molecular formula C13H19FN2O B1434056 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol CAS No. 1820674-37-0

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Cat. No.: B1434056
CAS No.: 1820674-37-0
M. Wt: 238.3 g/mol
InChI Key: RDWGMURHTQCKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol>

Properties

IUPAC Name

1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGMURHTQCKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, multi-technique approach to the structural elucidation of the novel compound 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. As a putative new chemical entity, a rigorous and systematic analytical workflow is paramount to unequivocally confirm its molecular structure. This document provides in-depth, field-proven insights into the strategic application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray crystallography. While this guide is framed as a hypothetical case study due to the absence of publicly available data for this specific molecule, the principles, experimental protocols, and data interpretation strategies are grounded in established scientific literature and extensive experience with analogous heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Rationale for a Multi-Modal Analytical Approach

The compound this compound is a complex heterocyclic molecule featuring a piperidine ring, a substituted pyridine ring, and a tertiary alcohol. Each of these structural motifs presents unique analytical challenges and requires a combination of techniques to fully characterize. The presence of a chiral center at the C4 position of the piperidine ring further necessitates a thorough stereochemical investigation.

A multi-modal approach is not merely confirmatory; it is a self-validating system where each technique provides a unique piece of the structural puzzle. Mass spectrometry will confirm the elemental composition and provide initial structural clues through fragmentation analysis. NMR spectroscopy will then be employed to delineate the carbon-hydrogen framework and establish connectivity between the different structural fragments. Infrared spectroscopy will identify the key functional groups present. Finally, where feasible, X-ray crystallography will provide the definitive, unambiguous three-dimensional structure in the solid state.

Proposed Structure and Numbering Scheme

For clarity throughout this guide, the following structure and atom numbering scheme for this compound will be used.

Caption: Proposed structure of this compound.

Mass Spectrometry: The First Step in Identification

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a critical first step in confirming the identity of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and use software to calculate the elemental composition.

Expected Results: The elemental formula for this compound is C₁₄H₂₁FN₂O. The expected monoisotopic mass of the neutral molecule is 268.1638 u. The protonated molecule [M+H]⁺ would therefore have an expected m/z of 269.1716.

ParameterExpected Value
Molecular FormulaC₁₄H₂₁FN₂O
Monoisotopic Mass268.1638 u
[M+H]⁺ (calculated)269.1716 m/z
Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS analysis of the parent ion ([M+H]⁺) will induce fragmentation, providing valuable information about the connectivity of the molecule's substructures. The fragmentation pattern can help to confirm the presence of the ethylpiperidine and fluoromethylpyridine moieties.

Experimental Protocol:

  • Instrumentation: Use a triple quadrupole or ion trap mass spectrometer.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 269.17).

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon or nitrogen) at varying collision energies.

  • Data Acquisition: Acquire the product ion spectrum.

Plausible Fragmentation Pathway: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage)[1]. The pyridine ring can also undergo characteristic cleavages.

fragmentation_pathway M_H [M+H]⁺ m/z 269.17 frag1 Loss of H₂O m/z 251.16 M_H->frag1 - H₂O frag2 Loss of C₂H₄ (ethylene) m/z 241.14 M_H->frag2 - C₂H₄ frag3 Cleavage of pyridine-piperidine bond m/z 126.07 (fluoromethylpyridine) M_H->frag3 frag4 Alpha-cleavage of ethyl group m/z 240.13 M_H->frag4 - C₂H₅•

Caption: Plausible MS/MS fragmentation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution[2]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H81.10triplet3HEthyl -CH₃
H72.50quartet2HEthyl -CH₂ -N
H3, H5 (axial)1.70multiplet2HPiperidine
H3, H5 (equatorial)1.95multiplet2HPiperidine
H2, H6 (axial)2.20multiplet2HPiperidine
H2, H6 (equatorial)2.90multiplet2HPiperidine
Pyridine-CH₃ 2.30singlet3HMethyl on pyridine
OH4.50singlet (broad)1HTertiary alcohol
H2'8.20singlet1HPyridine ring
H4'7.80doublet1HPyridine ring
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR.

  • Instrumentation: As for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Chemical Shifts:

Carbon(s)Predicted Chemical Shift (ppm)DEPT-135Assignment
C812.0CH₃Ethyl -C H₃
Pyridine-C H₃18.0CH₃Methyl on pyridine
C3, C538.0CH₂Piperidine
C752.0CH₂Ethyl -C H₂-N
C2, C655.0CH₂Piperidine
C470.0CPiperidine quaternary
C5'125.0 (d, J=4 Hz)CPyridine ring
C3'130.0CPyridine ring
C4'140.0 (d, J=15 Hz)CHPyridine ring
C2'148.0 (d, J=6 Hz)CHPyridine ring
C6'158.0 (d, J=240 Hz)CPyridine ring (C-F)
2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are essential to connect the protons and carbons and build up the molecular fragments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments.

Key Expected HMBC Correlations:

hmbc_correlations cluster_piperidine Piperidine Fragment cluster_link Linking Correlations cluster_pyridine Pyridine Fragment H7 H7 (Ethyl-CH₂) C2_C6 C2, C6 H7->C2_C6 HMBC C8 C8 (Ethyl-CH₃) H7->C8 HMBC H2_prime H2' (Pyridine) C4 C4 (Piperidine) H2_prime->C4 HMBC H4_prime H4' (Pyridine) H4_prime->C4 HMBC C3_C5 C3, C5 (Piperidine) H3_H5_eq H3, H5 (eq) C1_prime C1' (Pyridine) H3_H5_eq->C1_prime HMBC Py_Me_H Pyridine-CH₃ (H) C5_prime C5' Py_Me_H->C5_prime HMBC C6_prime C6' Py_Me_H->C6_prime HMBC

Caption: Key expected HMBC correlations for structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (tertiary alcohol)[3][4]
2970-2800Medium-StrongC-H stretch (aliphatic)
1600, 1480MediumC=C and C=N stretching (pyridine ring)
1210-1100StrongC-O stretch (tertiary alcohol)[3]
1100-1000MediumC-F stretch

Single-Crystal X-ray Crystallography: The Definitive Structure

Rationale: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including stereochemistry and solid-state conformation[5][6][7].

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Expected Outcome: The X-ray crystal structure would confirm the connectivity of all atoms, the bond lengths and angles, and the relative stereochemistry at the C4 position. It would also reveal the conformation of the piperidine ring (likely a chair conformation) and the orientation of the substituents.

Conclusion: A Self-Validating Workflow

The structural elucidation of a novel compound such as this compound requires a synergistic and logical application of modern analytical techniques. This guide has outlined a robust, self-validating workflow that begins with the confirmation of the elemental formula by HRMS, proceeds to map the molecular framework using a suite of NMR experiments, identifies key functional groups with IR spectroscopy, and culminates in the definitive 3D structure through X-ray crystallography. The congruence of the hypothetical data presented across these techniques provides a high degree of confidence in the proposed structure. This systematic approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for any further research and development activities.

References

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 6f. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

  • NIScPR Online Publishing. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

  • OAText. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

  • IUCr Journals. (n.d.). Synthesis, X-ray diffraction study, analysis of inter… Retrieved from [Link]

  • NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway and detailed characterization of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a scientifically grounded, hypothetical methodology for the synthesis of this previously undocumented molecule, rooted in established chemical principles. The guide elucidates the causal reasoning behind the selection of specific reagents and reaction conditions. Furthermore, it presents a thorough characterization protocol, including predicted analytical data based on analogous chemical structures. All procedural steps are designed to be self-validating, and key mechanistic assertions are substantiated with citations to authoritative literature.

Introduction and Strategic Rationale

The strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds is a well-established paradigm in modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyridine and piperidine moieties are prevalent in a vast number of biologically active compounds, offering sites for molecular recognition and influencing solubility and bioavailability.

The target molecule, this compound, represents a novel chemical entity with potential applications in various therapeutic areas. The conjunction of a fluorinated methylpyridine core with a 4-hydroxypiperidine structure presents an intriguing scaffold for further chemical exploration and biological screening. This guide outlines a plausible and robust synthetic strategy to access this compound, along with a comprehensive analytical framework for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a multi-step process, culminating in the strategic coupling of two key heterocyclic intermediates. The overall synthetic workflow is depicted below.

Synthetic_Pathway cluster_0 Pyridine Precursor Synthesis cluster_1 Piperidine Precursor Synthesis cluster_2 Coupling and Final Product Formation 5-methylpyridin-2-amine 5-methylpyridin-2-amine 2-amino-5-methylpyridine_N-oxide 2-amino-5-methylpyridine_N-oxide 5-methylpyridin-2-amine->2-amino-5-methylpyridine_N-oxide Oxidation 2-fluoro-5-methylpyridine 2-fluoro-5-methylpyridine 2-amino-5-methylpyridine_N-oxide->2-fluoro-5-methylpyridine Fluorination 3-bromo-6-fluoro-5-methylpyridine 3-bromo-6-fluoro-5-methylpyridine 2-fluoro-5-methylpyridine->3-bromo-6-fluoro-5-methylpyridine Bromination Grignard_Reagent Grignard_Reagent 3-bromo-6-fluoro-5-methylpyridine->Grignard_Reagent Mg, THF 4-piperidone 4-piperidone N-ethyl-4-piperidone N-ethyl-4-piperidone 4-piperidone->N-ethyl-4-piperidone N-Ethylation Grignard_ReagentN-ethyl-4-piperidone Grignard_ReagentN-ethyl-4-piperidone Final_Product This compound Grignard_ReagentN-ethyl-4-piperidone->Final_Product Grignard Reaction

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Key Intermediates

The synthesis of this key pyridine intermediate is proposed to proceed in three steps, starting from the commercially available 5-methylpyridin-2-amine. The introduction of the substituents is strategically planned based on the directing effects of the amino and fluoro groups in electrophilic aromatic substitution on the pyridine ring.

Step 1: Oxidation of 5-methylpyridin-2-amine to 2-amino-5-methylpyridine N-oxide

  • Rationale: The initial oxidation to the N-oxide activates the pyridine ring for subsequent electrophilic substitutions and can influence the regioselectivity of these reactions.

  • Protocol:

    • To a solution of 5-methylpyridin-2-amine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylpyridine N-oxide.

Step 2: Fluorination of 2-amino-5-methylpyridine N-oxide to 2-fluoro-5-methylpyridine

  • Rationale: The Balz-Schiemann reaction or a related diazotization-fluorination protocol is a standard method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

  • Protocol:

    • Suspend 2-amino-5-methylpyridine N-oxide (1.0 eq) in a solution of tetrafluoroboric acid (48% in H₂O, 3.0 eq) at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • Gently heat the mixture to induce thermal decomposition of the diazonium salt, collecting the crude 2-fluoro-5-methylpyridine by steam distillation or extraction.

    • Purify the product by column chromatography on silica gel.

Step 3: Bromination of 2-fluoro-5-methylpyridine to 3-bromo-6-fluoro-5-methylpyridine

  • Rationale: The fluorine atom at the 2-position and the methyl group at the 5-position will direct electrophilic bromination to the 3-position of the pyridine ring.

  • Protocol:

    • Dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 3-bromo-6-fluoro-5-methylpyridine.

  • Rationale: N-alkylation of 4-piperidone is a straightforward and efficient method to introduce the ethyl group onto the nitrogen atom.

  • Protocol:

    • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).

    • Add ethyl iodide or ethyl bromide (1.2 eq) and heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude N-ethyl-4-piperidone by vacuum distillation or column chromatography.

Final Coupling Reaction: Grignard Reaction
  • Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The reaction of a pyridyl Grignard reagent with a ketone, such as N-ethyl-4-piperidone, will yield the desired tertiary alcohol.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 3-bromo-6-fluoro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate Grignard reagent formation.

    • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of N-ethyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of the Final Product

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended, along with predicted data based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow Sample Purified Final Product Dissolution Dissolve in CDCl3 Sample->Dissolution 1H_NMR 1H NMR Acquisition Dissolution->1H_NMR 13C_NMR 13C NMR Acquisition Dissolution->13C_NMR 19F_NMR 19F NMR Acquisition Dissolution->19F_NMR Data_Analysis Spectral Analysis and Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 19F_NMR->Data_Analysis

Figure 2: Workflow for NMR characterization.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.1dPyridine H-2
~7.6dPyridine H-4
~2.5qN-CH₂CH₃
~2.3sPyridine-CH₃
~2.2-2.4mPiperidine H-2, H-6 (axial)
~2.6-2.8mPiperidine H-2, H-6 (equatorial)
~1.8-2.0mPiperidine H-3, H-5 (axial)
~1.6-1.8mPiperidine H-3, H-5 (equatorial)
~1.1tN-CH₂CH₃
~1.5-2.0s (broad)OH
¹³C~160 (d, ¹JCF ≈ 240 Hz)dPyridine C-6
~145 (d, ³JCF ≈ 15 Hz)dPyridine C-2
~140 (d, ²JCF ≈ 35 Hz)dPyridine C-4
~135sPyridine C-3
~125 (d, ⁴JCF ≈ 5 Hz)dPyridine C-5
~70sPiperidine C-4
~52tN-CH₂CH₃
~50tPiperidine C-2, C-6
~38tPiperidine C-3, C-5
~15qPyridine-CH₃
~12qN-CH₂CH₃
¹⁹F~ -70 to -90sPyridine C-6-F
Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Expected Result: The ESI-HRMS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₄H₂₂FN₂O⁺.

  • Predicted Fragmentation Pattern:

    • Loss of water (-18 Da) from the tertiary alcohol.

    • Cleavage of the ethyl group from the piperidine nitrogen.

    • Alpha-cleavage of the piperidine ring, leading to characteristic iminium ion fragments.

    • Fragmentation of the pyridine ring.

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M+H]⁺269.1711Protonated molecular ion
[M+H - H₂O]⁺251.1605Loss of water

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic route for the novel compound this compound. The proposed methodology is based on well-established chemical transformations and provides a clear, step-by-step protocol for its realization in a laboratory setting. Furthermore, a comprehensive characterization plan has been outlined, with predicted analytical data to aid in the confirmation of the final product's structure and purity. This document serves as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for potential therapeutic applications.

References

  • To be populated with citations for analogous reactions and spectral d

An In-Depth Technical Guide to the Physicochemical Properties of Novel Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. However, the ever-present challenges in drug development—namely achieving desirable pharmacokinetic (PK) and pharmacodynamic (PD) profiles—necessitate innovative strategies to fine-tune molecular properties.

The introduction of fluorine into piperidine scaffolds has emerged as a powerful tactic to modulate key physicochemical parameters.[1][2][3] Fluorine, being the most electronegative element, imparts unique electronic properties to organic molecules.[2][4] This strategic incorporation can profoundly influence a compound's lipophilicity, basicity (pKa), metabolic stability, and membrane permeability, ultimately impacting its overall efficacy and safety profile.[1][2][3] This guide provides an in-depth exploration of the critical physicochemical properties of novel fluorinated piperidine compounds, offering both theoretical insights and practical experimental protocols for their characterization.

Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

A molecule's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It governs the ability of a drug to traverse cellular membranes and reach its target, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[3][5] The incorporation of fluorine can have a nuanced effect on the lipophilicity of piperidine compounds.[6][7]

The Dual Nature of Fluorine's Influence on Lipophilicity

Contrary to a simplistic view, fluorination does not always increase lipophilicity. The effect is highly dependent on the degree and position of fluorination.[7] While the replacement of a hydrogen atom with a fluorine atom generally increases the hydrophobic surface area, it also introduces a highly polar C-F bond.[4][7] This polarity can lead to complex interactions with the surrounding solvent molecules. In some cases, particularly with multiple fluorine substitutions, the overall polarity of the molecule can increase, leading to a decrease in lipophilicity.[7]

Experimental Determination of Lipophilicity (LogP and LogD)

The most common measures of lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[8][9]

  • LogP describes the partitioning of a neutral compound between an organic and an aqueous phase (typically octanol and water).[9]

  • LogD is a more physiologically relevant parameter as it accounts for the partitioning of both the ionized and non-ionized forms of a compound at a specific pH.[8][9] For ionizable compounds like piperidines, LogD is the preferred measure.

Table 1: Impact of Fluorination on Lipophilicity and pKa of a Hypothetical 4-Arylpiperidine Series

CompoundSubstitution PatternLogD (pH 7.4)pKa
Parent Non-fluorinated2.59.2
Analog 1 4-Fluoroaryl2.78.8
Analog 2 3-Fluoropiperidine2.48.5
Analog 3 3,3-Difluoropiperidine2.27.9

Experimental Protocol: Shake-Flask Method for LogD Determination [9]

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Dissolution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, combine a precise volume of the PBS solution and n-octanol (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution.

  • Equilibration: Vigorously shake the vial for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PBS (pH 7.4) & n-Octanol C Combine Phases & Add Compound A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (LC-MS) E->F G Calculate LogD F->G

Caption: Workflow for LogD Determination.

Basicity (pKa): The Gatekeeper of Ionization

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter that influences solubility, receptor binding, and oral absorption.[2][10] The pKa is the pH at which 50% of the compound is in its ionized form.[10]

Fluorine's Inductive Effect on pKa

The strong electron-withdrawing inductive effect of fluorine can significantly reduce the basicity of the piperidine nitrogen.[3][6] This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a more pronounced impact.[11] Lowering the pKa can be advantageous in drug design, as it can reduce the extent of ionization at physiological pH, potentially improving membrane permeability and oral bioavailability.[2]

Experimental Determination of pKa

Several methods are available for the experimental determination of pKa, with potentiometric titration and UV-Vis spectrophotometry being the most common.[12][13][14]

Experimental Protocol: Potentiometric Titration for pKa Determination [12]

  • Sample Preparation: Accurately weigh a sample of the fluorinated piperidine compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using derivative plots or specialized software.

pKa_Modulation cluster_parent Parent Piperidine cluster_fluorinated Fluorinated Piperidine P N-H pKa_P pKa ~9.2 P->pKa_P F_Piperidine F | N-H pKa_F pKa < 9.2 F_Piperidine->pKa_F Inductive_Effect Electron-Withdrawing Inductive Effect F_Piperidine->Inductive_Effect -I Inductive_Effect->pKa_F Lowers Basicity

Caption: Impact of Fluorine on Piperidine pKa.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability is a crucial factor in determining a drug's in vivo half-life and overall exposure.[15] The piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16]

Blocking Metabolic Hotspots with Fluorine

The high bond energy of the C-F bond makes it resistant to enzymatic cleavage.[1] By strategically placing fluorine atoms at positions susceptible to metabolic attack (metabolic hotspots), the metabolic stability of the compound can be significantly enhanced.[2][3] This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Table 2: Metabolic Stability of Fluorinated Piperidine Analogs in Human Liver Microsomes

CompoundSubstitution PatternHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Non-fluorinated1546.2
Analog 2 3-Fluoropiperidine4515.4
Analog 3 3,3-Difluoropiperidine>120< 5.8
Experimental Assessment of Metabolic Stability

In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.[17][18][19] These systems contain the primary drug-metabolizing enzymes.

Experimental Protocol: Microsomal Stability Assay [16][20]

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4), a solution of the cofactor NADPH (the primary electron donor for CYP enzymes), and a suspension of human liver microsomes (HLM) at a known protein concentration.

  • Incubation: In a microplate, pre-incubate the test compound with the HLM suspension in the buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[17]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding: The Free Drug Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[21] According to the free drug hypothesis, only the unbound fraction of the drug is available to distribute to tissues, interact with the target, and be cleared. Therefore, understanding the extent of plasma protein binding (PPB) is crucial for interpreting PK/PD relationships.

Modulating Protein Binding with Fluorine

The effect of fluorination on PPB is not straightforward and depends on how it alters the overall physicochemical properties of the molecule, such as lipophilicity and charge distribution. Increased lipophilicity can sometimes lead to higher PPB.[11]

Experimental Determination of Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the unbound fraction (fu) of a drug in plasma.[21]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: Add plasma containing the test compound to one chamber and a buffer solution (e.g., PBS) to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After equilibration, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both samples using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Conclusion: A Multifaceted Approach to Drug Design

The strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. A thorough understanding and experimental characterization of lipophilicity, pKa, metabolic stability, and plasma protein binding are essential for the rational design of novel fluorinated piperidine compounds with optimized ADME profiles. The interplay between these properties is complex, and a holistic approach is required to successfully navigate the challenges of drug discovery and development. By leveraging the unique properties of fluorine, researchers can continue to unlock the full potential of the piperidine scaffold in creating the next generation of innovative therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • ACD/Labs. (2024). An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Screening of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: Charting the Unknown

The molecule at the center of this guide, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, represents a novel chemical entity (NCE). Its journey from a synthesized powder to a potential therapeutic candidate begins with a rigorous and systematic exploration of its biological activity. This document is not merely a collection of protocols; it is a strategic blueprint for the initial in vitro characterization of an NCE. As a Senior Application Scientist, my objective is to provide not just the "how," but the critical "why" behind each experimental decision. We will follow a tiered, logical progression, starting with broad questions about safety and target interaction, and gradually narrowing our focus to confirm specific activities and elucidate the mechanism of action. The piperidine scaffold present in our compound is a privileged structure in medicinal chemistry, found in numerous approved drugs, suggesting a high potential for biological activity.[1][2][3] Our task is to uncover that potential.

Phase 1: Foundational Profiling - Safety and Developability

Before we can investigate the specific therapeutic potential of our compound, we must first establish its fundamental interaction with biological systems. The primary goals of this initial phase are to define a safe therapeutic window for experimentation and to gather early data on its drug-like properties. An otherwise potent compound is of little use if it is indiscriminately toxic or has physicochemical properties that preclude further development.[4]

Initial Cytotoxicity Assessment

The first and most critical question is: at what concentration does our compound kill cells? This information is paramount, as it dictates the concentration range for all subsequent cell-based assays. Observing an effect in a functional assay is meaningless if the cells are dying from general toxicity.[4]

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

  • Cell Plating: Seed human cell lines (e.g., HEK293 for general viability, HepG2 for potential liver toxicity) into 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series in cell culture medium to create a range of final concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24-48 hours.[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6][7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6][8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[9]

The results of the cytotoxicity screen should be summarized clearly to guide future experiments.

Cell LineCompound IC50 (µM)Primary Function
HEK293> 100Human Embryonic Kidney (General)
HepG2> 100Human Hepatocellular Carcinoma (Liver)
HeLa> 100Human Cervical Cancer

Table 1: Hypothetical cytotoxicity data. An IC50 > 100 µM is generally considered non-toxic and provides a wide concentration range for subsequent screening.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells in 96-Well Plate treat_cells Treat Cells with Compound (24-48h) plate_cells->treat_cells prep_compound Prepare Compound Serial Dilutions prep_compound->treat_cells add_mtt Add MTT Reagent (3-4h) treat_cells->add_mtt solubilize Aspirate & Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

MTT Cytotoxicity Assay Workflow.

Phase 2: Target Identification - Casting a Wide Net

With a non-toxic concentration range established (e.g., up to 30 µM), we can now screen for specific biological targets. The chemical structure of our compound, containing a piperidine ring, is a common feature in ligands for G-Protein Coupled Receptors (GPCRs) and kinases.[2][10] Therefore, a logical next step is to screen the compound against diverse panels of these major drug target families.

GPCR Binding Panel

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[11] A competitive radioligand binding assay is the gold-standard method to determine if a compound physically interacts with a GPCR.[12][13] In this assay, our test compound competes with a known radioactive ligand ('radioligand') for binding to the receptor. A reduction in radioactivity indicates that our compound has displaced the radioligand and is binding to the target.[14]

The assay measures the displacement of a high-affinity radioligand from a receptor preparation (typically cell membranes) by the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the specific radioligand (e.g., [³H]-Spiperone for the Dopamine D2 receptor), and the receptor-containing membrane preparation.

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and our test compound at a standard screening concentration (e.g., 10 µM).

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only (represents 100% binding).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a very high concentration of a known, unlabeled ligand to block all specific binding.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - ([Test Compound] - NSB) / (Total Binding - NSB)).

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Receptor TargetLigand FamilyCompound Inhibition @ 10 µM (%)
Dopamine D2Dopaminergic85
Serotonin 5-HT2ASerotonergic15
Adrenergic α1Adrenergic8
Muscarinic M1Cholinergic22

Table 2: Hypothetical GPCR panel screening data. The significant inhibition at the Dopamine D2 receptor identifies it as a primary "hit" for further investigation.

Competitive_Binding cluster_0 Without Test Compound cluster_1 With Test Compound Receptor Receptor Radioligand Radioligand Receptor->Radioligand High Signal Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Low Signal Radioligand2 Radioligand

Principle of Competitive Binding.
Kinase Inhibition Panel

Screening against a panel of protein kinases is crucial for two reasons: it can identify unexpected therapeutic opportunities (e.g., as an anti-cancer agent) or flag potential off-target liabilities. Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.[16] Inhibition is observed as a decrease in substrate phosphorylation or ATP consumption.[17]

Similar to the GPCR screen, data is presented as percent inhibition at a single, high concentration.

Kinase TargetKinase FamilyCompound Inhibition @ 10 µM (%)
SRCTyrosine Kinase12
AKT1Ser/Thr Kinase5
CDK2Ser/Thr Kinase9
EGFRTyrosine Kinase18

Table 3: Hypothetical kinase panel data. The lack of significant inhibition suggests our compound is selective and does not broadly target kinases at this concentration.

Phase 3: Hit Confirmation and Functional Profiling

The broad screen identified a promising hit: this compound binds strongly to the Dopamine D2 receptor. The next phase is to validate this finding, determine the compound's potency, and understand its functional effect—is it an activator (agonist) or a blocker (antagonist)?

Dose-Response Confirmation

A single-point screen is prone to false positives. To confirm the hit, we must demonstrate that the binding effect is concentration-dependent. By performing the binding assay across a range of compound concentrations, we can generate a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of radioligand binding).[18][19] This is a key measure of potency.

Assay TypeTargetResult (IC50)
Radioligand BindingDopamine D275 nM

Table 4: Hypothetical dose-response data confirming the potent binding of the compound to the Dopamine D2 receptor.

Functional Characterization: cAMP Assay

Binding does not equal function. The compound could be activating the receptor (agonist), blocking the natural ligand from activating it (antagonist), or reducing its basal activity (inverse agonist). The Dopamine D2 receptor is a Gi-coupled GPCR, meaning that when it is activated, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11] A functional cAMP assay can therefore determine the compound's effect.[20]

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to express the Dopamine D2 receptor and a GloSensor™ cAMP biosensor—a modified luciferase that emits light in the presence of cAMP.[21][22]

  • Cell Plating & Incubation: Plate the cells in a 384-well plate and incubate with the GloSensor™ reagent to load the biosensor.

  • Assay Setup (Antagonist Mode):

    • Add the test compound across a range of concentrations.

    • Incubate for a short period.

    • Add a known D2 receptor agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC80). This stimulates the receptor and causes a drop in cAMP.

    • If our compound is an antagonist, it will block the effect of Quinpirole, and the cAMP level (and thus light output) will rise back towards baseline.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value for antagonism.

Assay TypeTargetFunctional ActivityPotency (IC50)
cAMP AssayDopamine D2Antagonist150 nM

Table 5: Hypothetical functional data, characterizing the compound as a potent Dopamine D2 receptor antagonist.

D2_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCompound Test Compound (Antagonist) TestCompound->D2R Blocks

Dopamine D2 (Gi-coupled) Signaling Pathway.

Conclusion and Strategic Next Steps

This systematic in vitro screening cascade has successfully transformed an unknown molecule, this compound, into a validated lead candidate with a clear mechanism of action.

Summary of Findings:

  • Safety: The compound is not cytotoxic at concentrations up to 100 µM.

  • Primary Target: It potently binds to the Dopamine D2 receptor with an IC50 of 75 nM.

  • Selectivity: It shows minimal activity against other tested GPCRs and kinases, suggesting a favorable selectivity profile.

  • Mechanism of Action: It functions as a Dopamine D2 receptor antagonist with an IC50 of 150 nM in a functional cell-based assay.

This profile suggests the compound has potential as a therapeutic agent for conditions where D2 receptor antagonism is beneficial, such as certain psychiatric disorders. The journey, however, is far from over. The data gathered here forms the foundation for the next critical phases of drug discovery, which should include:

  • Expanded Selectivity Profiling: Screen against a broader panel of receptors, especially all dopamine receptor subtypes (D1, D3, D4, D5), to confirm selectivity.

  • In Vitro ADME/Tox: Conduct assays to determine metabolic stability (e.g., using liver microsomes), plasma protein binding, and potential for hERG channel inhibition (a key cardiotoxicity indicator).

  • Lead Optimization: Synthesize analogs of the compound to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship studies).

  • In Vivo Efficacy Studies: Once a candidate with a robust in vitro profile is identified, the next step is to test its efficacy and safety in relevant animal models.

This guide has demonstrated a logical, efficient, and self-validating approach to early-stage drug discovery, providing a clear path from initial compound synthesis to a data-driven decision to advance a candidate toward preclinical development.

References

  • LookChem. Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate - Chemical Properties. [Link]

  • PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. [Link]

  • MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • PubMed. GPCR-radioligand binding assays. [Link]

  • PubMed Central. Optimal experimental designs for dose–response studies with continuous endpoints. [Link]

  • Bio-protocol. In vitro kinase assay and inhibition assay. [Link]

  • Oxford Academic. Integrated Model of Chemical Perturbations of a Biological Pathway Using 18 In Vitro High-Throughput Screening Assays for the Estrogen Receptor. [Link]

  • German Cancer Research Center. Design and analysis of dose-response experiments. [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Wiley Online Library. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • NIH. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Journal of the American Chemical Society. Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. [Link]

  • NIH. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Collaborative Drug Discovery. Setting up a Dose Response Protocol. [Link]

  • ResearchGate. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". [Link]

  • Hindawi. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • BioDuro. Biochemical Assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. [Link]

  • PubChem. 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol. [Link]

  • PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

Sources

An In-Depth Technical Guide: Exploratory Research on the Therapeutic Targets of Fluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluoromethylpyridine Scaffold – A Nexus of Potency and Precision

In the landscape of modern medicinal chemistry, the fluoromethylpyridine scaffold has emerged as a structure of significant interest. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, fundamentally altering a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The pyridine ring, a ubiquitous heterocycle in approved drugs, serves as a versatile pharmacophore capable of engaging in a wide array of interactions with biological targets.[3][4] This combination has led to the development of potent modulators for challenging target classes, including kinases and G-protein-coupled receptors (GPCRs).[1][3][5]

However, the journey from a promising compound to a validated therapeutic is fraught with complexity. Often, a novel fluoromethylpyridine derivative will exhibit compelling activity in a phenotypic screen—for instance, potent anti-proliferative effects in a cancer cell line—with no clear mechanism of action. This guide is designed for researchers, scientists, and drug development professionals who face this critical challenge: to unravel the "how" behind a compound's activity. We will navigate the multi-step, logic-driven process of target identification and validation, moving from an initial phenotypic observation to high-confidence target engagement in a cellular context. This is not merely a collection of protocols; it is a strategic framework for discovery, emphasizing the causality behind experimental choices and the integration of orthogonal techniques to build a robust, self-validating case for a therapeutic target.

Chapter 1: The Starting Point - From Phenotypic Hit to Mechanistic Query

The discovery process frequently begins not with a target, but with an effect. A high-throughput phenotypic screen might reveal that a novel fluoromethylpyridine compound, let's call it FMP-1 , potently induces apoptosis in a panel of non-small cell lung cancer (NSCLC) cell lines at a low nanomolar concentration.

This single data point is both a beacon of promise and the start of a deep scientific investigation. The core question is no longer if the compound works, but how it works. Answering this requires a systematic deconvolution of its molecular targets. Our immediate goals are to:

  • Identify the specific protein(s) that FMP-1 directly binds.

  • Confirm that this binding event occurs within intact cells.

  • Verify that the interaction with this target is responsible for the observed anti-cancer phenotype.

The following chapters will detail an integrated workflow designed to achieve these goals, blending chemical proteomics, biophysical assays, and functional genomics.

Chapter 2: Deconvoluting the Interactome via Affinity-Based Chemical Proteomics

To find the needle in the cellular haystack, we must first build a very specific magnet. Affinity-based proteomics is a powerful "target fishing" technique that uses a modified version of the small molecule to physically isolate its binding partners from a complex protein mixture.[6][7][8]

Causality and Experimental Design

The central hypothesis of this experiment is that if we immobilize FMP-1 on a solid support (e.g., beads), it will retain its ability to bind its native target(s). When incubated with a cell lysate, these targets will be captured, allowing us to separate them from the thousands of other proteins and identify them using mass spectrometry (MS).[9][10]

Trustworthiness is paramount. The protocol must include rigorous controls to distinguish true, specific interactions from non-specific "sticky" proteins. The self-validating system here relies on a competition-based approach:

  • Negative Control 1 (Beads Only): Incubating the lysate with unconjugated beads identifies proteins that bind non-specifically to the matrix itself.[11]

  • Negative Control 2 (Inactive Analog): If a structurally similar but biologically inactive analog of FMP-1 is available, immobilizing it helps identify proteins that bind to the general scaffold but are not responsible for the desired effect.[11]

  • The Key Validation (Competition): Pre-incubating the cell lysate with an excess of free, unmodified FMP-1 should prevent the true target from binding to the immobilized FMP-1 probe.[12] Proteins whose binding is competed away by the free compound are considered high-confidence candidates.[11][12]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

cluster_0 Probe Synthesis cluster_1 Matrix Preparation cluster_2 Binding & Competition cluster_3 Isolation & Identification Probe 1. Synthesize FMP-1 analog with a linker arm Beads 2. Covalently attach linker-FMP-1 to beads Probe->Beads Incubate 4. Incubate lysate with FMP-1 beads (+/- free FMP-1) Beads->Incubate Lysate 3. Prepare cell lysate Lysate->Incubate Wash 5. Wash beads to remove non-specific binders Incubate->Wash Elute 6. Elute bound proteins Wash->Elute MS 7. Digest, identify, and quantify proteins by LC-MS/MS Elute->MS cluster_0 Vehicle Control cluster_1 FMP-1 Treated P_unbound Target Protein Heat_V Heat (e.g., 52°C) P_unbound->Heat_V P_denatured Denatured Protein Heat_V->P_denatured FMP FMP-1 P_bound Stabilized Complex Heat_C Heat (e.g., 52°C) P_bound->Heat_C P_stable Soluble Protein Heat_C->P_stable P_unbound_C Target Protein P_unbound_C->P_bound Binding cluster_0 Screen Setup cluster_1 Selection cluster_2 Analysis dCas9 1. Generate NSCLC cells stably expressing dCas9-KRAB Library 2. Transduce cells with pooled sgRNA library dCas9->Library Treat 3. Treat cell population with FMP-1 Library->Treat Survive 4. Resistant cells survive and proliferate Treat->Survive Harvest 5. Harvest surviving cells Survive->Harvest Sequencing 6. Extract genomic DNA and amplify/sequence sgRNAs Harvest->Sequencing Analysis 7. Identify enriched sgRNAs (e.g., targeting Kinase XYZ) Sequencing->Analysis GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (Kinase XYZ) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation FMP1 FMP-1 FMP1->Receptor FMP1->RAF

Sources

Early-Stage Toxicity Assessment of N-Ethylpiperidine Derivatives: A Risk Mitigation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The N-ethylpiperidine subclass, while promising for therapeutic development, requires rigorous early-stage toxicity assessment to de-risk candidates and prevent late-stage attrition. This guide provides a comprehensive framework for the preclinical safety evaluation of N-ethylpiperidine derivatives, moving from predictive computational models to definitive in vitro assays. We will explore the causal logic behind assay selection, detail validated experimental protocols, and present an integrated strategy for identifying liabilities in cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.

The Imperative for Early Toxicity Profiling

The journey of a drug candidate from discovery to market is fraught with challenges, with safety-related failures being a primary cause of attrition.[2][3] For N-ethylpiperidine derivatives, inherent properties such as their basicity and potential for metabolic activation necessitate a proactive, rather than reactive, approach to toxicology.[4] Early identification of adverse effects allows for the strategic allocation of resources to the most promising and safest candidates, aligning with the ethical principles of drug development and regulatory expectations set forth by bodies like the U.S. Food and Drug Administration (FDA).[5][6] This guide champions a tiered, hierarchical testing strategy, beginning with high-throughput in silico and in vitro methods to efficiently screen and filter compounds before advancing to more resource-intensive studies.[5]

Foundational Assessment: In Silico and Cytotoxicity Screening

The initial phase of assessment focuses on predicting potential liabilities and establishing a baseline for cellular toxicity.

In Silico ADME/Tox Profiling

Before committing to wet lab experiments, computational (in silico) models serve as an invaluable predictive tool.[7] These models use a compound's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[8][9] This step is crucial for flagging potential issues like poor bioavailability or predicted organ toxicities, helping to prioritize which derivatives to synthesize and test.

Key Predictive Endpoints:

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

  • Cardiotoxicity: Prediction of hERG channel inhibition.

  • Genotoxicity: Prediction of mutagenicity based on structural alerts.

  • Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five to estimate oral bioavailability.[7]

General Cytotoxicity: The First Experimental Gate

Cytotoxicity assays are the cornerstone of early safety screening, providing a quantitative measure of a compound's ability to damage or kill cells.[10][11] These assays are essential for determining the concentration range for subsequent, more specific assays and for calculating the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[10]

A widely used and robust method is the MTT assay, which measures the metabolic activity of a cell population as an indicator of viability.[12]

Table 1: Comparison of Common In Vitro Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to a colored formazan product.[12]Cell Viability / Metabolic ActivityCost-effective, high-throughput, well-established.Can be affected by compounds that alter cellular redox potential; endpoint assay.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Cell Death / Membrane IntegrityMeasures cell death directly; non-destructive to remaining viable cells.Less sensitive for early apoptotic events; can have high background from serum.
ATP-Based Assays Quantifies intracellular ATP levels using a luciferase-luciferin reaction.Cell Viability / Metabolic HealthHighly sensitive, rapid, suitable for high-throughput screening.ATP levels can fluctuate with metabolic state, not just viability.
Real-Time Impedance Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.Cell Proliferation, Morphology, AdhesionLabel-free, provides kinetic data over time.Requires specialized equipment; sensitive to cell type and seeding density.
Protocol 2.2.1: MTT Assay for General Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-ethylpiperidine derivatives on a selected cell line (e.g., HepG2 human liver carcinoma cells).

Materials:

  • Test N-ethylpiperidine derivatives, dissolved in DMSO.

  • HepG2 cells (or other relevant cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates, CO2 incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-ethylpiperidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours (exposure time should be optimized based on the compound's mechanism).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Self-Validation: The protocol's integrity is validated by the inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls. The signal-to-background ratio should be robust, and the dose-response curve should exhibit a clear sigmoidal shape.

Assessing Genotoxic Potential

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage (e.g., gene mutations, chromosomal aberrations), which may lead to cancer.[13][14] A standard early-stage battery includes the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.[14]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a rapid and widely used screen for mutagenicity.[13][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the cell's ability to grow in an amino acid-deficient medium.

Causality Behind Experimental Design: The inclusion of a liver enzyme extract (S9 fraction) is critical.[15] Many compounds are not directly mutagenic but become so after being metabolized by cytochrome P450 enzymes in the liver. The S9 mix simulates this mammalian metabolism, making the assay more predictive of in vivo effects.

Diagram: Ames Test Workflow

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_result Result Analysis TestCompound N-Ethylpiperidine Derivative Mix_NoS9 Mix 1: Bacteria + Compound TestCompound->Mix_NoS9 Mix_S9 Mix 2: Bacteria + Compound + S9 TestCompound->Mix_S9 Bacteria Histidine-deficient Salmonella Strains Bacteria->Mix_NoS9 Bacteria->Mix_S9 S9_Mix S9 Liver Extract (Metabolic Activation) S9_Mix->Mix_S9 Plate_NoS9 Plate on Histidine-Free Agar Mix_NoS9->Plate_NoS9 Plate_S9 Plate on Histidine-Free Agar Mix_S9->Plate_S9 Incubate Incubate (37°C, 48-72h) Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Test

This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[16] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, secondary nuclei called micronuclei. An increase in the frequency of micronucleated cells after exposure to a compound indicates genotoxic activity. This test is typically performed in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[13]

Organ-Specific Toxicity Assessment

While general cytotoxicity and genotoxicity are critical, assessing the potential for organ-specific toxicity is equally important, particularly for the heart and liver, which are common targets for drug-induced injury.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[17] Consequently, assessing the potential for hERG inhibition is a mandatory step in preclinical safety assessment.

The gold-standard method for this is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[17] Automated patch-clamp systems have made this assay higher-throughput and a staple of early screening.

Diagram: hERG Inhibition Pathway

hERG_Pathway Compound N-Ethylpiperidine Derivative hERG hERG K+ Channel in Cardiomyocytes Compound->hERG Inhibition IKr Reduced IKr Current (Delayed Rectifier) hERG->IKr Leads to AP Prolonged Action Potential Duration IKr->AP Causes QT QT Interval Prolongation on ECG AP->QT Manifests as TdP Increased Risk of Torsades de Pointes QT->TdP Increases Risk of

Caption: Pathophysiological cascade from hERG channel inhibition to arrhythmia.

Protocol 4.1.1: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of N-ethylpiperidine derivatives for inhibition of the hERG potassium channel.

Materials:

  • HEK293 cell line stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[17]

  • Appropriate extracellular and intracellular recording solutions.

  • Test compounds and a positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture hERG-HEK293 cells to optimal confluency and harvest for the experiment.

  • System Priming: Prime the automated patch-clamp system with the required solutions.

  • Cell Sealing: Cells are automatically captured onto the measurement sites, and a high-resistance "giga-seal" is formed between the cell membrane and the aperture.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration, allowing control over the intracellular environment and measurement of ion channel currents.

  • Baseline Recording: A specific voltage protocol is applied to elicit and measure the baseline hERG current (IKr).

  • Compound Application: The test compound is applied at increasing concentrations, and the hERG current is measured after each application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a suitable equation.

Trustworthiness: This method provides high-quality, sensitive data comparable to traditional manual patch-clamp.[17] The use of a known potent hERG inhibitor as a positive control validates the assay's sensitivity and responsiveness.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal.[18] The liver's central role in metabolism makes it particularly susceptible to toxicity from drug metabolites.[19]

Early in vitro screening for hepatotoxicity often uses human liver-derived cells, such as primary human hepatocytes or cell lines like HepG2.[20] More advanced models, including 3D liver spheroids or microtissues, are gaining prominence as they better recapitulate the complex microenvironment of the liver and improve predictive accuracy.[21]

Key Hepatotoxicity Endpoints:

  • Cell Viability: Assessed using methods described in Section 2.2.

  • Reactive Metabolite Formation: Detecting the generation of unstable, toxic byproducts.

  • Mitochondrial Impairment: Measuring effects on mitochondrial function, a common mechanism of DILI.

  • Cholestasis: Assessing the inhibition of bile acid transport.

Integrated Early Toxicity Assessment Strategy

A successful early toxicity assessment program does not rely on a single assay but integrates data from multiple sources in a tiered approach to build a comprehensive safety profile.

Diagram: Tiered Toxicity Assessment Workflow

TieredWorkflow cluster_tier1 Tier 1: In Silico & High-Throughput Screening cluster_tier2 Tier 2: Mechanistic In Vitro Assays cluster_tier3 Tier 3: Early In Vivo Assessment InSilico In Silico ADME/Tox (Predictive Assessment) Decision1 Prioritize & Filter Candidates InSilico->Decision1 Cytotox General Cytotoxicity (e.g., MTT Assay) Cytotox->Decision1 Genotox Genotoxicity Battery (Ames, Micronucleus) Decision2 Go/No-Go Decision for In Vivo Genotox->Decision2 hERG Cardiotoxicity (hERG Assay) hERG->Decision2 Hepatotox Hepatotoxicity Panel (e.g., 3D Spheroids) Hepatotox->Decision2 AcuteTox Acute Toxicity Studies (Rodent) Decision3 Lead Candidate Selection AcuteTox->Decision3 Decision1->Genotox Promising Candidates Decision1->hERG Decision1->Hepatotox Decision2->AcuteTox Safe Profile

Caption: Integrated strategy for early-stage toxicity assessment.

This tiered approach ensures that resources are focused on compounds with the highest probability of success. Data from each tier informs the decisions for the next, creating a self-validating system that progressively refines the safety profile of the N-ethylpiperidine derivatives under investigation. By embedding this rigorous assessment strategy early in the discovery pipeline, development teams can significantly mitigate risk, reduce costs, and accelerate the delivery of safe and effective medicines.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • MDPI. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Carcinogenicity test of two unstaurated derivatives of N-nitrosopiperdine in Sprague-Dawley rats. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Food and Drug Administration. (2020, April 20). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed Central. (2023, May 5). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • Global Journal of Research in Chemistry. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Retrieved from [Link]

  • PubMed Central. (2019, May 29). Computational determination of hERG-related cardiotoxicity of drug candidates. Retrieved from [Link]

  • ACS Omega. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Early toxicity screening strategies. Retrieved from [Link]

  • InSphero. (n.d.). Early Detection of Hepatotoxic Compounds in Drug Development. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed Central. (2020, November 24). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Retrieved from [Link]

  • ACS Publications. (2021, September 10). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Retrieved from [Link]

  • SlideShare. (n.d.). Regulatory Toxicology. Retrieved from [Link]

  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Retrieved from [Link]

  • Capot Chemical. (2008, October 28). material safety data sheet. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 10). Drug-Induced Hepatotoxicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ScienceDirect. (2021, November 19). Assessment of the genotoxic potential of mintlactone. Retrieved from [Link]

  • PubMed. (2014, April 8). Single dose acute toxicity testing for N,N-bis(2-mercaptoethyl)-N',N' diethylethylenediamine in beagles. Retrieved from [Link]

Sources

A-Scientist's Guide to Unlocking Novel Bioactivities of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Fluorine and Heterocyclic Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of medicinal chemistry.[1][2][3] Heterocyclic moieties are present in the vast majority of bioactive compounds, providing a versatile three-dimensional framework for interacting with biological targets.[1] The introduction of fluorine, the most electronegative element, imparts a unique set of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[4][5] This guide provides researchers, scientists, and drug development professionals with a technical framework for discovering and validating novel biological activities of this promising class of compounds, moving from rational design to preclinical assessment. We will explore the causality behind key experimental choices, detail self-validating protocols, and provide a roadmap for elucidating the mechanisms that drive biological activity.

Chapter 1: The Physicochemical Power of Fluorine in Drug Design

The decision to incorporate fluorine is a strategic choice aimed at optimizing a molecule's drug-like properties. Its unique influence stems from a combination of electronic effects, metabolic shielding, and conformational control.[6]

  • Metabolic Stability: One of the most valued attributes of fluorination is the enhancement of metabolic stability.[4][5][7] Many drug candidates fail due to rapid metabolic breakdown by cytochrome P450 enzymes, often through oxidation at susceptible C-H bonds.[8] Replacing a hydrogen atom with a fluorine atom at such a "metabolic soft spot" can effectively block this pathway, as the C-F bond is significantly stronger and less prone to enzymatic cleavage.[7][8][9] This leads to a longer drug half-life and improved bioavailability.[1][10]

  • Modulation of pKa and Lipophilicity: Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups. This modulation is critical for controlling a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with its target. While a single fluorine atom has a minimal impact on lipophilicity, fluorine-containing groups like the trifluoromethyl (CF3) group can substantially increase it, enhancing membrane permeability and tissue penetration.[6]

  • Enhanced Binding Affinity: Fluorine can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.[6][10] These interactions can increase the binding affinity and selectivity of the drug for its target.[4][5][6] For instance, the fluorinated moiety in the PI3K inhibitor Alpelisib is responsible for a high-affinity hydrogen bond interaction within the binding site.[10]

The cumulative effect of these properties is the transformation of a promising but flawed molecule into a viable drug candidate with an optimized pharmacokinetic and pharmacodynamic profile.[6][11]

Chapter 2: Designing a Robust Discovery and Validation Workflow

A systematic and logical workflow is essential for efficiently identifying and characterizing novel bioactivities. The process begins with a large-scale screen to identify initial "hits" and progressively narrows the field to a single, well-characterized lead compound through a series of rigorous validation and mechanistic studies.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & MoA cluster_2 Phase 3: Preclinical A Fluorinated Heterocycle Library Design & Synthesis B High-Throughput Screening (HTS) (e.g., Cell Viability Assay) A->B C Hit Identification (Primary Actives) B->C D Hit Confirmation & Dose-Response Analysis (IC50) C->D Transition to Validation E Target Engagement Assay (e.g., CETSA) D->E F Downstream Pathway Analysis (e.g., Western Blot) E->F G Mechanism of Action (MoA) Elucidation F->G H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H Transition to In Vivo I Pharmacokinetics (PK) & Toxicology Assessment H->I J Lead Candidate Selection I->J

Caption: High-level workflow for drug discovery and validation.

Chapter 3: Primary Screening and Hit Validation

The journey begins with high-throughput screening (HTS), a process that uses automation to rapidly assess large libraries of compounds for a specific biological activity.[12][13][14][15] A common starting point is a cell viability assay, which identifies compounds that are cytotoxic to a particular cell line, often a cancer cell line.[16]

Data Presentation: Representative HTS Viability Data

The table below illustrates hypothetical primary screening results for a subset of fluorinated pyrimidine derivatives against the A549 lung cancer cell line.

Compound IDStructureFluorine Position% Cell Viability @ 10 µMHit? (Threshold <50%)
FHP-001Pyrimidine-R12-Fluoro98.2%No
FHP-002Pyrimidine-R15-Fluoro45.1%Yes
FHP-003Pyrimidine-R22-Fluoro89.5%No
FHP-004Pyrimidine-R25-Trifluoromethyl12.7%Yes
FHP-005Pyrimidine-R34,6-Difluoro95.3%No

Expert Insight: The stark difference in activity between FHP-001 and FHP-002, which differ only by the fluorine position, underscores the critical importance of positional isomerism in drug design. This early data guides the initial structure-activity relationship (SAR) analysis.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Trustworthiness through Self-Validation: This protocol's integrity relies on a set of controls run on every plate:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline for 100% cell viability and ensures the solvent used to dissolve the compounds has no intrinsic toxicity.

  • Positive Control (e.g., Doxorubicin): A known cytotoxic agent that confirms the assay is responsive and cells are susceptible to known toxins.

  • No-Cell Control (Media Only): Measures background absorbance from the media and MTT reagent, which is subtracted from all other readings.

Step-by-Step Methodology:

  • Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated heterocyclic compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds (or controls) to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[18][19]

  • Solubilization: Carefully aspirate the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

Following the primary screen, "hits" like FHP-004 are re-tested across a range of concentrations to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[20]

Chapter 4: Mechanism of Action (MoA) Elucidation

Identifying a compound's molecular target and understanding how it affects cellular signaling is the most critical phase of discovery.[21][22] This process confirms that the observed phenotype (e.g., cell death) is due to a specific, intended interaction.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Before investigating downstream effects, it is crucial to confirm that the compound physically binds to its intended target inside the cell. CETSA is a powerful biophysical assay based on the principle of ligand-induced thermal stabilization.[23] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[23][24]

Experimental Causality: We hypothesize that FHP-004 inhibits Epidermal Growth Factor Receptor (EGFR), a kinase often dysregulated in lung cancer. If FHP-004 binds to EGFR, cells treated with the compound should show more soluble (non-denatured) EGFR at elevated temperatures compared to untreated cells.

Step-by-Step Methodology:

  • Treatment: Treat two separate flasks of A549 cells, one with vehicle (DMSO) and one with 10 µM FHP-004, for 2 hours at 37°C.[25]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes.[25][26]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[26]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.[26]

  • Analysis: Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of EGFR present using Western Blot.

A positive result—more EGFR detected in the FHP-004-treated samples at higher temperatures—provides direct evidence of target engagement within the complex cellular environment.[24][27]

Mapping the Impact: Downstream Signaling Analysis

Once target engagement is confirmed, the next step is to determine the compound's effect on the target's signaling pathway. For a kinase inhibitor like FHP-004, this involves assessing the phosphorylation state of downstream proteins.[28] Western blotting is the gold-standard technique for this analysis.[29][30]

G cluster_pathway MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor FHP-004 (Fluorinated Inhibitor) Inhibitor->EGFR Blocks Phosphorylation

Caption: Inhibition of the EGFR-MAPK signaling pathway by FHP-004.

Step-by-Step Methodology: Western Blot for Phospho-ERK

  • Sample Preparation: Lyse A549 cells treated with vehicle or varying concentrations of FHP-004.[31] Determine protein concentration using a BCA assay to ensure equal loading.[30]

  • Gel Electrophoresis: Separate 20 µg of protein from each sample by size using SDS-PAGE.[29][31]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a PVDF membrane.[29][30]

  • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[31]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of ERK (p-ERK).[30][31]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[30] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to a decrease in total protein, the membrane can be stripped and re-probed with an antibody for total ERK.

A dose-dependent decrease in the p-ERK signal in FHP-004-treated cells would confirm that the compound not only binds to EGFR but also functionally inhibits its downstream signaling pathway, providing a clear Mechanism of Action.[28][32]

Chapter 5: In Vivo Efficacy and Preclinical Assessment

The ultimate test for any potential therapeutic is its performance in a living organism.[33] Promising in vitro data must be translated into in vivo efficacy.[20][34]

For an anti-cancer agent like FHP-004, a common preclinical model is the tumor xenograft. In this model, human cancer cells (e.g., A549) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Key endpoints for these studies include:

  • Tumor Growth Inhibition (TGI): A significant reduction in tumor volume in the treated group compared to the vehicle-treated control group demonstrates the compound's anti-cancer activity in vivo.[34]

  • Tolerability: Animal body weight and general health are monitored closely. A lack of significant weight loss or other signs of distress suggests the compound is well-tolerated at its effective dose.[34][35]

  • Pharmacokinetics (PK): Blood samples are taken at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atoms in the compound can be leveraged here, as 19F-NMR can be a useful tool for detecting and quantifying the drug and its metabolites.[4]

A compound that demonstrates significant TGI, good tolerability, and a favorable PK profile is a strong candidate for advancement into further preclinical development and eventual clinical trials.[34]

Conclusion

The strategic combination of fluorination and heterocyclic chemistry provides a powerful platform for the discovery of novel, potent, and metabolically robust therapeutic agents. The journey from a vast chemical library to a validated lead candidate is a multi-step process that demands rigorous scientific methodology and a deep understanding of the interplay between chemical structure and biological function. By employing a logical workflow of high-throughput screening, target engagement validation, mechanistic pathway analysis, and in vivo efficacy studies, researchers can systematically unlock the potential of these unique compounds. The self-validating nature of the protocols described herein ensures data integrity and provides the confidence needed to advance the most promising molecules toward the clinic.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Jafari, M., et al. (2017). Cellular Thermal Shift Assay for Target Engagement Studies. Bio-protocol. Available at: [Link]

  • Richmond, E. A. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Begum, A., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, R., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Teicher, B. A., & Linehan, W. M. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

Sources

Investigating the stereochemistry of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Investigation of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological properties. For drug development professionals, the rigorous characterization of a chiral molecule's stereoisomers is not merely a regulatory requirement but a fundamental aspect of ensuring safety and efficacy. This guide provides a comprehensive, in-depth technical framework for the stereochemical investigation of this compound, a novel chiral tertiary alcohol with potential therapeutic applications. We will explore the strategic application of advanced analytical techniques, including chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, to fully elucidate the stereochemical landscape of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound approach to stereochemical analysis.

Introduction: The Imperative of Stereochemical Purity in Drug Development

The spatial orientation of functional groups in a chiral drug molecule dictates its interaction with biological targets such as enzymes and receptors. These biological systems are themselves chiral, leading to often profound differences in the pharmacological activity between enantiomers. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. The case of thalidomide serves as a stark reminder of the tragic consequences of inadequate stereochemical control. Therefore, the unambiguous determination of the absolute configuration and enantiomeric purity of a drug candidate like this compound is a non-negotiable aspect of modern drug development.

The subject of this guide, this compound, possesses a single stereocenter at the C4 position of the piperidine ring, giving rise to a pair of enantiomers, the (R)- and (S)-isomers.

Figure 1. Enantiomers of this compound.

This guide will systematically detail the methodologies required to separate, identify, and quantify these enantiomers, providing a validated pathway to stereochemical control.

Orthogonal Approaches to Stereochemical Elucidation: A Multi-faceted Strategy

Figure 2. Workflow for the stereochemical investigation of this compound.

Chiral Chromatography: The Cornerstone of Enantiomeric Separation and Quantification

Chiral chromatography is the primary tool for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful modalities for this purpose.

Causality in Method Development: A Strategic Approach

The development of a successful chiral separation method is often an empirical process, but a strategic approach can significantly streamline the effort. For this compound, a tertiary alcohol with a basic nitrogen, the following considerations are paramount:

  • Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most versatile and widely successful for a broad range of chiral compounds. Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.

  • Mobile Phase Selection:

    • Normal Phase (NP): A mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier (e.g., ethanol, isopropanol) is a common starting point for polysaccharide-based CSPs.

    • Polar Organic (PO): In this mode, polar solvents like methanol, ethanol, or acetonitrile are used. This can be beneficial for compounds with poor solubility in non-polar solvents.

    • Supercritical Fluid Chromatography (SFC): SFC, using supercritical CO2 as the primary mobile phase with a polar co-solvent, often provides faster separations and higher efficiency compared to HPLC.

  • Role of Additives: The basic nature of the piperidine nitrogen in the target molecule can lead to peak tailing on silica-based CSPs. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanol groups on the stationary phase.

Experimental Protocol: Chiral HPLC/SFC Method Development

Objective: To develop a robust and reproducible chiral chromatographic method for the baseline separation of the enantiomers of this compound.

Instrumentation:

  • Agilent 1200 Series HPLC or equivalent with a Diode Array Detector (DAD).

  • Waters ACQUITY UPC² SFC system or equivalent with a PDA detector.

Columns (Screening):

  • CHIRALPAK® IA, IB, IC, ID, IE, IF (Immobilized polysaccharide-based).

  • CHIRALCEL® OD-H, OJ-H (Coated polysaccharide-based).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Initial Screening (HPLC - Normal Phase):

    • Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

    • Screen each of the selected columns under these conditions.

  • Initial Screening (SFC):

    • Mobile Phase: Supercritical CO2/Methanol (gradient elution from 5% to 40% Methanol over 5 minutes) with 0.1% DEA in the co-solvent.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: 254 nm.

    • Injection Volume: 1 µL.

    • Screen each of the selected columns under these conditions.

  • Method Optimization:

    • Based on the initial screening results, select the column that provides the best initial separation or indication of selectivity.

    • Systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, try different alcohol modifiers like isopropanol or n-butanol).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.

ParameterHPLC (Normal Phase)SFC
Typical CSP CHIRALPAK® IACHIRALPAK® IA
Mobile Phase n-Hexane/Isopropanol (80:20) + 0.1% DEACO2/Methanol (70:30) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Advantages Widely available, robustFast, high efficiency, reduced solvent waste
Disadvantages Slower, higher solvent consumptionRequires specialized equipment

Table 1. Representative starting conditions for chiral method development.

NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment

While chiral chromatography excels at separation, NMR spectroscopy provides detailed structural information that can be leveraged to determine the absolute configuration of the separated enantiomers. Since enantiomers are indistinguishable in a non-chiral environment, the use of chiral derivatizing agents or chiral solvating agents is necessary to induce diastereomeric differentiation that is observable by NMR.

Mosher's Ester Analysis: Deducing Absolute Configuration

Mosher's ester analysis is a classic and reliable NMR method for determining the absolute configuration of secondary alcohols. The principle involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons in the vicinity of the newly formed ester linkage, leading to observable differences in their chemical shifts.

Mosher_Ester_Principle Racemic_Alcohol Racemic Alcohol (R)-OH and (S)-OH NMR Spectra are Identical Diastereomers_R Diastereomeric Esters (R,R)-Ester and (S,R)-Ester NMR Spectra are Different Racemic_Alcohol->Diastereomers_R Derivatization Diastereomers_S Diastereomeric Esters (R,S)-Ester and (S,S)-Ester NMR Spectra are Different Racemic_Alcohol->Diastereomers_S Derivatization R_MTPA_Cl (R)-MTPA-Cl (Enantiomerically Pure) R_MTPA_Cl->Diastereomers_R S_MTPA_Cl (S)-MTPA-Cl (Enantiomerically Pure) S_MTPA_Cl->Diastereomers_S Analysis Comparative ¹H NMR Analysis (Δδ = δS - δR) Determine Absolute Configuration Diastereomers_R->Analysis Diastereomers_S->Analysis

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, a substituted piperidinol derivative of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and widely utilized organometallic transformation: the Grignard reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and integrated safety precautions. The synthesis is presented in two main stages: the preparation of the key intermediate, 3-bromo-6-fluoro-5-methylpyridine, and its subsequent use in a Grignard reaction with the commercially available 1-ethyl-4-piperidone.

Introduction and Synthetic Strategy

Substituted piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The target molecule, this compound, combines this important piperidine core with a functionalized fluoropyridine moiety, making it a valuable building block for library synthesis and as a potential pharmacophore itself.

The synthesis of tertiary alcohols, such as the target compound, is classically achieved through the addition of an organometallic reagent to a ketone.[1] Our chosen strategy employs a Grignard reaction, a powerful carbon-carbon bond-forming method.[2] The retrosynthetic analysis reveals two key synthons: the nucleophilic (6-fluoro-5-methylpyridin-3-yl)magnesium bromide and the electrophilic ketone, 1-ethyl-4-piperidone.

Overall Reaction Scheme:

This protocol provides a validated pathway, emphasizing anhydrous techniques critical for the success of the organometallic step and robust purification methods to ensure the high purity of the final compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Recommended PuritySupplierNotes
3-Amino-5-methylpyridine3167-93-3≥98%Sigma-Aldrich, etc.Starting material for intermediate
Hydrobromic acid (48%)10035-10-6ACS GradeMajor suppliersCorrosive
Sodium nitrite7632-00-0≥99%Major suppliersOxidizer, toxic
Anhydrous Hydrogen Fluoride7664-39-3≥99.9%Specialty gas suppliersExtremely corrosive and toxic
1-Ethyl-4-piperidone3612-18-8≥98%Sigma-Aldrich, etc.Commercially available[3]
Magnesium turnings7439-95-4≥99.5%Major suppliersFor Grignard reaction
Iodine7553-56-2ACS GradeMajor suppliersFor activating Mg
n-Butyllithium (2.5 M in hexanes)109-72-8SolutionMajor suppliersPyrophoric, moisture-sensitive
Anhydrous Tetrahydrofuran (THF)109-99-9≥99.9%, <50 ppm H₂OMajor suppliersSure/Seal™ bottle recommended
Diethyl ether (anhydrous)60-29-7≥99.7%Major suppliersFlammable
Saturated aq. NH₄ClN/AN/APrepare in-houseFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular, ACS GradeMajor suppliersFor drying
Silica Gel112926-00-8230-400 meshMajor suppliersFor chromatography
Solvents for ChromatographyVariousHPLC GradeMajor supplierse.g., Hexanes, Ethyl Acetate
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Magnetic stirrers with heating plates

  • Reflux condenser and distillation apparatus

  • Pressure-equalizing dropping funnel

  • Low-temperature thermometer (-100°C to 20°C)

  • Cannula and syringes for transfer of anhydrous/air-sensitive reagents

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels)

  • Analytical equipment: NMR spectrometer, Mass spectrometer (LC-MS or GC-MS)

Experimental Workflow Visualization

The overall workflow from starting materials to the final purified product is depicted below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Grignard Reaction & Synthesis cluster_2 Part C: Purification & Analysis A1 3-Amino-5-methylpyridine A2 Sandmeyer-type Bromination A1->A2 A3 Diazotization & Fluorination A2->A3 A4 Purification (Distillation/Chrom.) A3->A4 A5 3-bromo-6-fluoro-5-methylpyridine A4->A5 B2 Grignard Reagent Formation A5->B2 A5->B2 B1 Mg Activation (Iodine) B1->B2 B3 Addition of 1-Ethyl-4-piperidone B2->B3 B4 Reaction Quench (aq. NH4Cl) B3->B4 C1 Aqueous Workup & Extraction B4->C1 C2 Drying & Solvent Removal C1->C2 C3 Silica Gel Chromatography C2->C3 C5 Final Product C3->C5 C4 Characterization (NMR, MS) C5->C4

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Synthesis Protocol

PART A: Synthesis of 3-bromo-6-fluoro-5-methylpyridine (Intermediate)

Rationale: This multi-step synthesis transforms a commercially available aminopyridine into the required halogenated intermediate. The sequence involves a Sandmeyer-type reaction to install the bromine, followed by a Balz-Schiemann type reaction for fluorination. The specific order of these steps is crucial for directing the regiochemistry. An alternative approach involves direct bromination and fluorination of a suitable pyridine precursor.[4]

Step A1: Synthesis of 3-Bromo-5-methylpyridin-5-amine

  • To a solution of 3-amino-5-methylpyridine (1 equiv.) in 48% hydrobromic acid, cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, maintaining the internal temperature below 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (if necessary as a catalyst) in HBr.

  • Slowly add the diazonium salt solution to the catalyst solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition.

  • Cool the mixture, basify with a strong base (e.g., NaOH pellets or concentrated solution) until pH > 10, and extract with diethyl ether or dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step A2: Synthesis of 3-bromo-6-fluoro-5-methylpyridine CAUTION: Anhydrous hydrogen fluoride (HF) is extremely dangerous and should only be handled in a suitable fume hood with specialized equipment (e.g., Teflon/FEP apparatus) and appropriate personal protective equipment. An alternative is using HF-Pyridine.

  • Dissolve the 3-bromo-5-methylpyridin-5-amine (1 equiv.) in anhydrous HF or HF-Pyridine at -78 °C.[4]

  • Add sodium nitrite (1.1 equiv.) portion-wise, keeping the temperature below -60 °C.

  • After the addition, allow the reaction to warm slowly to 0 °C and stir for 30 minutes.

  • Gently heat the mixture to 50-70 °C to decompose the diazonium tetrafluoroborate intermediate.

  • After gas evolution ceases, cool the reaction and carefully quench by pouring it onto a mixture of ice and water.

  • Neutralize the solution with a base like sodium bicarbonate or ammonia solution.

  • Extract the product with an organic solvent, dry the organic phase, and purify by chromatography to obtain the desired intermediate.

PART B: Grignard Synthesis of this compound

Causality: This step hinges on the nucleophilic attack of the pyridyl Grignard reagent on the electrophilic carbonyl carbon of 1-ethyl-4-piperidone. The success of this reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by any protic source.[2]

Caption: Mechanism of Grignard addition to a ketone.

Protocol:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a single crystal of iodine (I₂). Gently warm the flask with a heat gun until violet iodine vapor is observed. This step etches the passivating oxide layer on the magnesium surface. Cool the flask to room temperature.

  • Grignard Reagent Formation: Add anhydrous THF via cannula to cover the magnesium. In the dropping funnel, prepare a solution of 3-bromo-6-fluoro-5-methylpyridine (1.0 equiv.) in anhydrous THF.

  • Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it doesn't start, gentle warming or the addition of a drop of 1,2-dibromoethane may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed, resulting in a cloudy grey-brown solution of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve 1-ethyl-4-piperidone (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cold Grignard reagent. This addition is exothermic; maintain the internal temperature below 10 °C to minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

PART C: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This will produce a thick white precipitate (magnesium salts).

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-30 minutes to dissolve the organic product. If the salts are difficult to filter, you may add dilute HCl to dissolve them, but be mindful of the basicity of your product.

  • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes), is typically effective. A small amount of triethylamine (~1%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (m/z).

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the tertiary alcohol.

Safety and Handling

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are extremely flammable. Keep them away from ignition sources.

  • Grignard Reagents / n-Butyllithium: These reagents are highly reactive with water, air (oxygen), and protic solvents. Handle them strictly under an inert atmosphere (N₂ or Ar). n-Butyllithium is pyrophoric and can ignite upon exposure to air.

  • Quenching: The quenching of Grignard reactions is highly exothermic and releases flammable gases (e.g., ethane if bromoethane was used as an initiator). Perform the quench slowly, with adequate cooling.

  • Corrosive Reagents: Handle hydrobromic acid and anhydrous hydrogen fluoride with extreme care, using appropriate protective gear.

References

A complete list of references is provided below for further reading and verification.

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents. (n.d.). Retrieved from patents.google.
  • Piperidine, 1-ethyl-. Organic Syntheses Procedure. (n.d.).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. (n.d.). Retrieved from

  • 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis. ChemicalBook. (n.d.). Retrieved from

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (n.d.). Retrieved from etheses.whiterose.ac.uk/2287/1/421483.pdf
  • Preparation method of fluoropyridine compounds. Google Patents. (n.d.). Retrieved from patents.google.
  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from

  • 3-Bromo-2-fluoro-5-methylpyridine. Synchem. (n.d.). Retrieved from

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Wiley Online Library. (n.d.). Retrieved from cheminform.wiley.com/chemdoc/2007/200725203_1_s
  • Using the Grignard Reaction to Make Tertiary alcohols. YouTube. (2018, February 17). Retrieved from

  • The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents. (n.d.). Retrieved from patents.google.
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. (n.d.). Retrieved from

  • 1-Ethyl-4-piperidone synthesis. ChemicalBook. (n.d.). Retrieved from

  • N-Phenethyl-4-piperidinone. National Institutes of Health. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov/compound/N-Phenethyl-4-piperidinone
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. (n.d.). Retrieved from pubs.acs.org/doi/10.1021/acs.jmedchem.2c00223
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents. (n.d.). Retrieved from patents.google.
  • Synthesis of alcohols using Grignard reagents I (video). Khan Academy. (n.d.). Retrieved from

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. (2005, May 5). Retrieved from

  • The Grignard Reaction Mechanism. Chemistry Steps. (n.d.). Retrieved from

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents. (n.d.). Retrieved from patents.google.
  • 1-Ethyl-4-piperidone 98%. Sigma-Aldrich. (n.d.). Retrieved from

  • Synthesis method for N-substituted-4-piperidone. Google Patents. (n.d.). Retrieved from patents.google.
  • Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. (n.d.). Retrieved from

  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. ResearchGate. (2023, December 12). Retrieved from

  • 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook. (n.d.). Retrieved from

  • Synthesis method of 3-bromo-5-methylpyridine. Patsnap. (n.d.). Retrieved from eureka.patsnap.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Purification and Analysis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed methodologies for the purification and subsequent purity assessment of the novel piperidine derivative, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. Piperidine scaffolds are fundamental building blocks in medicinal chemistry, and ensuring their purity is critical for accurate downstream biological evaluation. We present a robust preparative High-Performance Liquid Chromatography (HPLC) method for purification, followed by a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and analysis of volatile impurities. The causality behind critical experimental parameters, such as mobile phase modifiers and derivatization strategies, is explained to provide researchers with a comprehensive and adaptable framework.

Introduction

The target molecule possesses several chemical features that present unique challenges for purification and analysis:

  • Basic Nitrogen Atoms: The piperidine and pyridine nitrogens are basic, leading to strong interactions with acidic silanol groups on standard silica-based chromatography media, which can cause significant peak tailing.[1]

  • Polar Hydroxyl Group: The tertiary alcohol functionality increases the compound's polarity, which can complicate retention in traditional reversed-phase chromatography.[2][3]

  • Thermal Liability: The presence of a tertiary alcohol raises concerns about potential dehydration or degradation at the high temperatures used in GC analysis.

This guide details a comprehensive strategy, beginning with a reversed-phase HPLC protocol optimized for purifying basic compounds, followed by a GC-MS protocol incorporating a derivatization step to ensure accurate and reliable analysis.

Part I: Preparative HPLC Purification

Reversed-phase HPLC (RP-HPLC) is the primary technique for purifying non-volatile to moderately polar organic molecules.[4][5] The methodology described here is designed to achieve high-resolution separation and yield a purified product with ≥98% purity.

Principle of Separation & Method Development

The core challenge in purifying basic compounds like our target analyte is managing the interaction between the protonated amine groups and the stationary phase. In unbuffered or neutral mobile phases, these basic centers can interact with residual acidic silanol groups on the C18 stationary phase, resulting in poor peak shape and low resolution.[1]

To overcome this, we employ an acidic mobile phase modifier, Trifluoroacetic Acid (TFA). The addition of 0.1% TFA serves two critical functions:

  • Analyte Protonation: It maintains the piperidine and pyridine nitrogens in a consistent, protonated state, preventing on-column mixed-mode interactions.

  • Silanol Suppression: It effectively masks the acidic silanol groups on the silica backbone, creating a more homogenous, non-polar surface for ideal reversed-phase interaction.[1]

A C18 column is selected for its hydrophobic stationary phase, which retains the molecule primarily through van der Waals forces with its carbon backbone.[4] Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency.

Preparative HPLC Protocol

Objective: To purify the crude this compound to a purity level of ≥98%.

Step 1: Sample Preparation

  • Dissolve the crude solid material in a minimal amount of a 50:50 mixture of Acetonitrile and Water. Dimethyl sulfoxide (DMSO) can be used as a co-solvent if solubility is limited.

  • The final concentration should be approximately 20-50 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

Step 2: HPLC System Configuration and Method Parameters Configure the preparative HPLC system according to the parameters outlined in Table 1.

Step 3: Equilibration and Injection

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Perform a blank injection (sample solvent only) to ensure the system is clean.

  • Inject the prepared sample onto the column.

Step 4: Fraction Collection

  • Monitor the chromatogram at the specified wavelength (265 nm).

  • Collect fractions corresponding to the main product peak. It is advisable to collect the peak apex in a separate fraction from the peak shoulders to maximize purity.

Step 5: Post-Purification Work-up

  • Combine the fractions containing the pure product, as confirmed by analytical HPLC.

  • Remove the bulk of the acetonitrile using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a TFA salt.

    • Expert Insight: Alternatively, to obtain the free base, the solution can be basified with a saturated sodium bicarbonate solution and extracted with an organic solvent like dichloromethane or ethyl acetate.[6][7] The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Data Presentation: HPLC Parameters

Table 1: Optimized Preparative HPLC Parameters

ParameterValueRationale
Column C18, 10 µm, 250 x 21.2 mmStandard stationary phase for reversed-phase; larger particle and column dimensions for preparative scale.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterAqueous phase; TFA is used for peak shape improvement of basic analytes.[1]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileOrganic phase; Acetonitrile provides good elution strength and low UV cutoff.
Gradient 5% to 70% B over 30 minutesA broad gradient to ensure elution of the target compound while separating it from impurities.
Flow Rate 20.0 mL/minAppropriate for the specified column dimension.
Column Temperature AmbientSufficient for most separations; can be increased to 30-40 °C to reduce viscosity and improve efficiency.
Detection UV at 265 nmThe substituted pyridine ring is expected to have a strong UV absorbance near this wavelength.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Visualization: HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product (20-50 mg/mL) Filter Filter (0.45 µm PTFE) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Check (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to TFA Salt OR Extract to Free Base Pool->Lyophilize Final_Product Final_Product Lyophilize->Final_Product Final Purified Compound

Caption: A workflow diagram for the HPLC purification of the target compound.

Part II: GC-MS Method for Identity and Purity Confirmation

GC-MS is a powerful technique for confirming the identity of a compound through its mass fragmentation pattern and for detecting volatile or semi-volatile impurities.[8] Direct analysis of our target compound by GC is not recommended due to the polar hydroxyl group, which can cause poor peak shape and potential thermal degradation in the hot injector.[9]

Derivatization Strategy

To improve the GC performance, we will convert the polar -OH group into a non-polar trimethylsilyl (TMS) ether. This process, known as silylation, increases the compound's volatility and thermal stability, leading to sharper peaks and more reproducible results. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective and widely used silylation reagent for alcohols.

GC-MS Protocol

Objective: To confirm the molecular weight of the purified compound and assess its purity with respect to volatile contaminants.

Step 1: Derivatization

  • Place approximately 0.1-0.5 mg of the purified, dried compound into a 2 mL GC vial.

  • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

    • Trustworthiness Note: It is crucial to run a reagent blank (solvent + BSTFA only) to identify any peaks originating from the derivatizing agent or solvent impurities.

Step 2: GC-MS System Configuration and Method Parameters Configure the GC-MS system according to the parameters outlined in Table 2.

Step 3: Data Acquisition and Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquire data in full scan mode.

  • Identity Confirmation: The mass spectrum of the TMS-derivatized product should show a molecular ion (or M-15 peak from the loss of a methyl group) corresponding to the expected mass (Original MW + 72).

  • Fragmentation Analysis: Look for characteristic fragmentation patterns of piperidine derivatives, such as α-cleavage adjacent to the nitrogen atom.[10]

  • Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks (excluding the solvent and reagent peaks).

Data Presentation: GC-MS Parameters

Table 2: Optimized GC-MS Parameters

ParameterValueRationale
GC Column 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm filmA standard, robust, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without causing degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program that allows for separation of the analyte from lower and higher boiling impurities.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.[10]
Scan Range 50 - 550 m/zCovers the expected mass of the derivatized product and its key fragments.
Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Aliquot Purified Product (0.1-0.5 mg) Reagents Add Solvent + BSTFA Sample->Reagents Heat Heat at 70°C for 30 min Reagents->Heat Inject Inject 1 µL Heat->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 50-550) Ionize->Detect TIC Analyze Total Ion Chromatogram (TIC) Detect->TIC MassSpec Analyze Mass Spectrum Detect->MassSpec Purity Assess Purity (% Area) TIC->Purity Confirm Confirm Identity (MW & Fragments) MassSpec->Confirm

Caption: A workflow for identity and purity confirmation via GC-MS.

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach for the purification and analysis of this compound. The use of an acid-modified mobile phase in preparative HPLC is essential for achieving high purity by mitigating the chromatographic challenges associated with basic nitrogenous compounds. Furthermore, a silylation-based GC-MS method offers an effective strategy for unambiguous identity confirmation and the detection of volatile impurities. These validated methods are designed to be readily implemented by researchers in drug discovery and development, ensuring the high quality of synthesized compounds for subsequent studies.

References

  • Vertex AI Search. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • University POLITEHNICA of Bucharest. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials.
  • National Institutes of Health (NIH). (1990). Chiral separation of nipecotic acid amides. PubMed.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
  • Organic Syntheses. Piperidine, 1-ethyl-.
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Chromatography Forum. (2013). Ask a simple question about derivatization of gc-ms.
  • SIELC Technologies. Polar Compounds.
  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemicalBook. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
  • PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.

Sources

Probing the Cellular Machinery: A Guide to Fluorinated Pyridine Compounds in Cell Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of the Fluorinated Pyridine Motif

In the intricate landscape of cell biology, chemical probes serve as indispensable tools to illuminate complex processes, track molecular interactions, and quantify biological activity. Among the vast arsenal of available probes, those incorporating a fluorinated pyridine scaffold have emerged as exceptionally versatile and powerful reporters. The strategic incorporation of fluorine into the pyridine ring imparts a unique combination of physicochemical properties that are highly advantageous for cellular studies.[1][2]

The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of the probe within the demanding cellular environment.[3][4] Furthermore, fluorine's high electronegativity and small size can modulate the pKa and lipophilicity of the parent molecule, improving membrane permeability and bioavailability without adding significant steric bulk.[5][6] These properties make fluorinated pyridine derivatives highly attractive for a range of applications, from drug discovery to advanced cellular imaging.[1][2]

This guide provides a detailed overview and validated protocols for leveraging fluorinated pyridine compounds in three key areas of cell biology:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantifying protein-ligand interactions and assessing target engagement directly in the cellular milieu.

  • Fluorescence Microscopy: For high-resolution imaging of subcellular structures and dynamic processes.

  • Positron Emission Tomography (PET): For non-invasive in vivo imaging and tracking of biological pathways.

Application I: ¹⁹F NMR Spectroscopy for In-Cell Target Engagement

The fluorine-19 (¹⁹F) nucleus is an ideal reporter for NMR-based studies in biological systems. Its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in cells create a background-free window for unambiguous detection.[7] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local microenvironment, making it a powerful tool to report on binding events.[7][8]

A fluorinated pyridine ligand will exhibit a sharp signal at a specific chemical shift when free in solution. Upon binding to a target protein, the change in the chemical environment will induce a perturbation in the ¹⁹F signal, manifesting as a chemical shift change, line broadening, or the appearance of a new resonance corresponding to the bound state.[8][9][10] This allows for the direct observation and quantification of target engagement within living cells.[9]

Workflow for In-Cell ¹⁹F NMR Ligand Binding Analysis

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A 1. Culture & Harvest Cells (e.g., HEK293T) B 2. Prepare Cell Suspension in NMR Buffer A->B C 3. Add Fluorinated Pyridine Probe B->C D 4. Transfer to NMR Tube C->D E 5. Acquire 1D ¹⁹F NMR Spectrum (Free Probe Reference) D->E Sample Loading F 6. Add Target Protein or Induce Expression E->F G 7. Acquire Time-Course or Endpoint ¹⁹F NMR Spectra F->G H 8. Process Spectra (Referencing, Phasing) G->H Data Transfer I 9. Analyze Chemical Shifts & Linewidths H->I J 10. Quantify Binding Affinity (Kd) & Kinetics I->J

Caption: Workflow for in-cell ¹⁹F NMR experiments.

Protocol: Ligand-Observed ¹⁹F NMR in Human Cells

This protocol describes a ligand-based approach to monitor the interaction of a fluorinated pyridine probe with an intracellular protein target.[9]

Materials:

  • HEK293T cells (or other suitable human cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • NMR Buffer: 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 10% D₂O

  • Fluorinated pyridine probe (stock solution in DMSO)

  • NMR spectrometer equipped with a ¹⁹F-observe probe (e.g., Bruker Avance III HD with Prodigy cryoprobe)[7]

  • 5 mm NMR tubes

Methodology:

  • Cell Culture and Harvest:

    • Culture HEK293T cells to ~80-90% confluency.

    • Gently wash cells with PBS, then detach using a cell scraper.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in ice-cold NMR buffer to a final concentration of 1-5 x 10⁷ cells/mL. Expertise Note: A high cell density is crucial for achieving adequate signal-to-noise in a reasonable acquisition time.

  • Sample Preparation:

    • Transfer 500 µL of the cell suspension to a pre-chilled microfuge tube.

    • Add the fluorinated pyridine probe from a DMSO stock to the desired final concentration (typically 10-100 µM). The final DMSO concentration should not exceed 1% to maintain cell viability.

    • Gently mix and transfer the suspension to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR magnet, allow the temperature to equilibrate (e.g., 298 K or 310 K).

    • Tune and match the ¹⁹F channel of the probe.

    • Acquire a 1D ¹⁹F NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

    • Trustworthiness Note: A control spectrum of the probe in NMR buffer without cells should be acquired to determine the reference chemical shift of the free ligand.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova). Apply an exponential line broadening factor if necessary to improve the signal-to-noise ratio.

    • Reference the spectra using an external standard (e.g., trifluoroacetic acid).

    • Compare the spectrum from the cell sample to the control. The appearance of new peaks or changes in the chemical shift and/or line width of the original peak indicates binding to intracellular components.[11]

    • For affinity quantification, perform a titration by adding increasing concentrations of a known competitor to displace the fluorinated probe, monitoring the change in the ¹⁹F signal.[9]

Application II: Fluorescence Imaging of Subcellular Compartments

The introduction of fluorine atoms, particularly trifluoromethyl (CF₃) groups, into pyridine-based fluorophores can significantly enhance their utility for cellular imaging. These modifications can increase the probe's lipophilicity, facilitating passive diffusion across cell membranes and accumulation in lipid-rich environments like lipid droplets or the endoplasmic reticulum.[12] This strategy allows for the development of highly specific, "no-wash" fluorescent probes with high signal-to-noise ratios.[12][13]

Principle of Fluorine-Enhanced Lipophilicity for Organelle Staining

G Probe Fluorinated Pyridine Probe (e.g., CF₃-substituted) Membrane Cell Membrane (Lipid Bilayer) Probe->Membrane Passive Diffusion (High Lipophilicity) Cytosol Aqueous Cytosol Membrane->Cytosol Cytosol->Membrane Efflux (Low) Organelle Lipid Droplet / ER (Lipophilic Environment) Cytosol->Organelle Sequestration & Fluorescence ON

Caption: Fluorine enhances probe lipophilicity for organelle targeting.

Protocol: Live-Cell Imaging of Lipid Droplets

This protocol is adapted for a generic CF₃-substituted pyridine fluorophore designed for lipid droplet staining.[12]

Materials:

  • Vero cells (or other adherent cell line)

  • Glass-bottom imaging dishes

  • Cell culture medium (e.g., MEM)

  • Fluorinated pyridine probe (1 mM stock in DMSO)

  • Paraformaldehyde (PFA) 4% in PBS for fixation (optional)

  • Confocal laser scanning microscope

Methodology:

  • Cell Seeding:

    • Seed Vero cells onto glass-bottom imaging dishes and allow them to adhere and grow for 24-48 hours until they reach 60-70% confluency.

  • Probe Staining:

    • Prepare a working solution of the fluorophore in pre-warmed cell culture medium. A final concentration in the range of 1-10 µM is typical.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Expertise Note: The lipophilic nature of these probes often allows for rapid staining and may not require washing steps, which is ideal for preserving delicate cellular structures.[13]

  • Cell Imaging:

    • Place the imaging dish on the stage of the confocal microscope, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Locate the cells using brightfield or DIC optics.

    • Excite the fluorophore using the appropriate laser line (e.g., 405 nm or 488 nm) and collect the emission over the specified range (e.g., 450-550 nm).[12]

    • Acquire images using a high-numerical-aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

    • Trustworthiness Note: To confirm probe localization, co-stain with a known lipid droplet marker like Nile Red. Additionally, assess cytotoxicity using a cell viability assay (e.g., Resazurin) to ensure the probe concentration used is non-toxic.[12]

  • Fixation (Optional):

    • After live-cell imaging, cells can be fixed for archival purposes.

    • Gently wash the cells twice with warm PBS.

    • Add 4% PFA and incubate for 20-30 minutes at room temperature.[13]

    • Wash twice with PBS and store the sample at 4°C, protected from light.[13]

Application III: ¹⁸F-Labeled Pyridine Probes for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that requires a probe labeled with a positron-emitting radionuclide.[14] Fluorine-18 (¹⁸F) is the radionuclide of choice for many PET applications due to its near-ideal half-life (109.8 min), low positron energy, and well-established radiochemistry.[6][14]

Fluorinated pyridine scaffolds are excellent candidates for developing ¹⁸F-labeled PET radiotracers. The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where [¹⁸F]fluoride displaces a leaving group (e.g., nitro or chloro group) on an electron-deficient pyridine ring precursor. This method is efficient and allows for the production of high specific activity radiotracers suitable for in vivo studies.[14]

General Workflow for PET Radiotracer Cell Uptake Assay

G A 1. Radiosynthesis of [¹⁸F]Pyridine Probe B 2. HPLC Purification & Formulation A->B D 4. Incubate Cells with [¹⁸F]Probe at 37°C B->D C 3. Seed Cells in Multi-well Plates C->D E 5. Wash Cells with Ice-Cold Buffer D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity in Lysate (Gamma Counter) F->G H 8. Measure Protein Content (e.g., BCA Assay) F->H I 9. Calculate Uptake (%ID/mg protein) G->I H->I

Caption: Workflow for evaluating a new ¹⁸F-PET probe in vitro.

Protocol: In Vitro Cell Uptake of an [¹⁸F]Pyridine Radiotracer

This protocol outlines a general method to assess the specific uptake of a newly synthesized [¹⁸F]pyridine PET probe in a target-expressing cell line versus a control.

Materials:

  • Target-expressing cells (e.g., U87MG glioma cells)[15][16]

  • 24-well cell culture plates

  • Binding Buffer (e.g., PBS with 1% BSA)

  • [¹⁸F]-labeled pyridine probe, formulated in saline with <10% ethanol

  • Unlabeled ("cold") version of the pyridine probe for blocking studies

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

  • BCA Protein Assay Kit

Methodology:

  • Cell Preparation:

    • Seed U87MG cells in 24-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Uptake Experiment:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with Binding Buffer.

    • Prepare the treatment solutions. For each condition, prepare in triplicate:

      • Total Uptake: Add 500 µL of Binding Buffer containing the [¹⁸F]probe (e.g., 0.1-0.5 µCi/well).

      • Non-specific Uptake (Blocking): Pre-incubate cells for 15 minutes with 500 µL of Binding Buffer containing a high concentration (e.g., 10-50 µM) of the unlabeled probe. Then, add the [¹⁸F]probe to the same wells. Trustworthiness Note: The blocking experiment is essential to demonstrate that the probe's uptake is target-specific. A significant reduction in radioactivity in the blocked wells validates the probe.[16]

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Washing and Lysis:

    • To terminate the uptake, rapidly aspirate the radioactive medium.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove unbound radiotracer. Expertise Note: Performing washes quickly and with ice-cold buffer is critical to prevent efflux of the internalized probe.

    • Add 500 µL of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate from each well to a counting tube.

    • Measure the radioactivity in each tube using a calibrated gamma counter.

    • Use a small aliquot (e.g., 20 µL) of the lysate from each well to determine the protein concentration using a BCA assay, following the manufacturer's instructions.

    • Calculate the uptake as a percentage of the initial dose per milligram of protein (%ID/mg).

Summary of Applications and Key Considerations

ApplicationProbe TypePrinciple of DetectionKey AdvantagesExperimental Considerations
¹⁹F NMR Spectroscopy Stable ¹⁹F-PyridineChange in ¹⁹F chemical shift/linewidth upon bindingNo endogenous background; quantitative; kinetic information possible.[7][11]Requires high cell density and probe concentration; lower throughput.
Fluorescence Microscopy Fluorogenic PyridineEnvironment-sensitive fluorescence (e.g., solvatochromism)High spatial resolution; live-cell dynamics; high sensitivity.[12]Phototoxicity; photobleaching; potential for off-target staining.
PET Imaging ¹⁸F-PyridineAnnihilation photons from ¹⁸F decayNon-invasive; whole-body imaging; highly quantitative in vivo.[14]Requires cyclotron and radiochemistry facility; short half-life of ¹⁸F.

References

  • Costantino, A., & Luchinat, E. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Available at: [Link]

  • Gee, C. T., et al. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH. Available at: [Link]

  • Pomerantz, W. C., et al. (n.d.). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH. Available at: [Link]

  • Jordan, J. B., & Pomerantz, W. C. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. Available at: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Pomerantz, W. C. (n.d.). Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. Available at: [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Ahmad, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Lee, S. Y., et al. (n.d.). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PMC - PubMed Central. Available at: [Link]

  • Zaitsev, A. V., et al. (n.d.). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. Available at: [Link]

  • Das, D., et al. (2016). Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. ResearchGate. Available at: [Link]

  • Brustoloni, N., et al. (n.d.). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Available at: [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Ahmad, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (n.d.). Development of novel 18F-PET agents for tumor hypoxia imaging. PMC - NIH. Available at: [Link]

  • Das, D., et al. (n.d.). Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. PubMed. Available at: [Link]

  • Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. bioRxiv. Available at: [Link]

  • Zhang, J., et al. (n.d.). Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. ACS Publications. Available at: [Link]

  • Gillis, E. P., et al. (n.d.). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Iqbal, M. F., & Ahmad, S. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Dollé, F. (n.d.). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. PubMed. Available at: [Link]

  • Guedes, G. P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Bîcu, E., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]

  • Li, Y., et al. (2025). Development of 18F-Labeled Positron Emission Tomography Agents Targeting Fibroblast Activation Protein. PubMed. Available at: [Link]

Sources

Application Note & Protocols: Development of a Cell-Based Assay for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. The protocols herein are designed to test the hypothesis that this compound, owing to its piperidine scaffold, acts as a modulator of the cholinergic signaling pathway, a critical pathway implicated in neurodegenerative disorders such as Alzheimer's disease.[1][2][3] We present a multi-tiered assay strategy, beginning with a primary screen for acetylcholinesterase (AChE) inhibition, followed by secondary functional assays measuring downstream signaling events like intracellular calcium mobilization and CREB phosphorylation. A concluding cell viability assay ensures the specificity of the observed effects. This integrated approach provides a holistic framework for elucidating the compound's mechanism of action and determining its therapeutic potential.

Introduction: The Scientific Rationale

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including the modulation of key neurotransmitter systems. The compound this compound incorporates both a piperidine and a fluorinated pyridine moiety, structural features often associated with CNS-active agents.

A prominent hypothesis in neuropharmacology is the "cholinergic hypothesis" of Alzheimer's disease, which links cognitive decline to the degeneration of cholinergic neurons in the basal forebrain and a subsequent deficit in the neurotransmitter acetylcholine (ACh).[3][6] A primary therapeutic strategy has been to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, thereby increasing its availability at the synapse.[7][8] Given the structural precedents, we hypothesize that this compound may function as an AChE inhibitor.

This guide outlines a logical, tiered experimental workflow designed to rigorously test this hypothesis in a physiologically relevant cellular context. Cell-based assays are indispensable in early-stage drug discovery as they provide a more accurate reflection of a compound's behavior in a complex biological system compared to simple biochemical assays.[9][10][11][12]

The Assay Cascade Strategy: A Multi-Tiered Approach

A hierarchical screening approach is employed to build a comprehensive pharmacological profile of the compound. This ensures that resources are used efficiently and that data from each stage informs the next.

  • Tier 1: Primary Target Engagement. Directly measure the compound's effect on acetylcholinesterase activity within a cellular environment.

  • Tier 2: Cellular Functional Response. Quantify the downstream consequences of target engagement on key signaling pathways.

  • Tier 3: Selectivity & Cytotoxicity. Differentiate specific pharmacological effects from non-specific cytotoxicity.

cluster_0 Tier 1: Primary Assay cluster_1 Tier 2: Secondary Functional Assays cluster_2 Tier 3: Selectivity Assay a Cellular AChE Inhibition Assay b Intracellular Calcium Mobilization a->b If Active c CREB Phosphorylation (pCREB) a->c If Active d Cell Viability / Cytotoxicity a->d Correlate Activity b->d Correlate Activity c->d Correlate Activity

Caption: Tiered approach for compound characterization.

Foundational Methods: Cell Line Selection and Culture

Rationale for Cell Line Choice: The human neuroblastoma cell line, SH-SY5Y, is selected for these assays. These cells are of human neuronal origin and endogenously express key components of the cholinergic system, including acetylcholinesterase and muscarinic acetylcholine receptors (mAChRs).[13] This provides a physiologically relevant model to study the compound's effects on a native signaling pathway.

Standard Culture Protocol:

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.

Tier 1 Protocol: Cellular Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is a modification of the Ellman method.[8] AChE in the cell lysate hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. A reduction in color formation in the presence of the test compound indicates AChE inhibition.

Protocol:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well clear, flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration) in assay buffer (0.1 M phosphate buffer, pH 7.5). Include a known AChE inhibitor (e.g., Donepezil) as a positive control.

  • Cell Treatment: Remove the growth medium and wash cells once with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS). Add 90 µL of assay buffer to each well, followed by 10 µL of the compound dilutions or controls. Incubate for 1 hour at 37°C.

  • Cell Lysis: Add 10 µL of lysis buffer (Assay buffer containing 1% Triton X-100) to each well. Mix gently on an orbital shaker for 5 minutes at room temperature to ensure complete lysis.

  • Reaction Initiation: Prepare a reaction mix containing 15 mM Acetylthiocholine Iodide and 3 mM DTNB in assay buffer. Add 100 µL of the reaction mix to each well.

  • Detection: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a spectrophotometric plate reader.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well. Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Tier 2 Protocols: Downstream Functional Assays
5.1 Intracellular Calcium Mobilization

Principle: Cholinergic signaling through Gq-coupled muscarinic receptors (e.g., M1, M3, M5) leads to the activation of phospholipase C, production of inositol triphosphate (IP₃), and the subsequent release of calcium (Ca²⁺) from intracellular stores.[14] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.[15][16] An AChE inhibitor would potentiate the Ca²⁺ response to a low-dose muscarinic agonist by increasing endogenous acetylcholine levels.

compound Test Compound (AChE Inhibitor) AChE AChE compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades mAChR Muscarinic Receptor (Gq-coupled) ACh->mAChR Activates PLC PLC mAChR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ Release ER->Ca pCREB pCREB (Ser133) Ca->pCREB Activates Kinases Gene Gene Transcription pCREB->Gene

Caption: Hypothesized Cholinergic Signaling Pathway.

Protocol:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at 6 x 10⁴ cells/well. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Remove growth medium, wash cells with HBSS, and add 100 µL of loading buffer. Incubate for 45-60 minutes at 37°C in the dark.[17]

  • Compound Incubation: Wash cells twice with HBSS to remove excess dye. Add 90 µL of HBSS to each well, followed by 10 µL of the test compound dilutions. Incubate for 15-30 minutes at room temperature.

  • Detection and Agonist Injection: Place the plate into a fluorescence plate reader equipped with an automated injector (e.g., FlexStation® 3). Measure baseline fluorescence for 15-20 seconds. Inject 20 µL of a sub-maximal concentration of a muscarinic agonist (e.g., Carbachol) and continue reading fluorescence for an additional 90-120 seconds.

  • Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the potentiation of the agonist response against the test compound concentration to determine the EC₅₀ value.

5.2 CREB Phosphorylation (AlphaLISA)

Principle: The cAMP response element-binding protein (CREB) is a transcription factor activated by numerous signaling pathways, including those that increase intracellular calcium.[18][19] Phosphorylation at Serine 133 is a key activation step.[20][21] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay that can quantify endogenous levels of phosphorylated CREB (pCREB).[22][23][24] In this assay, acceptor beads coated with an anti-pCREB antibody and donor beads coated with an anti-total CREB antibody are brought into proximity when bound to the target protein, generating a luminescent signal.[25]

Protocol:

  • Cell Plating and Treatment: Seed SH-SY5Y cells in a 96-well plate and grow to 80% confluency. Starve cells in serum-free medium for 4 hours. Treat with various concentrations of the test compound for 1 hour, followed by stimulation with a muscarinic agonist for 30 minutes.

  • Cell Lysis: Remove the medium and add 50 µL of AlphaLISA Lysis Buffer per well. Incubate for 10 minutes on an orbital shaker.

  • Assay Procedure: Transfer 5 µL of cell lysate to a 384-well ProxiPlate™.

  • Add 5 µL of the Acceptor Bead Mix (containing anti-pCREB Ser133 Acceptor beads and anti-total CREB Biotinylated Antibody). Incubate for 60 minutes at room temperature in the dark.

  • Add 40 µL of the Donor Bead Mix (containing Streptavidin-coated Donor beads). Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on an EnVision® or similar reader equipped for AlphaLISA detection.

  • Data Analysis: Calculate the AlphaLISA signal for each well. Normalize the pCREB signal to the total CREB signal if running a parallel assay. Plot the normalized signal against compound concentration to determine the EC₅₀.

Tier 3 Protocol: Cell Viability Assay

Principle: It is crucial to ensure that the observed activity in the primary and secondary assays is not a result of cytotoxicity. The PrestoBlue® assay is a resazurin-based solution that functions as a cell health indicator.[26][27] Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[28][29] A decrease in fluorescence indicates reduced cell viability.

Protocol:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a positive control for cytotoxicity (e.g., Staurosporine). Incubate for 24-48 hours (a duration relevant to the longest functional assay).

  • Reagent Addition: Add PrestoBlue® reagent (10% of the culture volume) directly to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Detection: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation and Interpretation

The data from this assay cascade allows for a comprehensive evaluation of the compound's activity. The results can be summarized to provide a clear pharmacological profile.

AssayParameterHypothetical ResultInterpretation
Cellular AChE Inhibition IC₅₀75 nMThe compound is a potent inhibitor of acetylcholinesterase in a cellular context.
Calcium Mobilization EC₅₀110 nMThe compound potentiates muscarinic receptor signaling, consistent with AChE inhibition.
CREB Phosphorylation EC₅₀150 nMThe compound activates downstream signaling pathways linked to neuronal function.
Cell Viability CC₅₀> 50 µMThe compound is not cytotoxic at concentrations where it shows pharmacological activity.
References
  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health (NIH). Available at: [Link]

  • Improved cell viability assay performance using PrestoBlue® Reagent. Technology Networks. Available at: [Link]

  • Intracellular Calcium Flux. University of Utah Flow Cytometry. Available at: [Link]

  • Imaging CREB Activation in Living Cells. National Institutes of Health (NIH). Available at: [Link]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. National Institutes of Health (NIH). Available at: [Link]

  • Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. PubMed. Available at: [Link]

  • Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity. The Journal of Neuroscience. Available at: [Link]

  • Regulators of cholinergic signaling in disorders of the central nervous system. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central (NIH). Available at: [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. PubMed. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Measuring CREB activation using bioluminescent probes that detect KID-KIX interaction in living cells. PubMed. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central (NIH). Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain | Oxford Academic. Available at: [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. National Institutes of Health (NIH). Available at: [Link]

  • Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. Available at: [Link]

  • Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Available at: [Link]

  • Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders. Frontiers. Available at: [Link]

  • Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task. Frontiers. Available at: [Link]

  • Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

  • Intracellular calcium flux measurement. PCBiS - Strasbourg. Available at: [Link]

  • Genome-wide analysis of cAMP-response element binding protein occupancy, phosphorylation, and target gene activation in human tissues. PNAS. Available at: [Link]

  • Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry. Bio-protocol. Available at: [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central (NIH). Available at: [Link]

  • Cholinergic System Dysfunction and Neurodegenerative Diseases: Cause or Effect? SpringerLink. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. PubMed. Available at: [Link]

  • Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. National Institutes of Health (NIH). Available at: [Link]

  • The Principle of the AlphaLISA Assay. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Solubilizing 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, for use in a variety of in vitro experimental settings. Recognizing the critical importance of achieving appropriate compound concentrations without precipitation in aqueous assay buffers, this guide outlines a systematic, multi-tiered approach. We will delve into the theoretical physicochemical assessment of the molecule, followed by practical, step-by-step protocols for solubilization using standard and advanced techniques. The methodologies presented herein are designed to ensure data integrity and reproducibility by minimizing compound precipitation and solvent-induced artifacts.

Introduction: The Solubility Challenge in Drug Discovery

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, one of the most fundamental being its solubility. A significant portion of newly synthesized small molecules exhibit poor aqueous solubility, hindering their evaluation in biological assays.[1] this compound, a compound with potential pharmacological interest, possesses structural motifs—a piperidine ring, a substituted pyridine ring, and a tertiary alcohol—that suggest a complex solubility profile. Inadequate solubilization can lead to an underestimation of a compound's potency, misleading structure-activity relationships (SAR), and ultimately, the erroneous termination of a promising drug candidate. Therefore, a systematic and well-documented approach to solubilization is paramount for generating reliable and reproducible in vitro data.

Physicochemical Characterization: A Predictive Analysis

Structural Features:

  • Piperidine and Pyridine Rings: These nitrogen-containing heterocyclic rings can be protonated at physiological pH, potentially increasing aqueous solubility. The pKa of the pyridine and piperidine nitrogens will be a key determinant of its charge state and, consequently, its solubility in buffers of varying pH.

  • Fluorine and Methyl Substituents: The presence of a fluorine atom and a methyl group on the pyridine ring increases the molecule's lipophilicity, which may decrease its aqueous solubility.

  • Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, which generally enhances water solubility.

  • Ethyl Group: The ethyl group attached to the piperidine nitrogen also contributes to the overall lipophilicity of the molecule.

Predicted Properties Summary:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight Approx. 254.3 g/mol Based on chemical formula C14H21FN2O
logP (Lipophilicity) Moderately LipophilicBalance between polar (hydroxyl, nitrogens) and non-polar (ethyl, methyl, aromatic rings) groups.
pKa (Acid Dissociation Constant) Basic (Pyridine & Piperidine Nitrogens)The nitrogen atoms are expected to be basic. The exact pKa values would require experimental determination or computational prediction.
Aqueous Solubility Likely low to moderateThe presence of both hydrophilic and lipophilic moieties suggests that solubility in neutral aqueous solutions may be limited.

Given these predicted properties, a multi-pronged approach to solubilization is warranted.

A Tiered Strategy for Solubilization

We propose a tiered approach to solubilizing this compound, starting with the simplest and most common methods and progressing to more complex formulations as needed.

Diagram: Tiered Solubilization Workflow

G A Start: Weigh Compound B Tier 1: Direct Dissolution in DMSO A->B C Precipitation upon Dilution in Aqueous Buffer? B->C Test Dilution D Tier 2: pH Adjustment C->D Yes I Solubilized Compound Ready for Assay C->I No E Precipitation Still Observed? D->E Test Dilution F Tier 3: Use of Co-solvents E->F Yes E->I No G Insoluble? F->G Test Dilution H Tier 4: Advanced Formulations (Cyclodextrins, Surfactants) G->H Yes G->I No H->I

Caption: A decision-tree workflow for the systematic solubilization of the target compound.

Detailed Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Ethanol, 200 proof

  • Polyethylene glycol 400 (PEG 400)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polysorbate 80 (Tween® 80)

  • Pluronic® F-68

  • Vortex mixer

  • Sonicator (bath or probe)

  • pH meter

  • Sterile microcentrifuge tubes and pipette tips

  • 0.22 µm sterile syringe filters

Tier 1: Direct Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is the most common solvent for preparing high-concentration stock solutions of small molecules for in vitro screening.[2][3]

Protocol:

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight ≈ 254.3 g/mol ).

    • Add the calculated volume of DMSO to the compound.

    • Vortex thoroughly for 1-2 minutes.

    • If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect for any undissolved particulates.

  • Assessment of Solubility in Aqueous Media:

    • Prepare a serial dilution of the DMSO stock solution into your final assay buffer (e.g., cell culture medium, PBS).

    • It is crucial to maintain a low final concentration of DMSO in the assay, typically ≤ 0.5%, to avoid solvent-induced cellular toxicity or assay interference.[4]

    • Observe for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the assay temperature.

Troubleshooting: If precipitation occurs upon dilution, proceed to Tier 2.

Tier 2: pH-Modification

Given the presence of basic nitrogen atoms, altering the pH of the solvent may significantly enhance the solubility of this compound by promoting its ionization.

Protocol:

  • Acidic Solubilization:

    • Prepare a dilute acidic solution (e.g., 10 mM HCl in water).

    • Attempt to dissolve the compound directly in this acidic solution.

    • Alternatively, prepare a high-concentration stock in a minimal amount of 1N HCl and then dilute with water or buffer.

    • Neutralize the final solution to the desired assay pH with a suitable base (e.g., NaOH) just before use. Be aware that the compound may precipitate upon neutralization if the concentration exceeds its solubility at the final pH.

Considerations: Ensure that the final salt concentration and pH are compatible with your experimental system.

Tier 3: Co-solvent Systems

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Protocol:

  • DMSO/Ethanol Co-solvent System:

    • Prepare a stock solution in a mixture of DMSO and ethanol (e.g., 1:1 v/v).

    • Vortex and sonicate as needed.

    • Evaluate the solubility upon dilution in aqueous buffer, ensuring the final concentrations of both DMSO and ethanol are within acceptable limits for your assay.

  • PEG 400-based Systems:

    • Polyethylene glycols are less toxic than many organic solvents and can be effective solubilizing agents.[5]

    • Prepare a stock solution in 100% PEG 400 or a mixture of PEG 400 and water.

    • Gentle warming (e.g., to 37°C) may aid dissolution in PEG 400.

Tier 4: Advanced Formulations

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Protocol:

  • Cyclodextrin Inclusion Complexes:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[6][7]

    • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10% w/v).

    • Add the powdered compound to the HP-β-CD solution and stir or sonicate until dissolved. The formation of the inclusion complex can take time.

  • Surfactant-based Formulations:

    • Non-ionic surfactants like Tween® 80 and Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds.[1][8]

    • Prepare a stock solution of the surfactant in your assay buffer at a concentration above its critical micelle concentration (CMC).

    • Add the compound to the surfactant solution and mix thoroughly.

Important Note on Advanced Formulations: It is critical to run appropriate vehicle controls for all experiments using co-solvents, cyclodextrins, or surfactants, as these excipients can have their own biological effects.

Best Practices and Recommendations

  • Always Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from a high-concentration DMSO stock for each experiment to avoid issues with compound stability and precipitation over time.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution, often from a DMSO stock) and thermodynamic solubility (the true equilibrium solubility). For most in vitro assays, achieving a kinetically soluble state is sufficient.

  • Visual Inspection is Key: Always visually inspect your solutions for any signs of precipitation before adding them to your assay.

  • Filtration: After preparing the final dilution, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

  • Documentation: Meticulously document the solubilization method for each compound, including solvents, concentrations, and any observations.

By following this structured and informed approach, researchers can confidently prepare solutions of this compound that are suitable for a wide range of in vitro experiments, thereby ensuring the generation of high-quality, reliable data.

References

  • PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1888-1910. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • LookChem. Ethyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ahad, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 335, 116174. [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Nayak, S., et al. (2021). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology and Bioengineering, 118(8), 3047-3058. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Maestrelli, F., & Cirri, M. (Eds.). (2019). Special Issue: Cyclodextrins in Drug Formulation and Delivery. MDPI. [Link]

  • Lopes, C., et al. (2011). Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model. Toxicology Letters, 205(2), 145-151. [Link]

Sources

Title: A Robust LC-MS/MS Strategy for the In Vitro Metabolite Identification of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

Metabolite identification (MetID) is a cornerstone of modern drug development, providing critical insights into the biotransformation pathways of new chemical entities (NCEs). This application note presents a comprehensive strategy for the in vitro metabolite identification of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, a novel compound featuring key heterocyclic moieties. We detail a systematic approach encompassing predictive metabolism, in vitro incubation using human liver microsomes (HLM), targeted sample preparation, and a meticulously developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for structural elucidation. The protocols herein are designed to serve as a practical guide for researchers in pharmaceutical and biotechnology settings, emphasizing the rationale behind each methodological choice to ensure robust and reliable results.

Introduction: The Imperative of Early Metabolite Profiling

Understanding how a drug candidate is metabolized is fundamental to evaluating its safety and efficacy. Early characterization of metabolic pathways helps predict potential drug-drug interactions, identify pharmacologically active or toxic metabolites, and inform subsequent stages of drug development.[1] The subject of this study, this compound, possesses several functional groups susceptible to metabolic modification, including a piperidine ring, a substituted pyridine ring, an N-ethyl group, and a tertiary alcohol.

The piperidine scaffold, while generally conferring metabolic stability, is known to undergo biotransformations such as N-dealkylation and ring oxidation.[2][3] Similarly, the pyridine ring can be subject to various oxidative processes. Therefore, a proactive and sensitive analytical approach is required to identify these potential biotransformations. LC-MS/MS stands as the premier analytical tool for this task, offering the requisite sensitivity and structural information to confidently identify metabolites in complex biological matrices.[4] This guide provides the scientific reasoning and step-by-step protocols to build such a method from the ground up.

Predictive Metabolism & Experimental Causality

Before initiating any experiment, a theoretical assessment of the molecule's metabolic fate provides a roadmap for method development. Based on the structure of this compound, we can predict several major metabolic pathways mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are abundant in liver microsomes.[5][6]

  • Phase I Metabolism (CYP-mediated):

    • N-dealkylation: The N-ethyl group on the piperidine ring is a prime target for oxidative dealkylation, a common metabolic route for alicyclic amines, to yield the corresponding secondary amine.[7]

    • Hydroxylation: The methyl group on the pyridine ring is susceptible to oxidation to form a primary alcohol. Aromatic hydroxylation on the pyridine ring is also possible, though less common.

    • Oxidation of the Piperidine Ring: The piperidine ring itself can be oxidized at positions alpha to the nitrogen.[8]

  • Phase II Metabolism (UGT-mediated):

    • Glucuronidation: The tertiary alcohol at the 4-position of the piperidine ring is a potential site for direct conjugation with glucuronic acid, forming an O-glucuronide. Hydroxylated Phase I metabolites can also undergo subsequent glucuronidation.

These predictions are crucial as they allow us to calculate the expected mass-to-charge ratios (m/z) of potential metabolites, which will be targeted during the data analysis phase.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent Parent Drug This compound N_Dealkylation N-Deethylation (-C2H4, -28 Da) Parent->N_Dealkylation + H2O - CH3CHO Hydroxylation Methyl Hydroxylation (+O, +16 Da) Parent->Hydroxylation + NADPH + O2 Glucuronidation O-Glucuronidation (+C6H8O6, +176 Da) Parent->Glucuronidation + UDPGA Fragmentation_Pathway cluster_frag Proposed MS/MS Fragmentation of Parent [M+H]+ Parent Precursor Ion [M+H]+ m/z 253.15 Frag1 Product Ion [M+H - H2O]+ m/z 235.14 (Loss of tertiary alcohol) Parent->Frag1 -18 Da Frag2 Product Ion [M+H - C2H4]+ m/z 225.12 (Loss of ethylene) Parent->Frag2 -28 Da Frag3 Pyridinyl Fragment Parent->Frag3 Ring Cleavage Analytical_Workflow Incubation 1. In Vitro Incubation (HLM + Drug + Cofactors) Quench 2. Reaction Quenching & Protein Precipitation Incubation->Quench Centrifuge 3. Centrifugation Quench->Centrifuge Analysis 4. LC-MS/MS Analysis (Full Scan & Product Ion Scan) Centrifuge->Analysis Processing 5. Data Processing (Peak Detection & Comparison) Analysis->Processing ID 6. Metabolite Identification (Mass Shift + Fragmentation) Processing->ID

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth troubleshooting guide for the synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of this multi-step synthesis, diagnose issues, and optimize your reaction for a higher yield.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved via a Grignard reaction. This pathway involves the nucleophilic addition of a pyridyl magnesium halide to 1-ethyl-4-piperidone. The key steps are the formation of the Grignard reagent from 3-bromo-6-fluoro-5-methylpyridine and its subsequent reaction with the piperidone ketone.

Synthesis_Pathway Figure 1: Reaction pathway for this compound synthesis. cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup SM2 3-bromo-6-fluoro-5-methylpyridine Grignard Pyridylmagnesium Bromide (Grignard Reagent) SM2->Grignard + Mg, Anhydrous THF Mg Mg turnings Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + 1-ethyl-4-piperidone SM1 1-ethyl-4-piperidone SM1->Intermediate Product This compound Intermediate->Product + sat. aq. NH4Cl Workup Aqueous Quench (e.g., sat. aq. NH4Cl) Workup->Product

Caption: Reaction pathway for the target molecule synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What's the cause?

A1: Failure to form the Grignard reagent is almost always due to the presence of moisture or the passivation of the magnesium surface. Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic sources like water.[1]

Causality & Solution:

  • Contamination with Water: Even trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.

    • Protocol: Ensure all glassware is oven-dried at a minimum of 120 °C for several hours and assembled hot under a stream of inert gas (Argon or Nitrogen).[2] Solvents like Tetrahydrofuran (THF) must be rigorously dried, for instance, by passing through an activated alumina column or distillation from sodium/benzophenone.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.

    • Protocol: Briefly crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Chemical activation by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also be effective. The color change (disappearance of iodine's brown color) indicates the initiation of the reaction.

ParameterRecommendationRationale
Glassware Oven-dried (>120 °C) and cooled under inert gasTo eliminate adsorbed water.
Solvent (THF) Anhydrous grade (<50 ppm H₂O)Water quenches the Grignard reagent.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric O₂ and H₂O.
Mg Activation Crushing, adding I₂ or 1,2-dibromoethaneTo remove the passivating MgO layer.
Q2: The reaction is incomplete, and I recover significant amounts of 1-ethyl-4-piperidone after workup. Why?

A2: This is a classic sign of a competing side reaction: enolization. The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone, which is more sterically accessible than the carbonyl carbon. This forms an enolate, which remains unreactive until it is protonated during the aqueous workup, regenerating the starting ketone.[3]

Causality & Solution:

  • Steric Hindrance & Basicity: The pyridyl Grignard reagent is bulky. If the nucleophilic attack on the carbonyl carbon is slow due to steric hindrance, the faster deprotonation reaction at the α-position can dominate.

    • Protocol 1 (Temperature Control): Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).[2] This favors the kinetically controlled nucleophilic addition over the thermodynamically driven deprotonation. Slowly warm the reaction to room temperature after the addition is complete.

    • Protocol 2 (Reagent Stoichiometry): Increasing the equivalents of the Grignard reagent (e.g., from 1.1 eq to 1.5-2.0 eq) can help drive the addition reaction to completion, even if some of the reagent is consumed by enolization.[4]

Troubleshooting_Workflow Figure 2: A logical workflow for troubleshooting low yield. Start Low Yield Observed Check_Grignard Was Grignard Formation Successful? Start->Check_Grignard Check_Conversion Was the Ketone Consumed? (Check TLC/LCMS) Check_Grignard->Check_Conversion Yes Solution_Grignard Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate Mg surface Check_Grignard->Solution_Grignard No Check_Purification Was there high mass loss during purification? Check_Conversion->Check_Purification Yes Solution_Enolization Address Enolization: - Lower reaction temperature - Increase Grignard equivalents Check_Conversion->Solution_Enolization No (Ketone Recovered) Solution_Workup Optimize Workup/Purification: - Use sat. aq. NH4Cl quench - Add Et3N to silica column Check_Purification->Solution_Workup Yes End Optimized Yield Check_Purification->End No Solution_Grignard->End Solution_Enolization->End Solution_Workup->End

Caption: A logical workflow for troubleshooting low yield.

Q3: My product seems to have decomposed during workup or purification. How can I prevent this?

A3: The product is a tertiary alcohol. These are susceptible to acid-catalyzed dehydration (elimination of water) to form an alkene, especially when heated or exposed to strong acids. The basic nitrogen atoms in the piperidine and pyridine rings can also complicate purification on silica gel.

Causality & Solution:

  • Acidic Workup: Quenching the reaction with strong acids (e.g., HCl, H₂SO₄) will protonate the tertiary alcohol, making water a good leaving group and promoting elimination.

    • Protocol: Always quench the reaction with a milder, slightly acidic buffer like saturated aqueous ammonium chloride (NH₄Cl).[5] This effectively protonates the magnesium alkoxide to yield the alcohol while keeping the pH controlled and avoiding strongly acidic conditions.

  • Silica Gel Chromatography: Silica gel is inherently acidic and can cause the product to streak or decompose on the column.

    • Protocol: Deactivate the silica gel by preparing your column slurry with an eluent containing a small amount of a tertiary amine base, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, allowing for cleaner elution of basic compounds.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction? Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium species in the Schlenk equilibrium is crucial for the reactivity of the Grignard reagent.[5] Diethyl ether can also be used but its low boiling point may limit reaction temperatures if heating is required.[4]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an excellent method. Spot the reaction mixture against standards of your starting materials (3-bromo-6-fluoro-5-methylpyridine and 1-ethyl-4-piperidone). The disappearance of the ketone spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding. See the detailed protocol below.

  • Can I use a different halide for the pyridyl starting material? While 3-chloro- or 3-iodo-6-fluoro-5-methylpyridine could be used, the bromo derivative offers the best balance of reactivity and stability. Iodides are more reactive but also more prone to side reactions and are typically more expensive. Chlorides are less reactive and may require more forcing conditions to form the Grignard reagent.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting material, 1-ethyl-4-piperidone.

    • In the middle, carefully take a small aliquot from the reaction mixture using a glass capillary. Quench this aliquot in a vial containing a few drops of saturated NH₄Cl and a small amount of ethyl acetate. Shake well and spot the top organic layer.

    • On the right, co-spot the starting material and the reaction mixture on the same point to verify spot separation.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Heptane).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being a tertiary alcohol, should have a lower Rf value (be more polar) than the starting ketone. Stain with potassium permanganate if necessary.

  • Analysis: The reaction is complete when the spot corresponding to 1-ethyl-4-piperidone is no longer visible in the reaction mixture lane.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • DSpace@MIT. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Molecules. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. [Link]

  • Wiley Online Library. (1988). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into pyridine rings, a critical process in modern medicinal chemistry. Fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and altered basicity.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for higher yields, better selectivity, and fewer impurities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Q: My Halex reaction (SNAr fluorination of a chloropyridine) is resulting in low conversion or has failed completely. What are the probable causes and how can I rectify this?

A: Low conversion in a Halex reaction is a frequent issue, often stemming from the deactivation of the fluoride nucleophile or issues with reaction conditions. Here’s a systematic approach to troubleshooting:

  • Presence of Water: The primary culprit is often residual water in the reaction. Water can hydrate the fluoride salt (e.g., KF, CsF), significantly reducing its nucleophilicity.[3][4] Additionally, water can lead to the hydrolysis of the starting chloropyridine to the corresponding hydroxypyridine as a competing side reaction.[3]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous polar aprotic solvents like DMSO or sulfolane.[3] Consider using spray-dried KF or azeotropically dehydrated KF to minimize water content.[5]

  • Fluoride Salt and Solvent Choice: The choice of fluoride salt and solvent is crucial.

    • Solution: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF). The solvent must be a polar aprotic type, such as DMSO, DMF, or sulfolane, to solubilize the fluoride salt and promote the SNAr mechanism.[3][5]

  • Phase-Transfer Catalyst: To enhance the solubility and reactivity of the fluoride salt, a phase-transfer catalyst can be employed.

    • Solution: The addition of a catalytic amount of a crown ether, such as 18-crown-6, can significantly improve the reaction rate by effectively solvating the potassium ion and liberating a more "naked" and nucleophilic fluoride anion.[5]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.

    • Solution: While starting at a moderate temperature, a gradual increase may be necessary. Monitor the reaction by TLC or GC-MS to track the consumption of the starting material.

Troubleshooting Workflow for Low SNAr Yield

start Low S N Ar Yield check_water Check for Water (Reagents & Solvent) start->check_water dry_reagents Rigorously Dry Reagents & Solvents check_water->dry_reagents Water Present check_fluoride Evaluate Fluoride Salt & Solvent check_water->check_fluoride Anhydrous dry_reagents->check_fluoride use_csf Consider CsF over KF check_fluoride->use_csf use_aprotic Ensure Polar Aprotic Solvent (DMSO, Sulfolane) check_fluoride->use_aprotic check_catalyst Consider Phase-Transfer Catalyst use_csf->check_catalyst use_aprotic->check_catalyst add_crown_ether Add 18-crown-6 check_catalyst->add_crown_ether Low Solubility check_temp Increase Reaction Temperature check_catalyst->check_temp Soluble add_crown_ether->check_temp monitor Monitor by TLC/GC-MS check_temp->monitor end Improved Yield monitor->end pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(F) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product reactants1 Ar-F (Fluoropyridine) reactants1->oxidative_addition reactants2 Ar'-B(OR)₂ (Boronic Acid/Ester) + Base reactants2->transmetalation

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility in piperidine-containing compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. It provides a structured, in-depth approach to troubleshooting and resolving solubility issues, moving from fundamental principles to advanced formulation strategies. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a robust, scientifically-grounded strategy for your development pipeline.

Understanding the Challenge: The Physicochemical Nature of Piperidine Compounds

Piperidine moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] While the piperidine ring itself is a saturated heterocycle and the nitrogen atom can act as a hydrogen bond acceptor, the overall molecule can be predominantly nonpolar, especially when adorned with lipophilic substituents.[4][5] This inherent lipophilicity is a primary contributor to poor aqueous solubility, a critical hurdle that can impede biological assays, formulation development, and ultimately, clinical success.[6][7]

A key feature of the piperidine nucleus is its basicity. The nitrogen atom is readily protonated, with a typical pKa of around 11.22 for the resulting piperidinium ion.[4][8][9] This characteristic is fundamental to many of the solubility enhancement strategies discussed herein, as the ionized (salt) form of the compound is generally significantly more water-soluble than the neutral free base.[4][10]

Troubleshooting & Optimization Strategies

This section is designed as a practical, hands-on guide to systematically address solubility problems. We will progress from the most direct and accessible methods to more complex, yet powerful, formulation techniques.

Issue 1: Compound Precipitation in Aqueous Buffers for Biological Assays

This is one of the most frequent and frustrating issues encountered in early-stage drug discovery. You've successfully synthesized and purified your piperidine-containing compound, dissolved it in an organic solvent like DMSO, but upon dilution into your aqueous assay buffer, it crashes out of solution.

Troubleshooting_Workflow start Compound Precipitates in Aqueous Buffer ph_sol_profile Determine pH-Solubility Profile start->ph_sol_profile First, understand the compound's intrinsic properties ph_adjust pH Adjustment of Buffer ph_sol_profile->ph_adjust Is solubility significantly higher at a specific pH? cosolvent_opt Co-solvent Optimization ph_adjust->cosolvent_opt No, or pH is incompatible with the assay success Solubility Achieved ph_adjust->success Yes step_dilution Implement Stepwise Dilution cosolvent_opt->step_dilution advanced_tech Consider Advanced Techniques (Cyclodextrins, etc.) cosolvent_opt->advanced_tech Insufficient solubility achieved step_dilution->advanced_tech Still precipitates step_dilution->success Precipitation is prevented advanced_tech->success Solubility goals are met

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Given the basic nature of the piperidine nitrogen, pH modification is the most powerful initial tool in your arsenal.[4] By lowering the pH of your aqueous medium to at least two units below the pKa of your compound, you can ensure it exists predominantly in its protonated, more soluble, salt form.[10][11]

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of your solid piperidine compound to a known volume of each buffer in separate vials. Ensure there is enough solid to maintain a saturated solution.[12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution. This is a critical step; use a low-binding syringe filter (e.g., 0.22 µm PVDF) to obtain a clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This profile will reveal the optimal pH for solubilization.

If pH adjustment is not feasible due to assay constraints or if it provides insufficient solubility, the use of water-miscible organic co-solvents is the next logical step.[4][13] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[14]

Commonly Used Co-solvents in Pre-clinical Formulations

Co-solventTypical Concentration Range in Final AssayKey Considerations
DMSO 0.1% - 1%Can have effects on cell-based assays at higher concentrations.
Ethanol 1% - 5%Generally well-tolerated, but can cause protein precipitation.
PEG 400 1% - 10%A good choice for increasing solubility with low toxicity.
Propylene Glycol 1% - 10%Similar properties to PEG 400.

Troubleshooting Tip: When diluting a DMSO stock solution, precipitation often occurs because the compound, which is stable in the highly organic environment of the stock, is suddenly exposed to a predominantly aqueous environment. To mitigate this, a stepwise dilution can be employed. Instead of a direct 1:1000 dilution into the final buffer, perform an intermediate dilution (e.g., 1:10) into a buffer containing a higher percentage of a co-solvent before the final dilution.[4]

Issue 2: Need for a Soluble, Stable Solid Form for In Vivo Studies

For animal studies and further development, having a readily soluble and stable solid form of your compound is highly advantageous. This is where more advanced formulation strategies come into play.

This is a cornerstone technique for ionizable compounds like piperidines.[10][11] Forming a salt can dramatically improve not only the equilibrium solubility but also the dissolution rate of a compound.[15] The choice of the counter-ion is critical and can influence properties such as hygroscopicity, stability, and manufacturability.

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).

  • Stoichiometry: Dissolve the piperidine free base in a suitable organic solvent (e.g., acetone, ethanol).

  • Reaction: Add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the selected acid to the solution.

  • Crystallization: Allow the salt to crystallize out of solution. This can be facilitated by cooling, slow evaporation, or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration and dry it under vacuum. Characterize the new solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the formation of a new crystalline salt and assess its properties.

  • Solubility Assessment: Determine the aqueous solubility of each new salt form using the shake-flask method described previously.

For compounds that are particularly challenging to solubilize, even as salts, creating an amorphous solid dispersion (ASD) can be a highly effective approach.[16][17][18] In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a hydrophilic polymer matrix.[16] This high-energy amorphous state bypasses the lattice energy that must be overcome for dissolution, often leading to a state of "supersaturation" and significantly enhanced bioavailability.[19]

Common Polymers Used in ASDs

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Soluplus®

Experimental Protocol: Preparation of an ASD via Solvent Evaporation (Lab Scale)

  • Polymer and Drug Solubilization: Dissolve both the piperidine compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Use PXRD to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks). Use DSC to identify a single glass transition temperature (Tg), which indicates a homogenous dispersion.

  • Dissolution Testing: Perform dissolution studies to compare the performance of the ASD against the crystalline form of the drug.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][20] They can encapsulate poorly soluble "guest" molecules, like many piperidine compounds, forming an inclusion complex that has greatly improved aqueous solubility and stability.[21][22][23][24]

Cyclodextrin_Complexation cluster_0 Mechanism of Cyclodextrin-Mediated Solubility Enhancement piperidine Poorly Soluble Piperidine Compound complex Soluble Inclusion Complex piperidine->complex Encapsulation cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin:int->complex

Caption: Encapsulation of a piperidine compound within a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Sample Preparation: Add an excess of the piperidine compound to each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Analysis: Filter the samples and analyze the concentration of the dissolved piperidine compound in the supernatant by HPLC.

  • Data Analysis: Plot the concentration of the dissolved piperidine compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to determine the stability constant of the complex.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine-containing compounds often poorly soluble in water?

A1: The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is part of a larger, often lipophilic (nonpolar) molecular structure, especially with various substituents. This overall nonpolar character leads to poor solubility in a polar solvent like water.[4]

Q2: How does pH dramatically affect the solubility of my piperidine compound?

A2: The nitrogen in the piperidine ring is basic, with a pKa typically around 11.22.[8][9] In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionic form is significantly more polar and, therefore, much more soluble in water than the neutral free base form that predominates at neutral or basic pH.[4]

Q3: What are the very first steps I should take to improve the solubility of a new piperidine compound for an in vitro assay?

A3: The most direct and effective initial approaches are:

  • pH Adjustment: Attempt to dissolve the compound in a buffer with a pH of 3-4. This will protonate the piperidine nitrogen and likely increase solubility.[4]

  • Use of Co-solvents: If pH adjustment is not an option, prepare a concentrated stock solution in DMSO and ensure the final concentration of DMSO in your assay is as high as tolerable (typically ≤1%) to help maintain solubility upon dilution.[4]

Q4: When should I move beyond simple pH and co-solvent adjustments to more advanced techniques like salt formation or amorphous solid dispersions?

A4: You should consider these advanced techniques when simple methods fail to provide the required solubility for your experiments, or more importantly, when you need to develop a solid dosage form with improved dissolution and bioavailability for in vivo studies.[4] Salt formation is a robust method for these ionizable compounds, while techniques like ASDs and cyclodextrin complexation are powerful tools for the most challenging molecules.[4][10]

Q5: My compound precipitates out of its DMSO stock solution upon storage in the freezer. What can I do?

A5: This can be due to the solution being supersaturated or the low temperature reducing the solubility in DMSO. You can try a few things:

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature can prevent precipitation.[4]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution may prevent it from crashing out during storage.[4]

  • Prepare Fresh Solutions: For maximum consistency and to avoid issues with precipitation, it is always best to prepare fresh stock solutions before each experiment.[4]

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Piperidine | Solubility of Things. (n.d.). Retrieved from [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016, August 4). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions. (n.d.). PubMed. Retrieved from [Link]

  • Salt formation to improve drug solubility. (2007, July 30). PubMed. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. Retrieved from [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]

  • Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. (2024, February 26). YouTube. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • Delivery of Poorly Soluble Compounds by Amorphous Solid Dispersions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). Retrieved from [Link]

  • Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. (n.d.). Retrieved from [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Overcoming challenges in the purification of polar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Heterocyclic Compounds

A-A-A

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying polar heterocyclic compounds presents a unique set of challenges requiring nuanced solutions. This guide is structured to provide direct answers to common problems and in-depth troubleshooting workflows based on fundamental scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My polar heterocyclic compound shows little to no retention on my C18 reversed-phase column. What's happening and what should I do?

A1: This is a classic problem. Standard C18 columns use a nonpolar stationary phase to retain compounds through hydrophobic interactions. Highly polar molecules have a strong affinity for the polar mobile phase (like water/acetonitrile) and interact weakly with the nonpolar C18 chains, causing them to elute very early, often with the solvent front.[1]

  • Causality: The core issue is a mismatch in polarity. Your analyte "prefers" the mobile phase over the stationary phase. Additionally, if your compound is acidic, it can be repelled by residual, negatively charged silanol groups on the silica surface, further hindering retention.[2]

  • Immediate Solutions:

    • Increase Mobile Phase Polarity: Reduce the organic solvent (acetonitrile/methanol) percentage to below 5%. However, be aware of potential dewetting with highly aqueous mobile phases on some older C18 columns, which can cause sudden retention loss.[3]

    • Consider an Aqueous C18 Column: These columns are specifically designed with polar-endcapping or other modifications to prevent phase collapse (dewetting) under highly aqueous conditions.

    • Switch Chromatography Mode: For very polar compounds, reversed-phase may not be the best tool. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal next step.[4]

Q2: I see significant peak tailing when trying to purify my basic nitrogen-containing heterocycle. Why does this happen?

A2: Peak tailing for basic compounds is typically caused by secondary interactions with the stationary phase.[5][6]

  • Causality: Standard silica-based columns have acidic silanol groups (Si-OH) on their surface. Even on end-capped columns, some residual silanols remain. Your basic heterocycle, which is often protonated (positively charged) in the mobile phase, can interact strongly and non-ideally with these deprotonated, anionic silanol sites (Si-O⁻).[5][6] This secondary ion-exchange mechanism causes some molecules to be held longer than others, resulting in a "tail".[5]

  • Immediate Solutions:

    • Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% to the mobile phase.[7] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[5][8]

    • Add a Competing Base: In normal-phase chromatography, adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase can saturate the acidic silanol sites, preventing your analyte from interacting with them.[8][9]

    • Use a Modern Column: Modern columns often use high-purity silica with minimal metal content and advanced end-capping techniques that dramatically reduce the number of accessible silanols, leading to better peak shapes for basic compounds.[10]

Q3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[11] Many heterocycles, particularly those with acid-labile functional groups, are susceptible to this.

  • Causality: The silica surface is acidic and can act as a solid-phase acid catalyst.[9] If your compound has protecting groups like Boc or acetals, or is otherwise unstable at low pH, it can decompose during the purification process.[11][12]

  • Verification & Solutions:

    • TLC Stability Test: Spot your crude material on a silica TLC plate. After spotting, let the plate sit on the bench for an hour before eluting it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[9]

    • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base like triethylamine.

    • Switch Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic) or consider a polymer-based column.[9] For many polar compounds, switching to reversed-phase or HILIC is often the most robust solution.[9]

Part 2: Troubleshooting Guides & In-Depth Protocols

Guide 1: Selecting the Right Chromatographic Mode

Choosing the correct separation mode is the most critical decision. Using the wrong technique leads to frustration and wasted resources. The following decision tree and table summarize the best starting points.

Diagram: Chromatography Mode Selection Workflow

G start Start: Analyze Compound Properties (Polarity, pKa) is_very_polar Is the compound very polar/hydrophilic? start->is_very_polar is_ionizable Is the compound ionizable (acidic/basic)? rp_hplc Reversed-Phase (RP-HPLC) (C18, Phenyl-Hexyl) - Start with 0.1% FA is_ionizable->rp_hplc No (Weak Acid/Base) iex Ion-Exchange (IEX) - Anion or Cation exchanger - Salt or pH gradient is_ionizable->iex Yes (Strong Acid/Base) is_non_polar Is the compound non-polar/hydrophobic? is_very_polar->is_non_polar No hilic HILIC - Bare silica, Amide, Diol - High organic mobile phase is_very_polar->hilic Yes is_non_polar->is_ionizable No (Moderately Polar) np_hplc Normal-Phase (NP-HPLC) - Silica, Alumina - Non-polar mobile phase is_non_polar->np_hplc Yes rp_hplc_aq Aqueous RP-HPLC - Polar end-capped C18 - Highly aqueous mobile phase rp_hplc->rp_hplc_aq Poor Retention? sfc Supercritical Fluid (SFC) - Good for complex mixtures & chiral separations hilic->sfc Alternative

Caption: Decision tree for selecting an initial chromatography mode.

Chromatography Mode Principle Best For... Stationary Phase Typical Mobile Phase
Reversed-Phase (RP) Hydrophobic interactions. Non-polar stationary phase, polar mobile phase.Moderately polar to non-polar heterocycles. The workhorse of HPLC.C18, C8, PhenylWater/Acetonitrile or Water/Methanol, often with acid (Formic, TFA) or buffer.[13]
HILIC Hydrophilic partitioning. Polar stationary phase, less polar mobile phase.[14]Very polar, hydrophilic, and basic heterocycles that are poorly retained in RP.[4][15]Bare Silica, Amide, Diol, ZwitterionicAcetonitrile/Water (typically >80% ACN).[14]
Ion-Exchange (IEX) Electrostatic interactions between charged analytes and a charged stationary phase.[16][17]Permanently charged or ionizable heterocycles (e.g., quaternary amines, strong acids).[16][18]Strong/Weak Anion or Cation Exchangers.[19]Aqueous buffers with a salt (e.g., NaCl) or pH gradient.[20]
Supercritical Fluid (SFC) Partitioning using a supercritical fluid (usually CO₂) as the main mobile phase.[21]Chiral separations, complex mixtures, and as an orthogonal technique to LC.[22][23]Similar to NP and HILIC (e.g., Silica, Diol).Supercritical CO₂ with a co-solvent like Methanol.[21]
Guide 2: Troubleshooting Poor Peak Shape

Poor peak shape (tailing, fronting, or splitting) compromises resolution and leads to inaccurate quantification and impure fractions.

Diagram: Troubleshooting Poor Peak Shape

G start Problem: Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting split Split Peak peak_type->split Splitting sol_tailing1 Cause: Secondary Silanol Interactions Solution: Add 0.1% FA or TFA to mobile phase. Use modern, high-purity silica column. tailing->sol_tailing1 sol_tailing2 Cause: Column Overload (all peaks tail) Solution: Reduce sample concentration/injection volume. tailing->sol_tailing2 sol_fronting Cause: Column Overload / Poor Solubility Solution: Reduce sample load. Ensure sample is fully dissolved in mobile phase. fronting->sol_fronting sol_split Cause: Clogged Frit / Column Void Solution: Reverse flush column. Use guard column. Replace column if necessary. split->sol_split

Caption: A workflow for diagnosing and solving common peak shape issues.

Q: My basic compound still tails even with 0.1% formic acid. What else can I try?

A: While formic acid (pH ≈ 2.8) is a great start, it may not be strong enough to fully protonate all surface silanols.[7]

  • Causality: The effectiveness of an acidic modifier depends on its pH and concentration. Some very basic analytes require a lower pH or a different type of modifier to fully suppress secondary interactions.

  • Advanced Solutions:

    • Switch to TFA: Trifluoroacetic acid (0.1%) lowers the pH to around 2.1, which is more effective at neutralizing silanols but is an ion-pairing agent and can be difficult to remove from the final product.[7]

    • Increase Buffer Strength: In buffered mobile phases, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity.[10]

    • Use a Sacrificial Base: As mentioned, triethylamine is effective but can shorten column lifetime.[8]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition. Injecting a sample in a much stronger solvent (like 100% DMSO or DMF) can cause significant peak distortion.[9]

Mobile Phase Additive Typical Concentration Primary Function & Mechanism Best For Considerations
Formic Acid (FA) 0.05 - 0.1%Lowers pH to ~2.8, protonating silanols and acidic analytes. Volatile and MS-friendly.[7][24]General purpose for improving peak shape of basic compounds in RP-HPLC.May not be acidic enough for very strong secondary interactions.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to ~2.1. Acts as an ion-pairing agent, improving retention of bases.[7]Stubborn peak tailing of basic compounds.Can suppress MS signal; difficult to remove from samples (requires lyophilization).
Ammonium Hydroxide 0.05 - 0.1%Raises pH, keeping basic compounds neutral and deprotonating acidic ones. MS-friendly.[24]Purifying acidic compounds or bases on pH-stable columns (e.g., hybrid silica).High pH can dissolve standard silica columns. Use with caution.
Ammonium Acetate/Formate 10 - 20 mMActs as a buffer to maintain a stable pH. Volatile and MS-friendly.[24][25]When precise pH control is needed for reproducible retention and separation.Buffering capacity is limited to a range around its pKa.
Triethylamine (TEA) 0.1 - 1%A competing base that binds to acidic silanol sites, preventing analyte interaction.[8]Normal-phase chromatography of basic compounds showing severe tailing.Not MS-friendly; can reduce column lifetime.
Guide 3: Non-Chromatographic Purification

Sometimes, the best solution is to avoid chromatography altogether, especially if the compound is unstable or if you need a highly crystalline final product.

Q: My compound "oils out" instead of crystallizing. What can I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when impurities prevent the formation of a crystal lattice.[9]

  • Causality: The solution becomes supersaturated too quickly, or impurities disrupt the ordered packing required for crystallization.[9][26]

  • Troubleshooting Steps:

    • Slow Down Cooling: The most common cause is cooling the solution too rapidly. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator. Avoid direct transfer to an ice bath.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[9]

    • Induce Nucleation: If the solution is supersaturated but won't crystallize, you need to provide a starting point for crystal growth.

      • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[9]

      • Seeding: Add a single, tiny crystal of the pure compound to the cooled, supersaturated solution.[9][27] This provides a perfect template for further crystal growth.

    • Change the Solvent System: The chosen solvent may be inappropriate. An ideal crystallization solvent dissolves the compound well when hot but poorly when cold.[26][28] Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane).

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step HILIC Method Development for a Polar Basic Heterocycle

This protocol provides a logical workflow for developing a robust HILIC separation.

  • Column Selection:

    • Start with a bare silica or an amide-phase HILIC column. Amide phases often provide good selectivity for polar, basic compounds.[29]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is crucial for good peak shape and reproducibility.

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient: Start at 95% B, hold for 2 minutes. Decrease to 50% B over 10 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate for at least 5-7 minutes.

    • Rationale: HILIC requires a high organic content to achieve retention. The gradient moves from weak (high ACN) to strong (higher water) mobile phase strength.[4][14] Equilibration is critical in HILIC and takes longer than in RP.

  • Sample Preparation:

    • Dissolve the sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water). Injecting in a purely aqueous or highly polar solvent like DMSO will cause severe peak distortion.

  • Optimization:

    • Poor Retention: If the compound elutes too early, increase the initial percentage of acetonitrile or use a less aqueous strong solvent (e.g., replace some water with methanol).

    • Poor Resolution: Adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks. You can also experiment with different buffer salts or pH to alter selectivity.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
  • Guide for crystalliz
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • How Good is SFC for Polar Analytes? (n.d.).
  • Why HILIC is what your polar compounds need for purific
  • SOP: CRYSTALLIZ
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What is Supercritical Fluid Chromatography (SFC)
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. (2021).
  • Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.
  • Introduction to Ion Exchange Chrom
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Ion exchange chromatography: A comprehensive review. (2025). GSC Online Press.
  • Crystalliz
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (n.d.). Faraday Discussions (RSC Publishing).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • For highly polar compound, how to do the purification? (2018).
  • Tailing of basic compound. (2023). Reddit.
  • HPLC solvents and mobile phase additives. (n.d.). UCL.
  • Ion-Exchange Chrom
  • Stability and Aromaticity of Heterocyclic Compounds. (2020). YouTube.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • HILIC Purification Strategies for Flash Chrom
  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. (2018).
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
  • Retention Time Change in Reversed Phase Chrom
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • SUPERCRITICAL FLUID CHROM
  • Ion exchange chromatography. (n.d.). Thermo Fisher Scientific.
  • Guide to Ion-Exchange Chromatography. (n.d.).
  • In Need of Some Reversed Phase Polar Acid Relief. (2020).
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. (2017). PubMed.
  • Heterocyclic compound. (n.d.). Wikipedia.
  • How Does Polarity Affect Chrom
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.

Sources

Technical Support Center: Method Refinement for Sensitive Detection of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who require sensitive and robust methods for the quantification of this molecule in various matrices. We will explore the rationale behind method development choices, provide detailed protocols, and offer troubleshooting solutions to common challenges encountered during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a substituted piperidine derivative. Compounds with this core structure are significant in pharmaceutical development, often serving as intermediates or active pharmaceutical ingredients (APIs) targeting a range of biological pathways, including neurological disorders.[1] Sensitive detection is critical for several reasons:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, low concentrations must be measured in biological fluids like plasma or urine.

  • Impurity Profiling: Detecting trace-level impurities is a regulatory requirement to ensure the safety and quality of a drug substance.[2]

  • Metabolite Identification: Parent drug candidates can be metabolized into related structures, and quantifying these metabolites is essential for understanding the drug's overall fate in the body.

Q2: What are the key physicochemical properties of this analyte that influence analytical method development?

  • Piperidine Ring: This feature contains a basic tertiary amine, making the molecule amenable to positive ion electrospray ionization (ESI+). The basicity also dictates that mobile phase pH will be a critical parameter for achieving good chromatographic peak shape.

  • Fluoropyridine and Hydroxyl Groups: These polar moieties suggest the compound will have moderate water solubility.

  • Overall Structure: The compound is a small molecule with a predicted molecular weight that is well-suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What is the most suitable analytical technique for sensitive and selective quantification?

A3: For trace-level quantification of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3] Here's why:

  • Sensitivity: LC-MS/MS can achieve limits of detection (LOD) in the sub-ng/mL range, which is often necessary for bioanalysis.[2][4]

  • Selectivity: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity. It filters for a specific parent ion and a specific fragment ion, minimizing interference from complex matrix components.[5]

  • Versatility: The technique can be adapted for various matrices, from simple solutions to complex biological fluids like plasma, urine, or tissue homogenates.

Q4: How should I prepare samples from a biological matrix (e.g., plasma) for analysis?

A4: Proper sample preparation is crucial to remove interferences and prevent contamination of the LC-MS system. The choice of technique depends on the required level of cleanliness and sensitivity.

Method Principle Pros Cons
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive."Dirty" extract; high risk of matrix effects from phospholipids.[6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent.Cleaner extract than PPT.More labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extract; minimizes matrix effects.[7]Most complex and expensive; requires method development.

For sensitive, validated bioanalysis, SPE is the recommended approach . A cation-exchange SPE cartridge would be a logical starting point, as it can retain the basic piperidine moiety under acidic conditions.

Part 2: Detailed LC-MS/MS Protocol

This section provides a robust, self-validating starting protocol for the analysis of this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction (SPE) ISTD->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject on HPLC Evap->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantify Concentration Calibration->Quant

Caption: End-to-end workflow for quantitative bioanalysis.

Step-by-Step Methodology

1. Preparation of Standards and Solutions

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in methanol to a final volume of 1 mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Use a stable isotope-labeled (SIL) analog of the analyte if available. If not, a structurally similar compound with different mass can be used. Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (using Cation-Exchange SPE)

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Take 100 µL of plasma, add 10 µL of IS working solution, and dilute with 400 µL of 2% formic acid. Vortex and load the entire mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

3. LC-MS/MS Parameters These parameters serve as a starting point and should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale / Justification
HPLC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good reversed-phase retention for this moderately polar molecule. A sub-2 µm particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common additive that promotes protonation of the analyte in ESI+, leading to a strong signal and good peak shape for basic compounds.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 5 minA gradient elution ensures that the analyte is eluted as a sharp peak and that the column is cleaned of more hydrophobic matrix components after each injection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CElevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.
Injection Vol 5 µLA small injection volume minimizes peak distortion caused by the sample solvent.[8]
Ionization Mode ESI+The basic piperidine nitrogen is readily protonated.
MRM Transitions To be determined empiricallyInfuse a standard solution of the analyte into the mass spectrometer to find the precursor ion ([M+H]+) and optimize fragmentation to identify the most intense and stable product ions.
Source Temp 500°CTypical setting for efficient desolvation.
Gas Flows Instrument DependentOptimize nebulizer, heater, and curtain gases for maximal signal intensity.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Troubleshooting Decision Tree

G Problem Problem Observed? NoPeak No Peak / Very Low Signal Problem->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Problem->BadShape Inconsistent Inconsistent Results (Area/RT) Problem->Inconsistent NoPeak_MS Check MS Tuning & Infusion NoPeak->NoPeak_MS MS Issue NoPeak_LC Check for Leaks / Clogs NoPeak->NoPeak_LC LC Issue NoPeak_Prep Sample Prep Failure? NoPeak->NoPeak_Prep Prep Issue BadShape_Col Column Overload or Degradation? BadShape->BadShape_Col Column BadShape_pH Mobile Phase pH Incorrect? BadShape->BadShape_pH Mobile Phase BadShape_Solv Sample Solvent too Strong? BadShape->BadShape_Solv Sample Inconsistent_IS IS Variation? Inconsistent->Inconsistent_IS Internal Std Inconsistent_Temp Temperature Fluctuation? Inconsistent->Inconsistent_Temp System Inconsistent_Matrix Matrix Effects? Inconsistent->Inconsistent_Matrix Sample

Caption: A decision tree for troubleshooting common HPLC-MS issues.

Q: I am not seeing any peak for my analyte, or the signal is extremely low. What should I do?

A: This is a common but complex issue. Follow a systematic approach:

  • Verify Mass Spectrometer Performance: Directly infuse a known concentration of your analyte (e.g., 100 ng/mL) into the mass spectrometer. If you do not see a strong, stable signal for your expected MRM transition, the issue is with the MS. Re-tune and calibrate the instrument.

  • Check for System Clogs or Leaks: Examine the HPLC pressure. Unusually high pressure suggests a clog (often at the column inlet frit), while unusually low pressure or pressure fluctuations suggest a leak in the system.[9] Systematically remove components (column, guard column) to isolate the source of the high pressure.

  • Evaluate Sample Preparation: Was there a mistake in the SPE procedure? To test this, take a clean standard solution, process it through the entire SPE workflow, and compare its response to an unprocessed standard. If the processed standard shows a significantly lower response, your SPE recovery is poor. Re-evaluate the conditioning, wash, and elution steps.

Q: My chromatographic peak is tailing badly. How can I improve the peak shape?

A: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase.

  • Check Mobile Phase pH: The piperidine nitrogen can interact with residual acidic silanols on the silica-based C18 column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7) to keep the analyte fully protonated and minimize these secondary interactions.

  • Reduce Analyte Mass on Column: Inject a lower concentration or a smaller volume. Overloading the column can lead to peak tailing.

  • Consider a Different Column: If tailing persists, try a column with advanced end-capping or a hybrid particle technology designed to reduce silanol interactions.

Q: My results are inconsistent between injections. The retention time is shifting and/or the peak area is variable. What is the cause?

A: Inconsistent results point to a lack of system stability or uncontrolled variables.

  • Retention Time (RT) Shifts:

    • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and degassed. Selective evaporation of the organic component can cause RT to drift.

    • Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause RT shifts.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a steep gradient.

  • Peak Area Variability:

    • Injector Precision: Perform multiple injections from the same vial to test the autosampler's precision. If this is poor, the injector may require maintenance.

    • Matrix Effects: This is a major cause of variability in bioanalysis.[6][10] Matrix components co-eluting with your analyte can suppress or enhance its ionization, leading to inconsistent results.[11][12] To diagnose this, perform a post-column infusion experiment. If ionization suppression is observed at the analyte's retention time, you must improve your sample cleanup (e.g., optimize SPE) or adjust your chromatography to separate the analyte from the interfering components.

Q: I suspect matrix effects are compromising my data. How do I confirm and mitigate this?

A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[10][11]

  • Confirmation (Post-Extraction Spike Method):

    • Analyze a blank matrix extract (a sample processed through your full sample prep method without the analyte).

    • Analyze a pure solution of your analyte at a known concentration (e.g., your mid-QC level).

    • Spike the blank matrix extract with the analyte to the same concentration and analyze it.

    • Calculate Matrix Factor (MF): MF = (Peak Area in Spiked Extract) / (Peak Area in Pure Solution).

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is often considered acceptable, but consistency is key.

  • Mitigation Strategies:

    • Improve Sample Cleanup: This is the most effective strategy. Optimize your SPE method or switch to a more selective technique like LLE-SPE.

    • Modify Chromatography: Adjust the HPLC gradient to separate the analyte from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same matrix effects, effectively canceling them out in the final area ratio calculation.

By following these guidelines and employing a systematic, cause-and-effect troubleshooting approach, you can develop a refined, sensitive, and robust method for the detection of this compound.

References

  • Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8107–8124. Available from: [Link]

  • Wojtowicz, A., & Zaba, C. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957. Available from: [Link]

  • Li, W., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 20(1), 85-92. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 485113, 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. Available from: [Link]

  • Pravin, C., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(1), 8-15. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Dong, M. W. (2013). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 31(10), 872-881. Available from: [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Available from: [Link]

  • Zhang, Y., & Kadiyala, K. C. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Journal of Chromatography B, 1229, 123880. Available from: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LookChem. Cas 65214-82-6, Ethyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Wang, J., et al. (2013). ICP-MS Method Validation for the Analysis of Trace Elements in Illicit Heroin. Journal of Forensic Science & Criminology, 1(1). Available from: [Link]

  • Patel, K., & Patel, P. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6), 929-933. Available from: [Link]

  • Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]

  • Advanced Materials Technology. LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88922148. Available from: [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49802766. Available from: [Link]

Sources

Technical Support Center: Strategies to Enhance the Chemical Stability of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical scaffold. Piperidin-4-ol and its analogs are prevalent in medicinal chemistry, but their inherent reactivity can lead to stability challenges during synthesis, purification, storage, and in biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these stability issues, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide: Addressing Specific Stability Issues

This section is formatted to address common problems encountered during laboratory work. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: I'm observing a new, more nonpolar impurity in my LC-MS analysis after my reaction work-up or upon storage in a protic solvent. What is likely happening and how can I prevent it?

Answer:

This is a classic sign of dehydration , a common degradation pathway for piperidin-4-ol derivatives, especially under acidic conditions or upon heating. The hydroxyl group at the C4 position can be eliminated to form a double bond, resulting in a tetrahydropyridine derivative. This new compound is less polar and will therefore have a longer retention time on a reverse-phase HPLC column.

Causality: The reaction is typically acid-catalyzed. A protonated hydroxyl group becomes a good leaving group (water), which is then eliminated. The stability of the resulting double bond in the tetrahydropyridine also drives this reaction.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Verification cluster_3 Mitigation Strategies observe New nonpolar peak in LC-MS hypo Dehydration to Tetrahydropyridine observe->hypo Likely cause verify Confirm mass (M-18) Analyze by NMR hypo->verify How to confirm mitigate1 Neutralize pH verify->mitigate1 If confirmed mitigate2 Protect Hydroxyl Group mitigate1->mitigate2 mitigate3 Lower Temperature mitigate2->mitigate3

Caption: Troubleshooting workflow for dehydration of piperidin-4-ol.

Mitigation Strategies:

  • pH Control: During work-up and purification, ensure that the pH is maintained at neutral or slightly basic levels. Avoid prolonged exposure to strong acids. If acidic conditions are necessary for a reaction, neutralize the mixture as soon as the reaction is complete.

  • Protect the Hydroxyl Group: If the hydroxyl group is not required for the subsequent reaction steps, consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group. This will prevent elimination.

  • Temperature Control: Avoid excessive heat during purification (e.g., distillation) or storage. Store samples at low temperatures (4°C or -20°C).

Protocol 1: O-Silylation of N-Boc-piperidin-4-ol

This protocol describes a standard procedure for protecting the hydroxyl group, which can prevent dehydration.

Step Procedure Notes
1 Dissolve N-Boc-piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM).Ensure all glassware is oven-dried to prevent hydrolysis of the silylating agent.
2 Add imidazole (1.5 eq) to the solution and stir until dissolved.Imidazole acts as a base and catalyst.
3 Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0°C.The reaction is exothermic.
4 Allow the reaction to warm to room temperature and stir for 4-6 hours.Monitor the reaction by TLC or LC-MS until the starting material is consumed.
5 Quench the reaction with saturated aqueous sodium bicarbonate solution.
6 Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
7 Purify the crude product by flash column chromatography on silica gel.A typical eluent system is a gradient of ethyl acetate in hexanes.
Question 2: My compound is showing signs of oxidative degradation, such as the appearance of new peaks with M+16 in the mass spectrum. What are the primary sites of oxidation and how can I improve stability?

Answer:

Piperidin-4-ol derivatives are susceptible to oxidation at several positions. The most common oxidative degradation pathways are:

  • N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide. This is a very common metabolic pathway mediated by cytochrome P450 enzymes and can also occur chemically with oxidizing agents.

  • Oxidation of the Hydroxyl Group: The secondary alcohol at C4 can be oxidized to a ketone (piperidin-4-one).

  • Ring Oxidation: Hydrogen abstraction from the carbon atoms of the piperidine ring, followed by oxidation, can lead to the formation of various hydroxylated or carbonyl-containing derivatives. The positions adjacent to the nitrogen (C2 and C6) are often particularly susceptible.

Causality: The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to oxidation. The C-H bonds adjacent to the nitrogen are also activated towards radical abstraction.

Troubleshooting and Mitigation Strategy Selection:

G cluster_0 Observation cluster_1 Potential Degradation Pathways cluster_2 Mitigation Strategies observe New peak(s) with M+16 path1 N-Oxidation observe->path1 path2 C4-Hydroxyl Oxidation observe->path2 path3 Ring Oxidation (C2/C6) observe->path3 mitigate4 Use Antioxidants in Formulation observe->mitigate4 General approach mitigate5 Store Under Inert Atmosphere observe->mitigate5 General approach mitigate2 Introduce Electron-Withdrawing Group on Nitrogen path1->mitigate2 Reduces N nucleophilicity mitigate1 Steric Hindrance at C2/C6 (e.g., methyl groups) path3->mitigate1 Blocks oxidation site mitigate3 Fluorination at C2/C6 path3->mitigate3 Blocks oxidation site

Technical Support Center: Enhancing the Cell Permeability of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol and encountering challenges with its cellular uptake. We will explore the foundational principles of cell permeability, provide a systematic approach to troubleshooting experimental hurdles, and detail actionable strategies to enhance the intracellular concentration of your compound.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

Before attempting to modify or reformulate a compound, it is crucial to understand its inherent physicochemical properties and establish a reliable baseline for its permeability. This section addresses the common initial questions that arise during early-phase experiments.

FAQ 1: What are the potential permeability characteristics of this compound based on its structure?

To anticipate the behavior of a novel compound, we can analyze its structure in the context of established principles like Lipinski's Rule of Five.[1][2][3] This rule of thumb predicts that poor absorption or permeation is more likely if a compound violates two or more of the following criteria:

  • Molecular Weight (MWT) < 500 Daltons:

  • LogP (a measure of lipophilicity) < 5:

  • Hydrogen Bond Donors (HBD) ≤ 5:

  • Hydrogen Bond Acceptors (HBA) ≤ 10:

Let's conduct a preliminary analysis of this compound:

PropertyEstimated ValueLipinski's GuidelineConformance
Molecular Formula C₁₄H₂₀FN₃O--
Molecular Weight ~265.33 g/mol < 500 DaYes
Hydrogen Bond Donors 1 (from the hydroxyl group)≤ 5Yes
Hydrogen Bond Acceptors 4 (3 nitrogens, 1 oxygen)≤ 10Yes
LogP (Estimated) ~2.0-2.5< 5Yes

Disclaimer: LogP is an estimation and should be experimentally verified.

Interpretation: Based on this initial assessment, the compound does not violate any of Lipinski's rules. This suggests that its passive diffusion properties may be favorable. However, other factors can significantly limit cell permeability, such as:

  • Polar Surface Area (PSA): The presence of polar atoms (oxygen, nitrogen) can increase the energy required for the molecule to cross the lipophilic cell membrane.

  • Active Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove substances from the cell.[4]

FAQ 2: My downstream assay indicates low activity. How can I confirm that poor cell permeability is the culprit?

Low activity in a cell-based assay can stem from various issues, including poor permeability, compound instability, or low target engagement. To specifically investigate permeability, you must quantify the amount of compound that crosses a cell monolayer. The standard method is to determine the apparent permeability coefficient (Papp) using an in vitro model.[4]

Commonly Used In Vitro Models:

  • Caco-2 Cells: These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[5][6][7] They are considered a gold standard for predicting oral drug absorption.

  • MDCK Cells (Madin-Darby Canine Kidney): These cells form a tight monolayer and are often used for permeability screening.[5][6][8] Genetically engineered MDCK cells that overexpress specific transporters (like MDR1 for P-gp) are valuable for studying active efflux.[6]

A low Papp value from these assays would strongly suggest that poor permeability is a significant barrier for your compound.

FAQ 3: I'm getting high variability in my Caco-2/MDCK permeability assays. What should I troubleshoot?

Reproducibility is key for reliable data.[9][10] If you are observing inconsistent Papp values, consider the following common pitfalls:

Potential Issue Troubleshooting Steps
Compromised Monolayer Integrity Verify Tight Junctions: Measure the Transepithelial Electrical Resistance (TEER) before and after the assay. A significant drop in TEER suggests monolayer disruption. Lucifer Yellow Co-incubation: Include this fluorescent marker, which has very low paracellular permeability. High transport of Lucifer Yellow indicates a leaky monolayer.
Low Compound Solubility Aqueous Solubility Test: Determine the compound's solubility in your assay buffer. If it's low, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid cell toxicity.[7] Visual Inspection: Check for precipitation in your donor wells during the experiment.
Compound Adsorption to Plastic Recovery Analysis: At the end of the assay, measure the compound concentration in both donor and receiver wells, as well as in cell lysates. A low mass balance (<80%) may indicate binding to the plate.
Inaccurate Quantification Matrix Effects: Ensure your analytical method (e.g., LC-MS/MS) is not affected by components in the cell culture medium. Run a standard curve in the assay matrix. Detector Saturation: Dilute samples to ensure they are within the linear range of your detector.
Cellular Health and Passage Number Consistent Passaging: Use cells within a consistent and validated passage number range, as transporter expression and monolayer formation can change over time.[9][10] Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cell physiology.

Part 2: Troubleshooting Guides for Enhancing Cell Permeability

Once you have established a reliable baseline and confirmed that permeability is a limiting factor, you can explore several strategies for enhancement.

Guide 1: The Prodrug Approach: Masking Polar Groups

A common and effective strategy is to convert the parent drug into a "prodrug" by masking polar functional groups, such as the tertiary alcohol in your compound.[11][12][13][14] This increases lipophilicity, facilitating membrane transit. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active compound.[14]

Troubleshooting Low Prodrug Efficacy:

  • Issue: Prodrug is not cleaved inside the cell.

    • Solution: Select a different promoiety. Ester bonds are a common choice due to the high activity of intracellular esterases. If an ester is not working, consider carbonate or carbamate linkages. The stability of the promoiety can be tuned by altering its steric and electronic properties.

  • Issue: Prodrug is hydrolyzed in the assay medium before reaching the cells.

    • Solution: Assess the stability of your prodrug in the cell culture medium at 37°C. If it's too labile, design a more sterically hindered promoiety to slow the rate of extracellular hydrolysis.

Workflow for a Prodrug Strategy

G cluster_0 Problem Identification cluster_1 Strategy: Prodrug Synthesis cluster_2 Validation & Troubleshooting a Low Intracellular Concentration b Identify Polar Group (e.g., -OH) a->b Hypothesis: Polarity is limiting c Select Promoieties (e.g., Acetate, Pivalate) b->c d Synthesize Prodrug (e.g., Esterification) c->d e Assess Permeability (Caco-2 / MDCK) d->e Test new compound f Measure Intracellular Concentration of Parent Compound e->f g Troubleshoot Cleavage/Stability f->g If concentration is still low g->c Iterate design

Caption: A workflow for developing and validating a prodrug to enhance cell permeability.

Guide 2: Formulation-Based Enhancement

If chemical modification is not feasible, altering the formulation can improve permeability.

  • Permeation Enhancers: These are excipients that reversibly perturb the cell membrane, increasing its fluidity and allowing for greater drug passage.[15][16][17]

    • Examples: Sodium caprate, and salcaprozate sodium (SNAC) have been used in clinical trials.[15][17]

    • Troubleshooting:

      • Issue: Cell Toxicity. Permeation enhancers can be cytotoxic.

      • Solution: Perform a dose-response curve to find the optimal concentration that enhances permeability without significantly impacting cell viability (as measured by an MTT or LDH assay).

      • Issue: Inconsistent Enhancement.

      • Solution: The effectiveness of an enhancer can be cell-line dependent. Test a panel of enhancers from different classes (e.g., fatty acids, surfactants) to find the most effective one for your system.

  • Nanoparticle-Based Delivery: Encapsulating your compound in a nanoparticle can facilitate its entry into cells, often via endocytosis.[18][19][20][21]

    • Types: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles are common choices.

    • Troubleshooting:

      • Issue: Low Encapsulation Efficiency.

      • Solution: Optimize the formulation process. For liposomes, factors like lipid composition, drug-to-lipid ratio, and preparation method (e.g., sonication, extrusion) are critical.

      • Issue: Nanoparticle Instability.

      • Solution: Characterize the size and zeta potential of your nanoparticles. Aggregation can be a sign of instability. Modifying the surface charge or adding stabilizing polymers (like PEG) can improve shelf-life and in-assay performance.

Decision Logic for Enhancement Strategy

Caption: Decision tree for selecting a permeability enhancement strategy.

Part 3: Experimental Protocols & Data Interpretation

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing the permeability and potential for active transport of your compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.

  • Monitor monolayer integrity by measuring TEER values regularly. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

2. Assay Preparation:

  • Prepare your compound stock solution in DMSO.

  • Prepare the dosing solution by diluting the stock into a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired final concentration. The final DMSO concentration should be ≤1%.

  • Wash the cell monolayers with pre-warmed transport buffer.

3. Permeability Measurement (A-to-B and B-to-A):

  • Apical-to-Basolateral (A-to-B): Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber. This mimics absorption.

  • Basolateral-to-Apical (B-to-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This assesses efflux.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis:

  • Quantify the concentration of your compound in all samples using a validated analytical method like LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration in the donor chamber.

6. Calculation of Efflux Ratio (ER):

ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation:

Papp (A-to-B) Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux transporters, which could be a primary reason for low intracellular accumulation despite favorable physicochemical properties.

References

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(10), 829–836. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved January 24, 2026, from [Link]

  • Lin, Y., & Wang, J. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Drug Delivery, 28(1), 1935-1946. [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077. [Link]

  • Wang, Y., Zhang, K., & Li, T. (2021). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Critical Reviews in Therapeutic Drug Carrier Systems, 38(1), 1-38. [Link]

  • Verma, A., & Rai, A. K. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. The Journal of Physical Chemistry B. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved January 24, 2026, from [Link]

  • Smith, C. I., & Walker, T. D. (2023). Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier. Pharmaceutics, 15(1), 219. [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 86(4), 545-562. [Link]

  • Schmidt, T. J., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 15(10), 1234. [Link]

  • Maher, S., & Mrsny, R. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Advanced Drug Delivery Reviews, 138, 113-140. [Link]

  • Sjöberg, F. (2015). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Prime Scholars. (2022). Advances in Applied Science Research Nanoparticle Properties for Drug Delivery and Cell Barrier. Prime Scholars Library. [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Chen, Y., et al. (2026). PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv. [Link]

  • Wikipedia contributors. (2024, January 15). Lipinski's rule of five. In Wikipedia, The Free Encyclopedia. Retrieved 12:30, January 24, 2026, from [Link]

  • He, Z., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(11), 1183-1196. [Link]

  • Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(3), 617. [Link]

  • Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Retrieved January 24, 2026, from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. [Link]

  • Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved January 24, 2026, from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert Opinion on Drug Discovery, 6(8), 829-840. [Link]

  • ResearchGate. (2024). Application of targeted drug delivery by cell membrane-based biomimetic nanoparticles for inflammatory diseases and cancers. [Link]

  • Li, H., et al. (2014). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6433-6444. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

  • ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • Verma, A., & Rai, A. K. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. ACS Publications. [Link]

  • LookChem. (n.d.). Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Naim, M. J. (2023). Lipinski rule of five [Lecture Notes]. [Link]

  • ResearchGate. (n.d.). Modeled vs experimental apparent Caco-2 and MDCK cell permeability at.... Retrieved January 24, 2026, from [Link]

  • Peer, D., et al. (2007). Nanoparticle-based targeted drug delivery. Nature Nanotechnology, 2(12), 751-760. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Investigation on Role of Penetration Enhancers to Improve Topical Permeability of Clotrimazole. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 6-Ethyl-5-[(4-hydroxycyclohexyl)amino]-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(trifluoromethyl)anilino]pyrazine-2-carboxamide. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Analytical Characterization of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of organofluorine compounds. The unique physicochemical properties conferred by fluorine—high electronegativity, small size, and the strength of the C-F bond—make these molecules invaluable in pharmaceuticals, agrochemicals, and materials science. However, these same properties present distinct challenges for routine analytical techniques.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered in the laboratory. It is designed for researchers, analytical chemists, and drug development professionals to diagnose and resolve issues in NMR, HPLC, and Mass Spectrometry. Our approach emphasizes understanding the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Section 1: Troubleshooting ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a powerful tool due to the nucleus's 100% natural abundance, spin I = ½, and high sensitivity.[1][2] The large chemical shift dispersion (over 400 ppm) provides exquisite sensitivity to the local electronic environment, making it an ideal probe for studying molecular structure, conformation, and binding events.[3] However, this sensitivity is also the source of common troubleshooting issues.

FAQ 1.1: Why are my ¹⁹F chemical shifts inconsistent across samples or experiments?

Answer: This is one of the most common issues in ¹⁹F NMR and it almost always points to problems with chemical shift referencing. Unlike ¹H NMR where Tetramethylsilane (TMS) is a near-universal standard, there is no single ideal reference for ¹⁹F NMR. Spectrometer-generated indirect referencing is often unreliable for ¹⁹F NMR due to the nucleus's sensitivity to environmental factors, which can lead to misinterpretation of results, such as falsely identifying a binding event.[4]

Causality: The ¹⁹F chemical shift is highly sensitive to variables such as solvent, pH, temperature, and sample composition.[4] Minor, un-tracked variations in these conditions between samples can cause significant shifts that are not related to the chemical transformation or binding event of interest. Therefore, relying on the spectrometer's lock signal for referencing is often insufficient. The use of a carefully chosen internal standard is crucial for data accuracy.

Troubleshooting Protocol: Selecting and Using a ¹⁹F Internal Reference

  • Assess Experimental Conditions: The choice of reference depends heavily on your sample and experimental goals. Key factors to consider are solubility (aqueous vs. organic), pH, temperature stability, and potential for interaction with your analyte or target macromolecule.[4]

  • Select a Candidate Reference: Consult Table 1 for a comparison of common internal standards and their suitability for different applications. For biological samples in aqueous buffers, compounds like 2-(Trifluoromethyl)benzoic acid (TFMBA) or sodium trifluoromethanesulfonate (Triflate) are often good starting points.[4]

  • Validate the Reference: Before proceeding, run control experiments to ensure the chosen reference does not interact with your analyte(s) or protein. An ideal reference should show no change in its chemical shift or line broadening upon addition of other sample components.[4]

  • Implementation: Add a small, known concentration (e.g., 5-50 µM) of the internal reference to every sample, including controls. Process all spectra by setting the chemical shift of the reference peak to its known value. This ensures that any observed shifts in your analyte's signal are due to genuine chemical or physical changes, not experimental artifacts.

Table 1: Comparison of Common ¹⁹F NMR Internal Reference Standards (Data synthesized from Dalvit et al., 2022)[4]

Reference CompoundAdvantagesDisadvantagesBest For
Trifluoroacetic Acid (TFA) No ¹H signals, often present as a residual from synthesis.Chemical shift is pH-dependent. Can bind to proteins like albumin.General organic synthesis confirmation.
2-(Trifluoromethyl)benzoic Acid (TFMBA) Good all-around performance, stable across a range of conditions.Aromatic ¹H signals can overlap with analyte signals. Prone to binding some proteins.Fragment-based screening, competition studies.
Sodium Triflate No ¹H signals, less sensitive to pH and DMSO variations.Slightly more sensitive to temperature variations.Aqueous screens where ¹H overlap is a concern.
Sodium Tetrafluoroborate (NaBF₄) Minimal chance of signal overlap, minimal protein binding.Sensitive to pH and DMSO variations. Two signals due to boron isotopes.Cases where protein binding is a major concern and conditions are tightly controlled.
Trifluoroethanol (TFE) Only aliphatic ¹H signals.Volatile. Can induce conformational changes in proteins at high concentrations.Applications where aromatic ¹H signals must be avoided.
FAQ 1.2: My ¹⁹F signals are broad and poorly resolved. What is the cause?

Answer: Signal broadening in ¹⁹F NMR can arise from several factors, primarily related to relaxation mechanisms and chemical exchange dynamics. Understanding the source is key to resolving the issue.

Causality:

  • Chemical Shift Anisotropy (CSA): The chemical shift of the ¹⁹F nucleus is highly dependent on the orientation of the molecule relative to the magnetic field. In large, slowly tumbling molecules, this effect is not fully averaged out, leading to an efficient relaxation pathway (CSA relaxation) that results in broad lines.

  • Dipole-Dipole Interactions: Like protons, fluorine spins relax via dipolar interactions with nearby protons. This interaction is a primary source of Nuclear Overhauser Effects (NOEs) but can also contribute to line broadening.[3]

  • Chemical Exchange: If your fluorinated molecule is undergoing conformational changes or is in exchange between a free and bound state on an intermediate timescale relative to the NMR experiment (milliseconds), this will lead to significant exchange broadening.[3]

Troubleshooting Workflow for ¹⁹F Signal Broadening

The following decision tree can help diagnose the cause of signal broadening.

G Troubleshooting ¹⁹F NMR Line Broadening start Broad ¹⁹F Signal Observed check_temp Acquire spectra at different temperatures (e.g., 25°C, 35°C, 45°C) start->check_temp temp_effect Does line width change significantly with temperature? check_temp->temp_effect exchange Likely Cause: Intermediate Chemical Exchange temp_effect->exchange Yes no_temp_effect No significant change with temperature temp_effect->no_temp_effect No exchange_sol Solution: Acquire spectra at higher or lower temperatures to move into fast or slow exchange regimes. exchange->exchange_sol check_viscosity Is the sample viscous or is the molecule large (>20 kDa)? no_temp_effect->check_viscosity csa Likely Cause: Chemical Shift Anisotropy (CSA) Relaxation check_viscosity->csa Yes no_viscosity Sample is not viscous / Molecule is small check_viscosity->no_viscosity No csa_sol Solution: Use a higher field spectrometer (if available) or heat the sample to reduce viscosity and increase tumbling rate. csa->csa_sol check_protons Run a ¹H-decoupled ¹⁹F experiment no_viscosity->check_protons proton_effect Does the signal sharpen upon decoupling? check_protons->proton_effect dipolar Likely Cause: Dipole-Dipole Relaxation / Unresolved J-Coupling proton_effect->dipolar Yes other Other Causes: Paramagnetic impurities, poor shimming, or sample heterogeneity. proton_effect->other No dipolar_sol Solution: Ensure ¹H decoupling is applied during acquisition. This is the standard procedure. dipolar->dipolar_sol

Caption: Decision tree for diagnosing broad ¹⁹F NMR signals.

Section 2: Troubleshooting Liquid Chromatography (HPLC & LC-MS)

The high polarity and unique intermolecular interactions of fluorinated compounds can lead to chromatographic behavior that defies intuition based on traditional C18 columns.

FAQ 2.1: My fluorinated analyte shows poor retention, severe peak tailing, or complete loss on a standard C18 column. What is happening?

Answer: This is a classic problem when analyzing highly polar or charged fluorinated compounds. The issue often stems from a combination of low hydrophobic retention and undesirable secondary interactions with the silica stationary phase.

Causality:

  • "Fluorous" Interactions: Highly fluorinated compounds are often lipophobic (they do not interact well with hydrocarbon chains) as well as hydrophobic. On a C18 (hydrocarbon) phase, they may exhibit poor retention because the favorable "like-dissolves-like" interaction is weak.[5]

  • Ionic Interactions: Many fluorinated drugs are basic amines, which are protonated at typical acidic mobile phase pH. These positively charged analytes can interact strongly with deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column.[6] This ion-exchange interaction leads to significant peak tailing and, in severe cases, irreversible binding to the column.[6][7]

  • Fluoride Ion Retention: Unreacted fluoride ions ([F]⁻) are notoriously difficult to analyze by reversed-phase HPLC, often showing poor peak shape and incomplete recovery from silica-based columns, especially at low pH.[7]

Troubleshooting Protocol: Improving Chromatography of Polar/Basic Fluorinated Compounds

  • Mobile Phase pH Adjustment: For basic analytes, increasing the mobile phase pH to a value at least 2 units above the analyte's pKa will neutralize the compound, minimizing ion-exchange interactions. However, be aware of the pH limitations of your silica column (typically pH 2-8). For fluoride ion analysis, using a mobile phase with a pH > 5 is recommended for silica-based C18 columns.[7]

  • Use a Different Stationary Phase: This is often the most effective solution.

    • Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases provide alternative selectivity through multiple interaction modes, including π-π, dipole-dipole, and ion-exchange.[6] They often provide better retention and peak shape for fluorinated analytes compared to C18.

    • Polymer-Based Columns: For problematic analytes like the fluoride ion, a polymer-based column (e.g., polystyrene-divinylbenzene) can be an excellent choice as it lacks the problematic silanol groups and is stable over a wider pH range.[7]

    • "AQ" or Polar-Endcapped C18: These columns are designed with modifications to better retain polar compounds and shield residual silanols, offering a potential improvement over standard C18 phases.

  • Increase Mobile Phase Ionic Strength: Adding a buffer salt (e.g., 10-20 mM ammonium acetate or formate) to the mobile phase can help mitigate peak tailing. The salt cations (e.g., NH₄⁺) compete with the protonated basic analyte for the active silanol sites, reducing the undesirable ion-exchange interaction.[6]

G Improving Peak Shape for Basic Fluorinated Analytes start Poor Peak Shape on C18 (Tailing, Low Retention) step1 Step 1: Modify Mobile Phase Increase buffer concentration (e.g., 20mM Ammonium Formate) start->step1 eval1 Peak shape improved? step1->eval1 step2 Step 2: Change pH Increase pH to > pKa + 1 (if column stable) eval1->step2 No / Partially success Problem Solved eval1->success Yes eval2 Peak shape acceptable? step2->eval2 step3 Step 3: Change Stationary Phase Switch to PFP, Polar-Endcapped, or Polymer-based column eval2->step3 No eval2->success Yes step3->success

Caption: Workflow for optimizing HPLC methods for basic analytes.

Section 3: Troubleshooting Mass Spectrometry (MS & LC-MS/MS)

Mass spectrometry is indispensable for confirmation and quantification. However, the stability of the C-F bond and the high electronegativity of fluorine can influence ionization and fragmentation in non-obvious ways.

FAQ 3.1: My fluorinated compound shows poor sensitivity or does not ionize in ESI-MS. What can I do?

Answer: Poor ionization efficiency in Electrospray Ionization (ESI) is common for fluorinated compounds that lack a readily ionizable functional group (e.g., a basic amine or carboxylic acid). The electron-withdrawing nature of fluorine atoms can suppress the ionization of nearby functional groups.

Causality: ESI relies on the formation of ions in solution, typically by protonation [M+H]⁺ in positive mode or deprotonation [M-H]⁻ in negative mode.

  • pKa Suppression: Fluorine atoms are strongly electron-withdrawing. If located near a basic site (like a nitrogen), they will lower its pKa, making it harder to protonate. Conversely, they will lower the pKa of an acidic site, making it easier to deprotonate, suggesting negative mode may be more effective for fluorinated acids.

  • Lack of Ionizable Site: Some fluorinated compounds, particularly certain environmental contaminants or precursors, may not have any acidic or basic sites at all.[8]

Troubleshooting Protocol: Enhancing ESI Signal

  • Switch Ionization Polarity: This is the simplest first step. If you are trying positive mode for a molecule with an acidic proton near fluorine atoms (e.g., a fluorinated phenol or carboxylic acid), switch to negative mode.

  • Optimize Mobile Phase:

    • Adduct Formation: If protonation/deprotonation is inefficient, promote the formation of adducts. For positive mode, add 5-10 mM ammonium formate or acetate to the mobile phase to encourage the formation of [M+NH₄]⁺ ions. For negative mode, adding acetate or formate can promote [M+CH₃COO]⁻ adducts.

    • Solvent Choice: Ensure your mobile phase composition is optimal for ESI. High percentages of organic solvent (acetonitrile or methanol) generally improve desolvation and signal intensity.

  • Consider an Alternative Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar, neutral molecules that are difficult to ionize by ESI.

  • Chemical Derivatization: For critical analyses where sensitivity is paramount and the molecule lacks an ionizable group, derivatization is a powerful strategy. This involves chemically modifying the analyte to attach an easily ionizable tag. For example, perfluorooctane sulfonyl fluoride (PFOSF), which is difficult to analyze directly, can be derivatized with benzylamine to introduce a readily detectable group.[8]

FAQ 3.2: The fragmentation pattern of my fluorinated compound is unusual. What are the common fragmentation pathways?

Answer: Fluorinated compounds exhibit fragmentation patterns that are distinct from their hydrocarbon analogs. Recognizing these patterns is essential for structural elucidation.

Causality: The high strength of the C-F bond means that its cleavage is less common than C-C, C-H, or C-O bond cleavage. However, the high stability of ions like CF₃⁺ and the possibility of eliminating neutral molecules like HF lead to characteristic fragmentation behavior.

Common Fragmentation Pathways in EI and CID:

  • Loss of F• (M-19) or HF (M-20): While the C-F bond is strong, the loss of a fluorine radical (19 Da) or neutral hydrogen fluoride (20 Da) are common fragmentation pathways, especially from molecular ions.[9]

  • Formation of CF₃⁺ (69 Da): In molecules containing a trifluoromethyl (-CF₃) group, the CF₃⁺ cation is exceptionally stable. It is frequently observed as the base peak (most abundant ion) in the mass spectra of perfluorinated alkanes.[10]

  • Rearrangements: Fluorine's high electronegativity can promote rearrangements that are not seen in hydrocarbon compounds.

  • Alkyl Chain Fragmentation: In perfluoroalkanes, fragmentation often occurs by breaking C-C bonds, leading to a series of CₙF₂ₙ₊₁⁺ ions.[10]

Table 2: Common Fragment Ions and Neutral Losses for Organofluorine Compounds

Fragment/LossMass (Da)MoietyCommon Occurrence
Ions
CF⁺31Present in most fluorinated compounds
CF₃⁺69TrifluoromethylOften the base peak in molecules with a -CF₃ group.[10]
C₂F₅⁺119PentafluoroethylCommon in molecules with longer fluoroalkyl chains.
C₆F₅⁺167PentafluorophenylCharacteristic of compounds with a PFP ring.
Neutral Losses
F•19Fluorine radicalCommon loss from the molecular ion.[9]
HF20Hydrogen FluorideCommon loss if a hydrogen atom is adjacent to a fluorine.[9]
CF₂50DifluorocarbeneCan be lost via rearrangement.
CF₃•69Trifluoromethyl radicalLoss of a -CF₃ group.

Pro Tip: When analyzing an unknown, look for the characteristic mass of CF₃⁺ (m/z 69) and neutral losses of 19, 20, and 69 Da from the parent ion. These are strong indicators of a fluorinated compound.

References
  • Dalvit, C., Vulpetti, A., & Veronesi, M. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link][4]

  • Sly, K. (Year not specified). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link][5]

  • Pascali, G., & Salvadori, P. A. (2010). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. [Link][7]

  • Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link][11]

  • Godlewska, K., & Puzyn, T. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link][12]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link][3]

  • Bell, D. S., & Santasania, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link][6]

  • Mohs, C. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link][13]

  • McNeil, M. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025 Meeting. [Link][14]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link][10]

  • Pascu, L. F., Petre, V. A., Cimpean, I. A., Paun, I., Pirvu, F., & Chiriac, F. L. (2025). Managing PFAS in Sewage Sludge: Exposure Pathways, Impacts, and Treatment Innovations. Journal of Xenobiotics. [Link][15]

  • Pomerantz, M. (2018). A beginner's guide to 19F NMR and its role in drug screening. Concepts in Magnetic Resonance Part A. [Link][1]

  • Kruk, J., & Szczepaniak, K. (2008). Solving problems fluorine 19F with NMR spectroscopy. Acta Physica Polonica A. [Link][2]

  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. (General knowledge, specific citation for M-19/M-20 can be found in various MS textbooks). [Link][9]

  • Lam, C. H., & Mabury, S. A. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link][8]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for cognitive disorders, the modulation of nicotinic acetylcholine receptors (nAChRs) has emerged as a promising strategy.[1] These ligand-gated ion channels are pivotal in various neurophysiological processes, including learning and memory.[2] This guide presents a comparative study of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol (designated as Compound A1) , and a series of rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential cognitive enhancers.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this chemical series. We will delve into the synthetic rationale, propose robust in-vitro and in-vivo screening funnels, and present hypothetical comparative data to illustrate the decision-making process in lead candidate selection.

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors

Cognitive impairments are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The cholinergic system, and specifically nAChRs, are critically involved in modulating cognitive functions.[2] Allosteric modulators of nAChRs, in particular, offer a nuanced therapeutic approach, potentially enhancing cholinergic transmission without the rapid desensitization often associated with direct agonists.[1] The core scaffold of Compound A1, featuring a substituted pyridine ring linked to a piperidin-4-ol moiety, is a recognized pharmacophore in medicinal chemistry with potential for diverse biological activities.[3] The strategic incorporation of a fluorine atom and a methyl group on the pyridine ring is intended to modulate electronic properties and metabolic stability, key factors in drug design.

Synthesis of Compound A1 and its Analogs

The synthetic route to Compound A1 and its analogs is designed to be convergent, allowing for the late-stage introduction of structural diversity. The key steps are outlined below.

Experimental Protocol: General Synthetic Scheme

A multi-step synthesis would be employed, likely starting from commercially available pyridine and piperidine precursors. A key reaction would involve the formation of the carbon-carbon bond between the pyridine and piperidine rings, potentially through a Grignard or lithiation reaction. Subsequent N-alkylation and functional group manipulations would yield the final products.

Step 1: Synthesis of the Piperidine Intermediate

A suitable protected piperidin-4-one would be the starting material. For instance, 1-benzyl-4-piperidone can be used.

Step 2: Aryl-Piperidine Coupling

The synthesis of the key intermediate, 4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, would likely involve the reaction of a lithiated pyridine derivative with a protected piperidin-4-one.

Step 3: N-Alkylation

The final step involves the N-alkylation of the piperidine nitrogen with an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.

A series of analogs (A2-A5) would be synthesized to probe the SAR of the core scaffold. These modifications are designed to explore the impact of substitutions on the pyridine ring and the piperidine nitrogen.

Compound IDR1 (Pyridine)R2 (Pyridine)R3 (Piperidine)Rationale
A1 FCH3EthylLead Compound
A2 HCH3EthylAssess the role of the fluorine atom
A3 FHEthylEvaluate the importance of the methyl group
A4 FCH3MethylProbe the effect of N-alkyl chain length
A5 FCH3PropylFurther explore the effect of N-alkyl chain length

In-Vitro Evaluation: A Funnel Approach to Candidate Selection

A tiered in-vitro screening cascade is proposed to efficiently identify the most promising candidates for further in-vivo evaluation.

Primary Assay: High-Throughput Screening for nAChR Modulation

The initial screen will utilize a high-throughput electrophysiology-based assay to assess the modulatory activity of the compounds on key nAChR subtypes, such as α4β2 and α7, which are implicated in cognitive function.[4]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Lines: Stably transfected CHO or HEK293 cells expressing human α4β2 or α7 nAChR subtypes.

  • Assay Principle: The assay measures changes in ion channel currents in response to the application of an agonist (e.g., acetylcholine) in the presence and absence of the test compounds.[4]

  • Procedure:

    • Cells are plated onto specialized microfluidic chips.

    • A baseline current is established by applying a buffer solution.

    • The test compound is pre-incubated for a defined period.

    • An EC20 concentration of acetylcholine is applied, and the resulting current is measured.

    • Positive allosteric modulators (PAMs) will enhance the current, while negative allosteric modulators (NAMs) will inhibit it.

  • Data Analysis: The percentage of modulation relative to the agonist response alone is calculated.

Hypothetical In-Vitro Data
Compound IDα4β2 nAChR Modulation (%)α7 nAChR Modulation (%)
A1 150 ± 12120 ± 8
A2 80 ± 975 ± 10
A3 135 ± 15110 ± 11
A4 140 ± 11115 ± 9
A5 165 ± 18130 ± 14

Interpretation of Hypothetical Data:

  • Compound A1 shows significant positive modulation of both α4β2 and α7 nAChRs.

  • The removal of the fluorine atom (A2 ) dramatically reduces activity, highlighting its importance, likely for electronic or binding interactions.

  • The absence of the methyl group (A3 ) slightly diminishes activity compared to A1.

  • Varying the N-alkyl substituent (A4 and A5 ) suggests that a slightly longer chain (A5 ) may be beneficial for potency.

Secondary Assays: Potency and Selectivity

Compounds demonstrating significant activity in the primary screen will be further characterized to determine their potency (EC50) and selectivity across different nAChR subtypes.

Experimental Workflow for Secondary In-Vitro Assays

Caption: Workflow for in-vitro compound characterization.

In-Vivo Evaluation: Assessing Cognitive Enhancement in Preclinical Models

Promising candidates from the in-vitro assays will be advanced to in-vivo studies to evaluate their efficacy in animal models of cognition.

Pharmacokinetic Profiling

Prior to efficacy studies, the pharmacokinetic (PK) properties of the lead candidates will be determined in rodents to establish appropriate dosing regimens. Key parameters to be measured include bioavailability, plasma half-life, and brain penetration.

Behavioral Models of Cognition

A battery of behavioral tests will be employed to assess the pro-cognitive effects of the compounds.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Animal Model: Adult male C57BL/6 mice.

  • Principle: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Procedure:

    • Habituation: Mice are habituated to the testing arena.

    • Training Phase: Mice are allowed to explore two identical objects.

    • Inter-trial Interval: A delay is introduced (e.g., 1 hour).

    • Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: The discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.

Hypothetical In-Vivo Data (NOR Test)
TreatmentDose (mg/kg)Discrimination Index (DI)
Vehicle-0.15 ± 0.05
A1 100.45 ± 0.08
A5 100.52 ± 0.07
Scopolamine + Vehicle--0.10 ± 0.06#
Scopolamine + A1 100.35 ± 0.09**

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Vehicle; **p < 0.05 vs. Scopolamine + Vehicle

Interpretation of Hypothetical Data:

  • Both Compound A1 and A5 significantly improve recognition memory in healthy animals compared to the vehicle control.

  • The amnesic agent scopolamine impairs memory, as expected.

  • Compound A1 is able to reverse the cognitive deficit induced by scopolamine, a key indicator of therapeutic potential.

Structure-Activity Relationship (SAR) Summary and Future Directions

The hypothetical data presented allows for the formulation of an initial SAR for this series of compounds.

SAR Pathway Diagram

SAR_Summary Core Core Scaffold Pyridine-Piperidin-4-ol Fluorine 6-Fluoro (Crucial for Activity) Core:f1->Fluorine Methyl 5-Methyl (Contributes to Potency) Core:f1->Methyl N_Alkyl N-Alkyl Group (Modulates Potency) Core:f1->N_Alkyl

Caption: Key structural features influencing activity.

Based on this initial assessment, Compound A5 emerges as a promising lead candidate due to its superior in-vitro potency and robust in-vivo efficacy. Future work should focus on:

  • Expansion of the SAR: Synthesize additional analogs to further probe the electronic and steric requirements for optimal activity.

  • Mechanism of Action Studies: Conduct more detailed electrophysiological and biochemical assays to elucidate the precise binding site and modulatory mechanism.

  • Off-Target Profiling: Screen lead compounds against a panel of other receptors and enzymes to assess their selectivity and potential for side effects.

  • Advanced In-Vivo Models: Evaluate the most promising compounds in more complex animal models of cognitive dysfunction, such as models of Alzheimer's disease or schizophrenia.[5]

Conclusion

This comparative guide has outlined a systematic approach for the evaluation of this compound and its analogs as potential cognitive enhancers. By integrating rational drug design, a tiered in-vitro screening funnel, and relevant in-vivo behavioral models, this framework provides a robust pathway for the identification and optimization of novel therapeutics targeting nicotinic acetylcholine receptors. The hypothetical data presented herein suggests that this chemical scaffold holds significant promise and warrants further investigation.

References

  • PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Gualtieri, F. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 14(1), 3-11. [Link]

  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1745), 20170174. [Link]

  • Pang, T. Y., & Hannan, A. J. (2013). Enhancement of cognitive function in models of brain disease through environmental enrichment and physical activity. Neuropharmacology, 64, 515-528. [Link]

  • Gatta, F., et al. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 19(9), 14566-14597. [Link]

  • D'Souza, M. S., & Markou, A. (2011). Neuronal nicotinic acetylcholine receptor-specific ligands and their potential applications.
  • Tricco, A. C., et al. (2013). Efficacy of cognitive enhancers for Alzheimer's disease: protocol for a systematic review and network meta-analysis. Systematic Reviews, 2, 69. [Link]

  • Richards, G., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 2(10), 749-754. [Link]

  • Zhen, J., et al. (2007). Efficacy of Hybrid Tetrahydrobenzo[d]thiazole Based Aryl Piperazines D-264 and D-301 at D2 and D3 Receptors. Neurochemical Research, 32(11), 1933-1941.
  • Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., ... & Zoli, M. (2009). Structural and functional diversity of native brain neuronal nicotinic receptors. Biochemical pharmacology, 78(7), 703-711.
  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 70(2), 163-173. [Link]

  • Uniyal, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5717-5735. [Link]

  • Das, B., et al. (2011). Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. Journal of Medicinal Chemistry, 54(15), 5485-5497. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in modern pharmaceuticals, presents unique challenges in bioanalytical method development and validation. Its metabolic lability and potential for complex biotransformations necessitate a robust and well-defined cross-validation strategy, especially when methods are transferred between laboratories or updated during the course of a drug development program. This guide provides an in-depth comparison of bioanalytical methodologies, supported by experimental insights, to ensure data integrity and regulatory compliance.

The Imperative of Cross-Validation in Bioanalysis

Bioanalytical method validation is a cornerstone of drug discovery and development, ensuring the reliability and reproducibility of data used for critical decision-making.[1] Cross-validation becomes essential when data from different laboratories or different analytical methods need to be compared or combined.[2][3] This process verifies that the analytical performance of two distinct methods is comparable, thereby ensuring the consistency of pharmacokinetic, toxicokinetic, and bioavailability data throughout a drug's lifecycle.

According to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a full bioanalytical method validation should be performed when establishing a new method for quantifying an analyte in clinical and nonclinical studies.[2][4] Cross-validation is specifically required to demonstrate the relationship between reported data when multiple bioanalytical methods or laboratories are involved.[2]

Unique Bioanalytical Challenges of Piperidine-Containing Compounds

While the piperidine motif can enhance a drug's pharmacological properties, it also introduces specific analytical hurdles that must be addressed during method development and validation.[5]

Metabolic Instability and N-Oxide Formation

The piperidine ring is susceptible to metabolic oxidation, primarily at the nitrogen atom and adjacent carbon atoms.[5] This can lead to the formation of various metabolites, including N-oxides and hydroxylated derivatives.[6] The in vitro N-oxidation of piperidine has been shown to produce metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide.[6]

N-oxides can be thermally unstable and may undergo rearrangement, complicating their accurate quantification.[7] Furthermore, some N-oxide metabolites can be inactive but are nearly quantitatively converted back to the active tertiary amine parent compound when administered orally, acting as prodrugs.[8] This metabolic interconversion underscores the importance of developing selective and stable bioanalytical methods that can differentiate and accurately measure both the parent compound and its key metabolites.

Matrix Effects in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity.[9][10] However, LC-MS/MS is prone to matrix effects, which are the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological matrix.[11] These effects can compromise the accuracy and precision of the assay.

The physicochemical properties of piperidine-containing compounds can influence their susceptibility to matrix effects. Therefore, a thorough evaluation of matrix effects from at least six different sources of the biological matrix is a critical component of method validation.[12]

Designing a Robust Cross-Validation Study

A well-designed cross-validation study should encompass a series of experiments to demonstrate the equivalency of the analytical methods. The following workflow provides a comprehensive approach to the cross-validation of bioanalytical methods for piperidine-containing compounds.

Cross-Validation Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Acceptance Criteria P2 Select QC Samples (Low, Mid, High) P1->P2 P3 Select Incurred Samples P2->P3 E1 Analyze QC Samples by Both Methods P2->E1 E2 Analyze Incurred Samples by Both Methods P3->E2 E1->E2 A1 Statistical Comparison of QC Results E1->A1 A2 Statistical Comparison of Incurred Sample Results E2->A2 A3 Investigate Discrepancies A1->A3 A2->A3 A4 Generate Cross-Validation Report A3->A4

Caption: A generalized workflow for the cross-validation of bioanalytical methods.

Experimental Protocols for Cross-Validation

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare separate stock solutions of the piperidine-containing analyte and its stable isotope-labeled internal standard (IS) in a suitable organic solvent.[2][13]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.[13]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution than that used for calibration standards.[14]

Sample Preparation: A Comparative Approach

The choice of sample preparation technique can significantly impact the reduction of matrix effects.[11] A comparison of different extraction methods is recommended.

  • Protein Precipitation (PPT): A simple and rapid method, but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis.[11]

LC-MS/MS Method Parameters

A representative LC-MS/MS method for a piperidine-containing compound is detailed below.

ParameterSpecification
LC Column C18, 4.6 x 150 mm, 5 µm particle size[13][15]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min[13]
Injection Volume 20 µL[13]
Column Temperature 30°C[13]
Ionization Mode Electrospray Ionization (ESI) Positive
Mass Analyzer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in the study protocol. The criteria outlined by the EMA are widely adopted.

ParameterAcceptance Criteria
Within-Run Precision CV ≤ 15% (≤ 20% at LLOQ)[14]
Between-Run Precision CV ≤ 15% (≤ 20% at LLOQ)[14]
Within-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)[14]
Between-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)[14]

For incurred sample reanalysis, at least two-thirds of the repeated samples should have results within 20% of the original values.

Data Comparison and Interpretation

The following table presents a hypothetical cross-validation dataset for a piperidine-containing drug, comparing results from two different laboratories.

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)% Difference
QC Low5.25.55.8%
QC Mid51.549.8-3.3%
QC High485.2501.93.4%
Incurred 112.311.8-4.1%
Incurred 287.692.35.4%
Incurred 3254.1248.9-2.0%

In this example, the percentage differences for all QC and incurred samples are well within the ±20% acceptance criterion, indicating that the two methods are comparable.

Mitigating Risks and Troubleshooting

Discrepancies in cross-validation results can arise from various sources. A systematic approach to troubleshooting is crucial.

Troubleshooting Discrepancies cluster_investigation Investigation Pathway cluster_resolution Resolution D Discrepancy Identified S1 Review Sample Handling and Storage D->S1 S2 Evaluate Instrument Performance S1->S2 S3 Assess Reagent and Standard Stability S2->S3 S4 Re-evaluate Matrix Effects S3->S4 R Implement Corrective Actions and Re-validate S4->R

Sources

A Predictive Structure-Activity Relationship (SAR) Guide to 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol and its derivatives are publicly available. This guide is a predictive analysis based on established principles of medicinal chemistry and structure-activity relationship (SAR) data from closely related structural analogs found in the scientific literature.

Introduction: Deconstructing a Privileged Scaffold

The compound this compound represents a fascinating convergence of chemical motifs frequently employed in modern drug discovery. The piperidine ring is a well-established "privileged scaffold," known for its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[1] Its combination with a substituted pyridine ring and a tertiary alcohol creates a three-dimensional structure with multiple points for potential interaction with biological targets. This guide will dissect the probable SAR of this compound by examining its core components: the N-ethyl piperidin-4-ol core and the 6-fluoro-5-methylpyridin-3-yl substituent.

Core Scaffold Analysis: The 4-Arylpiperidin-4-ol Moiety

The 4-arylpiperidin-4-ol scaffold is a cornerstone in the design of neuroactive compounds and other therapeutic agents. The central piperidine ring, typically in a chair conformation, positions the 4-aryl and 4-hydroxyl groups in axial or equatorial orientations, which can significantly influence receptor binding. The tertiary alcohol at the C4 position is a key feature, often acting as a hydrogen bond donor or acceptor, or as a metabolic blocking group.

The Role of the N-Substituent: A Handle on Potency and Selectivity

The substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile. In the parent compound, this is an ethyl group. The size and nature of this N-alkyl group can directly impact binding affinity and selectivity for a target receptor.

A study on a series of 4-arylpiperidines and 4-aryl-4-piperidinols as ion channel blockers provides valuable insights.[2] While not a direct match, the data allows for a comparative analysis of N-substituents.

N-SubstituentRelative Potency (Inferred)Key Observations
-H (Nor-compound) BaselineOften serves as a synthetic precursor; may have lower potency but can reveal the intrinsic activity of the core.
-CH₃ (Methyl) A small, lipophilic group that can enhance binding through van der Waals interactions without adding significant steric bulk.
-CH₂CH₃ (Ethyl) ↑↑The ethyl group in the target compound likely provides a good balance of lipophilicity and size, potentially optimizing interactions within a hydrophobic pocket of the target protein.
-CH₂CH₂CH₃ (Propyl) ↑ or ↓Further increases in alkyl chain length can either enhance binding by reaching deeper into a hydrophobic pocket or decrease it due to steric hindrance. The optimal length is target-dependent.
-CH₂-Ph (Benzyl) ↑↑↑A larger, aromatic substituent can introduce additional π-π stacking or hydrophobic interactions, often leading to a significant increase in potency, but may also affect selectivity and pharmacokinetic properties.

Expert Interpretation: The choice of an N-ethyl group in the target compound is a rational starting point in lead optimization. It is large enough to potentially confer higher affinity than a methyl group but is less likely to introduce the off-target liabilities or poor pharmacokinetic properties that can be associated with larger, more complex N-substituents. It is hypothesized that the ethyl group occupies a moderately sized hydrophobic pocket in the putative biological target.

The Aromatic Substituent: Fine-Tuning Activity with the Pyridine Ring

The 6-fluoro-5-methylpyridin-3-yl group is a highly functionalized aromatic system. The substitution pattern on this ring is crucial for target recognition and can modulate the electronic properties of the entire molecule.

Impact of Pyridine Ring Substituents

The position and nature of substituents on the pyridine ring can dramatically alter biological activity. A study on substituted pyridine derivatives provides a basis for understanding these effects.[3]

Pyridine SubstitutionInferred Effect on ActivityRationale
Unsubstituted Pyridine BaselineProvides a basic nitrogen for potential hydrogen bonding and a core aromatic system.
5-Methyl The methyl group is a small, lipophilic substituent that can enhance binding through hydrophobic interactions. Its position at C5 may be optimal for fitting into a specific pocket on the target protein.
6-Fluoro ↑↑Fluorine is a small, highly electronegative atom that can significantly enhance biological activity. It can act as a hydrogen bond acceptor, increase metabolic stability by blocking sites of oxidation, and favorably alter the pKa of the pyridine nitrogen.[3]
6-Fluoro-5-Methyl ↑↑↑The combination of a 6-fluoro and a 5-methyl group is likely synergistic. The fluorine atom can enhance binding affinity and metabolic stability, while the adjacent methyl group provides additional hydrophobic interactions. This specific pattern suggests a well-defined binding pocket on the target.
Other Halogens (e.g., 6-Chloro) Chlorine is larger and less electronegative than fluorine. While it can still provide favorable interactions, it may not be as optimal as fluorine in terms of size and hydrogen bonding capacity.
Methoxy (e.g., 5-Methoxy) ↑ or ↓A methoxy group can act as a hydrogen bond acceptor but also adds more bulk than a methyl group. Its effect would be highly dependent on the steric and electronic requirements of the binding site.

Expert Interpretation: The 6-fluoro-5-methyl substitution pattern is a sophisticated design choice. The fluorine at the 6-position, ortho to the ring nitrogen, can lower the pKa of the pyridine, which may be beneficial for cell permeability and target engagement. The adjacent methyl group at the 5-position likely provides a key hydrophobic interaction. This combination suggests that the target's binding site has a specific pocket that can accommodate these two groups in this precise arrangement.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR points for the different regions of the this compound scaffold.

SAR_Summary cluster_piperidine Piperidine Core SAR cluster_pyridine Pyridine Ring SAR N_Sub N-Substituent (R1) Piperidinol 4-OH & 4-Aryl Position Size & Lipophilicity\n(Ethyl is optimal?) Size & Lipophilicity (Ethyl is optimal?) N_Sub->Size & Lipophilicity\n(Ethyl is optimal?) Stereochemistry & H-Bonding\n(OH is key) Stereochemistry & H-Bonding (OH is key) Piperidinol->Stereochemistry & H-Bonding\n(OH is key) Py_Subs Pyridine Substituents (R2, R3) Py_N Pyridine Nitrogen Fluoro: Potency & Metabolism\nMethyl: Hydrophobic Binding Fluoro: Potency & Metabolism Methyl: Hydrophobic Binding Py_Subs->Fluoro: Potency & Metabolism\nMethyl: Hydrophobic Binding pKa Modulation & H-Bonding pKa Modulation & H-Bonding Py_N->pKa Modulation & H-Bonding

Caption: Key SAR points for the scaffold.

Experimental Protocols

While a specific protocol for the title compound is not available, the following represents a generalized, yet detailed, methodology for the synthesis of a 4-aryl-4-piperidinol derivative and a common biological evaluation assay. This serves as a template for researchers entering this chemical space.

Synthesis of a 4-(Pyridin-3-yl)piperidin-4-ol Analog

This protocol outlines a common synthetic route.

Synthesis_Workflow Start 1-Ethyl-4-piperidone Step1 Grignard Reaction (3-Bromopyridine, Mg, THF) Start->Step1 Intermediate 1-Ethyl-4-(pyridin-3-yl)piperidin-4-ol Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Final Final Product Step2->Final

Caption: Synthetic workflow for a model compound.

Step-by-Step Procedure:

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Stir the mixture at room temperature until the magnesium has been consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 1-ethyl-4-piperidone (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired 1-ethyl-4-(pyridin-3-yl)piperidin-4-ol.

Biological Evaluation: Dopamine D2 Receptor Binding Assay

Given that many 4-arylpiperidine derivatives interact with dopamine receptors, a D2 receptor binding assay is a relevant example of a primary screen.[2]

Protocol:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at pH 7.4.

  • Radioligand: Use a suitable radioligand, such as [³H]-Spiperone, at a concentration near its Kd for the D2 receptor.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

    • Add the radioligand to initiate the binding reaction.

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion and Future Directions

The SAR analysis of this compound, while predictive, is grounded in well-established medicinal chemistry principles. The N-ethyl group is likely a favorable choice for balancing potency and pharmacokinetics. The 6-fluoro-5-methyl substitution pattern on the pyridine ring is a sophisticated feature that probably confers high affinity and metabolic stability.

To validate these predictions, the synthesis of a focused library of analogs is recommended. Key modifications would include:

  • Varying the N-alkyl substituent: Synthesize analogs with N-methyl, N-propyl, and N-H to confirm the optimal size and lipophilicity.

  • Exploring the pyridine substituents: Synthesize analogs with only the 6-fluoro group, only the 5-methyl group, and other halogens or small alkyl groups at these positions to deconvolute their individual contributions to activity.

  • Stereochemical analysis: If the compound shows promising activity, separation of enantiomers may be warranted, as biological targets are chiral and often show stereospecific binding.

This systematic approach will provide the empirical data needed to build a robust, quantitative SAR and guide the development of this promising class of compounds.

References

  • Leone, M., et al. (2009). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 52(15), 4845-4856. Available from: [Link]

  • Annoura, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 11(24), 2887-2891. Available from: [Link]

  • Zhang, L., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 532-538. Available from: [Link]

  • Dashyan, S. G., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available from: [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 116-124. Available from: [Link]

  • Khan, I., et al. (2013). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 479-485. Available from: [Link]

  • Mach, R. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 800-811. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171. Available from: [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-pyridinyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kuder, K., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 24(18), 3358. Available from: [Link]

  • Zheldakova, R., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-66. Available from: [Link]

  • Antermite, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Activity for Novel Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides an in-depth comparison of in vitro and in vivo methodologies for characterizing novel piperidinol compounds, focusing on the critical process of building a robust In Vitro-In Vivo Correlation (IVIVC). For researchers, this correlation is not merely an academic exercise; it is a vital tool that can streamline development, reduce reliance on extensive animal testing, and accelerate the journey from bench to bedside.[1][2]

The piperidine heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[3][4] Its derivatives exhibit a wide pharmacological spectrum, with applications as analgesics, anti-inflammatory agents, and therapies for neurodegenerative diseases.[5][6] This guide will use the development of a hypothetical novel piperidinol compound, "Pip-A1," targeting a G-protein coupled receptor (GPCR) for analgesia, to illustrate the principles and protocols discussed.

Section 1: Foundational In Vitro Characterization

The goal of in vitro testing is to determine a compound's activity and fundamental properties in a controlled, non-living system. This stage is crucial for initial screening and mechanism of action (MoA) studies. For our analgesic candidate, Pip-A1, we must assess its interaction with its target GPCR and its potential to reach systemic circulation.

Target Engagement & Functional Activity: The GTPγS Binding Assay

Causality & Rationale: Before assessing a compound's broader physiological effects, we must confirm it engages its intended molecular target and elicits a functional response. GPCRs, upon activation by a ligand (agonist), undergo a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit, initiating downstream signaling.[7][8] The GTPγS binding assay measures this primary activation event.[8][9][10] We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated Gα subunits, providing a direct, quantifiable measure of receptor activation.[11] This assay is a powerful tool to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of our compound.[11]

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target human GPCR. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, various concentrations of Pip-A1 (or other test compounds), and [³⁵S]GTPγS in an assay buffer containing GDP.

  • Incubation: Incubate the plate at room temperature (typically 30-60 minutes) to allow for compound binding and G-protein activation.[9]

  • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Quantification: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of Pip-A1 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).

Predicting Oral Bioavailability: The Caco-2 Permeability Assay

Causality & Rationale: For an orally administered analgesic to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry standard in vitro model for predicting human intestinal absorption.[12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[13][14] By measuring the rate at which Pip-A1 crosses this monolayer, we can estimate its potential for oral absorption in vivo.

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell® plate. Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.[14]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω x cm² are generally considered suitable.[15]

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add Pip-A1 (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Study (Basolateral to Apical - B to A): Perform the reverse experiment by adding Pip-A1 to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.

  • Quantification: Analyze the concentration of Pip-A1 in all collected samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

Section 2: In Vivo Efficacy Assessment

In vivo studies are indispensable for understanding how a compound behaves in a complex, living system. For Pip-A1, we need to confirm that its in vitro activity translates into a measurable analgesic effect in an appropriate animal model.

The Tail-Flick Test: A Model of Acute Nociception

Causality & Rationale: The tail-flick test is a classic and reliable method for assessing the efficacy of analgesics against acute thermal pain.[16][17] The test measures the latency of a rodent to withdraw its tail from a noxious heat stimulus.[18][19] This response is a spinal reflex that can be modulated by centrally-acting analgesics. An increase in the time it takes for the animal to flick its tail after administration of Pip-A1 indicates a successful analgesic effect.

  • Animal Acclimation: Acclimate male Wistar rats or mice to the testing room and handling for several days prior to the experiment.[20] On the test day, allow the animals to acclimate to the room for at least 30 minutes.[18]

  • Baseline Latency: Gently place each mouse into a restrainer.[16] Position the mouse's tail over a radiant heat source on the tail-flick apparatus. Measure the baseline time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage.[18][21]

  • Compound Administration: Administer Pip-A1 (or vehicle control) to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Post-Dose Latency Measurement: At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the dose that produces a 50% effect (ED₅₀) by plotting the peak %MPE against the log of the dose.

Section 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that links an in vitro property of a drug with an in vivo response.[1][22] As defined by the U.S. Food and Drug Administration (FDA), a successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, support manufacturing changes, and validate dissolution specifications.[2][22][23][24]

For early discovery compounds like Pip-A1, we aim to establish a correlative relationship between in vitro potency/permeability and in vivo efficacy. This differs from the formal IVIVC for formulation release but follows the same core principle: using in vitro data to predict in vivo performance.

IVIVC_Workflow model IVIVC Model (Correlation Analysis) predict Predicted In Vivo Response model->predict invitro_potency invitro_potency invitro_potency->model invitro_perm invitro_perm invitro_perm->model invivo_pk invivo_pk invivo_pk->model invivo_pd invivo_pd invivo_pd->model

Data Consolidation and Analysis

To build the correlation, we must first synthesize the data from our experiments for a series of piperidinol analogs, including Pip-A1.

Table 1: Comparative Data for Novel Piperidinol Analogs

Compound IDIn Vitro Potency (GTPγS EC₅₀, nM)In Vitro Permeability (Papp A→B, 10⁻⁶ cm/s)In Vivo Efficacy (Tail-Flick ED₅₀, mg/kg)
Pip-A1158.53.0
Pip-A2509.210.5
Pip-A3121.1> 30 (Inactive)
Pip-A41507.825.0
Pip-A5815.11.5

Analysis & Interpretation:

  • Pip-A1 vs. Pip-A2: Pip-A1 is more potent in vitro and shows correspondingly better efficacy (lower ED₅₀) in vivo, suggesting a direct relationship between target engagement and analgesic effect.

  • The Case of Pip-A3: This compound highlights the importance of multi-parameter optimization. Despite having high in vitro potency (similar to Pip-A1), its very low permeability in the Caco-2 assay correctly predicted its lack of in vivo activity, likely due to poor absorption.

  • Pip-A5: This compound represents the lead candidate, with both high potency and excellent permeability translating to the best in vivo efficacy.

Establishing the Correlation

A Level A correlation, a point-to-point relationship between in vitro and in vivo data, is the highest standard.[22] While typically applied to dissolution and plasma concentration, the principle can be adapted. For our discovery-phase work, a graphical correlation between a composite in vitro score (e.g., combining potency and permeability) and the in vivo ED₅₀ can be highly predictive.

By plotting the in vivo ED₅₀ against the in vitro EC₅₀ for compounds with good permeability (Papp > 5 x 10⁻⁶ cm/s), a clear trend emerges: higher in vitro potency correlates with higher in vivo efficacy. This relationship allows the team to prioritize synthesizing new analogs and provides a framework for predicting the in vivo performance of future compounds based solely on in vitro screening data, thereby saving significant time and resources.

Correlation_Concept model Predictive Model (e.g., Regression Analysis) efficacy efficacy model->efficacy Correlates potency potency potency->model permeability permeability permeability->model metabolism metabolism metabolism->model

Conclusion

The successful development of novel piperidinol compounds, or any therapeutic agent, hinges on a deep understanding of the relationship between in vitro activity and in vivo effect. A strategic, well-designed testing cascade—from functional target engagement assays like GTPγS to predictive ADME models like Caco-2 permeability, culminating in relevant in vivo efficacy studies like the tail-flick test—is essential. By systematically gathering this data and actively seeking to build a correlative model, drug development teams can make more informed decisions, de-risk projects earlier, and ultimately, enhance the probability of translating a promising molecule into a valuable medicine.

References

  • Center for Drug Evaluation and Research (CDER), U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]

  • Leeson, L. J. (2003). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • ConductScience. (n.d.). Tail Flick Test. Available at: [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Fang, X., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Panchal, P. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Future Journal of Pharmaceuticals and Health Sciences. Available at: [Link]

  • Kuleshova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). In vitro and in vivo assays for the discovery of analgesic drugs targeting TRP channels. Acta Pharmacologica Sinica. Available at: [Link]

Sources

A Comparative Guide to Ensuring Reproducibility and Robustness in Assays Involving 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reliability of preclinical data is paramount. The reproducibility and robustness of assays are the cornerstones upon which successful therapeutic candidates are built. This guide provides an in-depth technical analysis of the critical considerations for establishing robust and reproducible analytical and biological assays for novel chemical entities, using the hypothetical compound 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol (referred to herein as Compound X) as a central case study.

Given that Compound X is a novel entity, direct comparative data is not yet available in the public domain. Therefore, this guide will draw upon established principles and data from structurally similar fluorinated piperidine derivatives to provide a comprehensive framework for researchers. We will explore the nuances of analytical method validation, delve into the practicalities of ensuring biological assay integrity, and offer a comparative perspective on alternative approaches.

Section 1: Synthesis and Characterization of Compound X and its Analogs: A Foundation of Quality

The journey to robust and reproducible assays begins with a well-characterized and pure starting material. The synthesis of fluorinated piperidine derivatives, a class of compounds of significant interest in medicinal chemistry, often involves multi-step sequences that can introduce impurities if not carefully controlled.

A plausible synthetic route to Compound X and its analogs involves a multi-step process, beginning with the construction of the core piperidin-4-one structure, followed by the introduction of the ethyl and fluorinated pyridine moieties. Common synthetic strategies include the Mannich reaction for the formation of the piperidone ring.[1]

General Synthetic Workflow:

A Starting Materials (e.g., substituted pyridine, ethylamine) B Multi-step Synthesis (e.g., Grignard reaction, cyclization) A->B Reaction C Crude Compound X B->C Isolation D Purification (e.g., Column Chromatography, Recrystallization) C->D Purification E Pure Compound X D->E Isolation F Characterization (NMR, MS, HPLC) E->F Analysis G Reference Standard F->G Qualification

Caption: A generalized workflow for the synthesis and characterization of Compound X.

Causality in Synthesis and Purification: The choice of purification method is critical. While column chromatography is effective for removing major impurities, recrystallization is often necessary to obtain a highly crystalline solid with a sharp melting point, which is indicative of high purity. The purity of the final compound directly impacts the accuracy of all subsequent assays.

Section 2: Analytical Method Validation: The Blueprint for Reliable Quantification

Once a pure sample of Compound X is obtained, the development and validation of a robust analytical method for its quantification is the next critical step. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the gold standard for the analysis of pharmaceutical compounds and their impurities.[2][3]

A Comparative Look at HPLC Method Parameters for Robustness:

To ensure a method is robust, it's essential to evaluate its performance when small, deliberate changes are made to its parameters.[4] This process, known as robustness testing, helps to identify the critical parameters that must be tightly controlled.

ParameterTypical Variation for Robustness TestingPotential Impact of VariationMitigation Strategy
Mobile Phase Composition ± 2% organic modifierShift in retention time, loss of resolutionUse of a buffer, precise mobile phase preparation
pH of Aqueous Phase ± 0.2 unitsChanges in peak shape and retention for ionizable compoundsUse of a buffer with a pKa close to the desired pH
Column Temperature ± 5 °CShift in retention time, changes in viscosityUse of a column oven with precise temperature control
Flow Rate ± 10%Proportional change in retention time, potential pressure issuesRegular pump maintenance and calibration
Wavelength ± 2 nmChange in response, potential loss of sensitivitySelection of an optimal wavelength from the UV spectrum

Detailed Experimental Protocol: A Robust HPLC-UV Method for Compound X

This protocol outlines a starting point for the development of a robust HPLC method for the quantification of Compound X.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The specific gradient profile would need to be optimized to achieve good separation of Compound X from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of Compound X (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

Validation of the Analytical Method:

According to FDA and EMA guidelines, a bioanalytical method must be validated for several key parameters to ensure its reliability.[5][6]

Validation ParameterAcceptance Criteria (Typical)Rationale
Specificity/Selectivity No interfering peaks at the retention time of the analyteEnsures that the signal being measured is solely from the compound of interest.
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between concentration and response.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Measures the closeness of the measured value to the true value.[7]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Measures the degree of scatter between a series of measurements.[7]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precisionDefines the lower limit of the assay's reliable measurement range.
Robustness No significant impact on results from small, deliberate variations in method parametersEnsures the method is reliable under normal day-to-day variations.

Section 3: Biological Assays: From In Vitro Potency to Reproducible Results

The ultimate goal of synthesizing a compound like Compound X is to assess its biological activity. The reproducibility of these biological assays is critical for making informed decisions in a drug discovery pipeline.

Hypothetical Target and Assay: PI3Kδ Inhibition

Based on the activities of structurally related piperidine derivatives, a plausible biological target for Compound X is the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in immune cell signaling. A common assay to determine the inhibitory activity of a compound against PI3Kδ is a biochemical kinase assay.

Workflow for a PI3Kδ Inhibition Assay:

A Compound X Dilution Series F Incubation A->F B PI3Kδ Enzyme B->F C Substrate (e.g., PIP2) C->F D ATP D->F E Assay Buffer E->F G Detection Reagent (e.g., ADP-Glo™) F->G Reaction Termination & Detection H Luminescence Reading G->H Signal Generation I Data Analysis (IC50 determination) H->I Quantification

Caption: A typical workflow for an in vitro PI3Kδ kinase inhibition assay.

Ensuring Assay Robustness: The Z'-Factor

A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor. It provides a statistical measure of the separation between the positive and negative controls, taking into account the variability of the data.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualitySuitability for Screening
> 0.5ExcellentHighly suitable for high-throughput screening.
0 to 0.5AcceptableMay require optimization for large-scale screening.
< 0PoorNot suitable for screening.

Comparative IC50 Data for Hypothetical PI3Kδ Inhibitors:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To put the potential performance of Compound X into context, the following table presents hypothetical IC50 values for Compound X and a known PI3Kδ inhibitor, Idelalisib.

CompoundPI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (γ/δ)
Compound X (Hypothetical) 5500100
Idelalisib (Reference) 2.58935.6

Interpreting the Data: In this hypothetical scenario, Compound X demonstrates potent inhibition of PI3Kδ. Importantly, it also shows a high degree of selectivity over the related PI3Kγ isoform, which is a desirable characteristic to minimize off-target effects. The reproducibility of these IC50 values across multiple experiments is a critical indicator of assay robustness.

Section 4: A Self-Validating System: Integrating Analytical and Biological Data

A truly robust drug discovery program relies on a self-validating system where analytical and biological data are interconnected and mutually reinforcing.

Logical Relationship for a Self-Validating Assay System:

A Pure & Characterized Compound X B Validated Analytical Method (e.g., HPLC-MS) A->B Enables C Accurate Concentration Determination B->C Ensures D Robust Biological Assay (e.g., PI3Kδ Inhibition) C->D Crucial Input For E Reproducible Biological Data (e.g., IC50 values) D->E Generates F Confident Structure-Activity Relationship (SAR) E->F Leads To

Caption: The interplay between analytical and biological assays in a self-validating system.

The Causality of Integration: An inaccurate concentration of Compound X, resulting from a poorly validated analytical method, will lead to erroneous IC50 values in the biological assay. This, in turn, will mislead structure-activity relationship (SAR) studies and could result in the misdirection of significant resources. Therefore, the trustworthiness of the entire data package is dependent on the integrity of each component.

Conclusion: A Commitment to Scientific Integrity

The development of robust and reproducible assays is not merely a matter of following protocols; it is a commitment to scientific integrity. For a novel compound like this compound, establishing a foundation of high-quality analytical and biological data is essential for its successful progression through the drug discovery pipeline. By embracing the principles of meticulous synthesis and characterization, rigorous analytical method validation, and the use of statistical tools to ensure biological assay quality, researchers can have confidence in their data and make informed decisions that will ultimately benefit patients. This guide, by drawing on established principles and applying them to a novel chemical entity, provides a framework for excellence in preclinical research.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. [Link]

  • Gao, W., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(10), 3488-3496. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Ibrahim, M. A. A., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(5), 1156-1163. [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Crystalline Forms of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in Drug Development

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across various therapeutic areas, from antipsychotics to antihistamines.[1][2] However, the solid-state properties of these active pharmaceutical ingredients (APIs) are as critical as their molecular structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, bioavailability, and manufacturability.[3][4] An unexpected polymorphic transition can lead to significant delays in development, regulatory hurdles, and even post-launch product recalls.

This guide, curated from the perspective of a Senior Application Scientist, provides a comparative analysis of the crystalline forms of substituted piperidines. We will delve into the causality behind experimental choices for polymorph screening and characterization, present detailed protocols for key analytical techniques, and offer a comparative analysis of well-documented polymorphic systems in substituted piperidine-containing drugs. Our focus is on providing actionable insights and robust methodologies to empower researchers in their solid-form selection and control strategies.

The Landscape of Polymorphism in Substituted Piperidines: A Tale of Two Drugs

To illustrate the practical implications of polymorphism, we will examine two case studies of widely prescribed drugs containing a substituted piperidine core: Donepezil Hydrochloride and Pioglitazone Hydrochloride .

Case Study 1: Donepezil Hydrochloride - Navigating a Complex Polymorphic and Hydrated Landscape

Donepezil hydrochloride, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, is known to exhibit a complex solid-state landscape with multiple polymorphic and hydrated forms.[5][6] Understanding the relationships between these forms is crucial for ensuring consistent product quality and performance.

Comparative Analysis of Donepezil Hydrochloride Crystalline Forms [5][7]

PropertyForm II (Metastable Polymorph)Form III (Stable Polymorph)Form V (Metastable Polymorph)
Melting Point (°C) 223.49229.09227.62
Melting Enthalpy (J/g) 105.09125.78113.85
Thermodynamic Stability MetastableStableMetastable
Water Content (%) < 0.3< 0.3< 0.3
Key PXRD Peaks (2θ) Distinct patternDistinct patternDistinct pattern

Data synthesized from Vrbinc et al. (2007).[5]

Insights from the Data:

  • Thermodynamic Stability: Form III is the thermodynamically stable polymorph, as evidenced by its higher melting point and melting enthalpy.[5] Metastable forms, like II and V, have a thermodynamic driving force to convert to the more stable Form III over time, a risk that must be mitigated during formulation and storage.[5]

  • Interconversion: The existence of multiple metastable forms highlights the kinetic nature of crystallization. The specific polymorph obtained is highly dependent on the crystallization conditions. For instance, Form V can be prepared by heating hydrated forms, but the process is not always repeatable and can yield mixtures with Form II.[5]

Case Study 2: Pioglitazone Hydrochloride - A Dichotomy of Crystalline Forms

Pioglitazone hydrochloride, an oral anti-diabetic agent, presents a simpler, yet still critical, polymorphic system with two primary forms, Form I and Form II.[7][8] The differences between these forms can influence the drug's dissolution and, consequently, its bioavailability.[1]

Comparative Analysis of Pioglitazone Hydrochloride Polymorphs [7][8]

PropertyForm IForm II
Melting Point (°C) ~184.91~180.64
Key PXRD Peaks (2θ) 8.64, 12.70, 18.72, 19.68, 20.00, 20.66, 22.126.16, 9.12, 10.38, 12.38, 15.16, 16.44, 18.60
Infrared (IR) Spectrum Characteristic peaksDifferentiable characteristic peaks

Data extracted from a patent describing these polymorphs.[7]

Insights from the Data:

  • Distinct Physical Properties: The different melting points and unique Powder X-Ray Diffraction (PXRD) patterns are clear indicators of two distinct crystalline arrangements.[7]

  • Impact on Dissolution: Studies have suggested that variations in the crystalline conformations of pioglitazone hydrochloride can lead to differences in dissolution profiles.[1] This underscores the importance of controlling the polymorphic form to ensure consistent drug release and therapeutic effect.

Experimental Workflows for Crystalline Form Analysis

A robust polymorph screen is not a one-size-fits-all process. It requires a systematic and multi-faceted approach to explore the crystallization landscape of a given API. The following sections detail the rationale and step-by-step protocols for key experiments.

Polymorph Screening: A Rational Approach to Discovery

The objective of a polymorph screen is to induce crystallization under a wide array of conditions to maximize the chances of discovering different solid forms.[9]

Diagram: Polymorph Screening Workflow

PolymorphScreening cluster_prep Material Preparation cluster_screening Crystallization Techniques cluster_analysis Solid-Form Characterization Amorphous Generate Amorphous Material (e.g., Lyophilization, Spray Drying) Solvent Solvent-Based Methods (Cooling, Evaporation, Anti-solvent) Amorphous->Solvent NonSolvent Non-Solvent Methods (Grinding, Heating, Slurry) Amorphous->NonSolvent PXRD Powder X-Ray Diffraction (PXRD) Solvent->PXRD NonSolvent->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy Spectroscopy (FTIR, Raman) TGA->Spectroscopy

Caption: Workflow for a comprehensive polymorph screen.

Step-by-Step Protocol: Slurry Crystallization for Thermodynamic Stability Assessment

Slurry crystallization is a powerful technique to determine the most thermodynamically stable form at a given temperature. It involves suspending a mixture of polymorphs in a solvent in which they have slight solubility. Over time, the less stable forms will dissolve and the most stable form will crystallize out.

  • Preparation: Place a physical mixture of the known polymorphs (e.g., 10-20 mg of each) into a vial.

  • Solvent Addition: Add a small volume of a solvent in which the compound is sparingly soluble. The solid should not completely dissolve.

  • Equilibration: Agitate the slurry at a constant temperature for an extended period (24-72 hours or until no further change is observed).

  • Sampling: Periodically withdraw a small aliquot of the solid material.

  • Analysis: Filter the solid and analyze it using PXRD to identify the crystalline form(s) present. The form that remains at the end of the experiment is the most stable under those conditions.

Causality: The choice of a solvent where the API is slightly soluble is critical. If the solubility is too high, the material will dissolve completely. If it is too low, the transformation kinetics will be impractically slow. The constant agitation ensures that the solution remains saturated with respect to the dissolving metastable form, providing the driving force for the crystallization of the stable form.

Characterization Techniques: The Pillars of Solid-State Analysis

Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystal

PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

Step-by-Step Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the sample (5-10 mg) to a fine powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer and collect the diffraction pattern over a defined 2θ range (e.g., 2-40°) with a specific step size and scan speed.

  • Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the form(s) present in the sample.

Diagram: PXRD Principle

PXRD_Principle cluster_source X-ray Source cluster_sample Crystalline Sample cluster_detector Detector Xray X-ray Beam Sample Crystal Lattice Xray->Sample Incident Beam Detector Diffraction Pattern Sample->Detector Diffracted Beams (Bragg's Law: nλ = 2d sinθ)

Caption: Principle of Powder X-ray Diffraction.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.

Step-by-Step Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan.

  • Encapsulation: Crimp the pan with a lid.

  • Thermal Program: Place the sample and a reference pan (usually empty) into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (crystallization). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Causality: The heating rate can influence the observed thermal events. A slow heating rate may allow for a metastable form to convert to a more stable form before melting, while a fast heating rate can sometimes "trap" the metastable form and allow for its direct melting to be observed.

Conclusion: A Proactive Approach to Polymorphism

The study of polymorphism in substituted piperidines is not merely an academic exercise but a critical component of robust drug development. As demonstrated with donepezil hydrochloride and pioglitazone hydrochloride, different crystalline forms can exhibit distinct physicochemical properties that directly impact a drug's performance and stability.

By employing a systematic and rational approach to polymorph screening and characterization, researchers can proactively identify and select the optimal solid form for development. The experimental protocols and analytical principles outlined in this guide provide a self-validating framework for understanding and controlling the crystalline landscape of these important pharmaceutical compounds. A thorough understanding of polymorphism is not just about mitigating risk; it is about unlocking the full potential of a drug candidate.

References

  • Vrbinc, M., Jordan-Kotar, B., Smrkolj, M., & Vrečer, F. (2007). Characterization of Physical Forms of Donepezil Hydrochloride. Acta Chimica Slovenica, 54, 254-267. [Link]

  • Reddy, M. S., et al. (2002). Polymorphs of pioglitazone hydrochloride and their use as antidiabetics.
  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • PubChem. (n.d.). Haloperidol. National Center for Biotechnology Information. [Link]

  • Patel, S., et al. (2012). Polymorphism in fexofenadine hydrochloride. Der Pharma Chemica, 4(1), 334-341. [Link]

  • Rodríguez-Hornedo, N., & Murphy, D. (2004). Significance of controlling crystallization mechanisms and kinetics in pharmaceutical systems. Journal of pharmaceutical sciences, 93(2), 449-465. [Link]

  • Le-Min, T., et al. (2007). Comparative Pharmacology of Risperidone and Paliperidone. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). Pioglitazone. National Center for Biotechnology Information. [Link]

  • Al-Obaidi, H., & Buckton, G. (2007). Characterization of Physical Forms of Donepezil Hydrochloride. Acta Chimica Slovenica, 54, 254-267. [Link]

  • Rascón-Gámez, E. A., et al. (2019). Pharmaceutical polymorphisms and its influence on the dissolution profile of two pioglitazone brands. African Journal of Pharmacy and Pharmacology, 13(19), 257-263. [Link]

  • Syguda, A., et al. (2021). Crystal structure of donepezil hydrochloride form III, C24H29NO3⋅HCl. Powder Diffraction, 36(4), 233-240. [Link]

  • Park, J. H., et al. (2009). Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy. Bulletin of the Korean Chemical Society, 30(9), 2047-2050. [Link]

  • Sarr, F., et al. (2023). Diversity of Solid Forms Promoted by Ball Milling: Characterization and Intrinsic Dissolution Studies of Pioglitazone Hydrochloride and Fluvastatin Sodium Drug–Drug Systems. Pharmaceutics, 15(6), 1589. [Link]

  • Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175. [Link]

Sources

Validating the Therapeutic Potential of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the therapeutic potential of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, hereafter referred to as Compound X, in relevant preclinical models of Alzheimer's disease. The experimental design is rooted in a hypothesis-driven approach, comparing Compound X against established pharmacological tools and a current standard-of-care treatment.

Introduction: The Cholinergic Hypothesis and the Vesicular Acetylcholine Transporter (VAChT) as a Therapeutic Target

The progressive loss of cholinergic neurons in the brain is a well-established hallmark of Alzheimer's disease, leading to cognitive decline. The vesicular acetylcholine transporter (VAChT) plays a critical role in cholinergic neurotransmission by loading newly synthesized acetylcholine into synaptic vesicles for subsequent release. Modulating VAChT function presents a promising therapeutic strategy to enhance or restore cholinergic signaling. The piperidine scaffold, a key structural feature of Compound X, is prevalent in a multitude of centrally acting drugs, and derivatives have shown high affinity for VAChT.[1][2] This structural alert provides a strong rationale for investigating Compound X as a potential VAChT ligand for the treatment of Alzheimer's disease.

This guide outlines a direct comparison of Compound X with Vesamicol, a well-characterized VAChT antagonist used as a research tool, and Donepezil, a widely prescribed acetylcholinesterase inhibitor that enhances acetylcholine levels by preventing its breakdown.

G cluster_pathway Cholinergic Synapse cluster_drugs Points of Intervention Acetyl-CoA Acetyl-CoA ACh Acetylcholine Acetyl-CoA->ACh synthesis Choline Choline Choline->ACh synthesis Choline_Transporter Choline Transporter Choline->Choline_Transporter ChAT Choline Acetyltransferase Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle loading via VAChT Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor binding AChE Acetylcholinesterase ACh->AChE degradation VAChT Vesicular Acetylcholine Transporter (Target) Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft release AChE->Choline recycling Compound_X Compound X (Hypothesized VAChT Ligand) Compound_X->VAChT modulates Donepezil Donepezil (AChE Inhibitor) Donepezil->AChE inhibits

Caption: Proposed mechanism of action for Compound X within the cholinergic synapse.

Comparative In Vitro Characterization

The initial validation step involves a head-to-head comparison of Compound X and Vesamicol in vitro to determine target engagement, potency, and selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for VAChT and compare it to Vesamicol.

Protocol:

  • Membrane Preparation: Prepare crude synaptic vesicle fractions from rat striatal tissue, a brain region with high VAChT expression.

  • Binding Reaction: Incubate the membrane preparations with a constant concentration of a suitable radioligand, such as [³H]-Vesamicol.

  • Competition Assay: Perform competitive binding assays by adding increasing concentrations of unlabeled Compound X or unlabeled Vesamicol.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity of Compound X on VAChT-mediated acetylcholine uptake.

Protocol:

  • Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue.

  • ACh Uptake Assay: Energize the vesicles with ATP to establish a proton gradient. Initiate acetylcholine uptake by adding [³H]-acetylcholine.

  • Inhibition Assay: Measure the uptake of [³H]-acetylcholine in the presence of varying concentrations of Compound X or Vesamicol.

  • Quantification: Stop the reaction by rapid filtration and measure the radioactivity accumulated inside the vesicles.

  • Data Analysis: Determine the IC50 value for each compound, representing the concentration that inhibits 50% of acetylcholine uptake.

Selectivity Profiling

Objective: To evaluate the off-target binding profile of Compound X, particularly against receptors known to interact with piperidine-based ligands.

Protocol:

  • Panel Screening: Screen Compound X against a panel of CNS receptors, including sigma-1 and sigma-2 receptors, which have been noted as potential off-targets for VAChT ligands.[1]

  • Binding Assays: Conduct radioligand binding assays for each receptor in the panel using standard protocols.

  • Analysis: Determine the Ki or IC50 values for any significant off-target interactions. A selectivity index can be calculated by dividing the off-target Ki by the on-target (VAChT) Ki.

Expected Data Summary
CompoundVAChT Binding Affinity (Ki, nM)VAChT Functional Activity (IC50, nM)Sigma-1 Receptor Affinity (Ki, nM)Sigma-2 Receptor Affinity (Ki, nM)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Vesamicol ~2 nM~50 nM>1000 nM>1000 nM

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The therapeutic potential of Compound X will be evaluated in the APP/PS1 transgenic mouse model, which develops age-dependent amyloid plaques and cognitive deficits. This in vivo study will compare the effects of Compound X, Donepezil, and a vehicle control.

G cluster_groups Treatment Groups Start Start APP_PS1_Mice APP/PS1 Transgenic Mice (6 months old) Start->APP_PS1_Mice Grouping Randomly Assign to 4 Groups (n=15 per group) APP_PS1_Mice->Grouping Vehicle Vehicle Control Grouping->Vehicle Compound_X_Low Compound X (Low Dose) Grouping->Compound_X_Low Compound_X_High Compound X (High Dose) Grouping->Compound_X_High Donepezil Donepezil (1 mg/kg) Grouping->Donepezil Dosing Daily Dosing for 28 Days Behavioral_Testing Cognitive Assessment (Morris Water Maze) Days 21-28 Dosing->Behavioral_Testing Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis and Comparison Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo validation in an Alzheimer's disease mouse model.

Animal Model and Treatment Paradigm
  • Model: APP/PS1 transgenic mice (6 months of age).

  • Groups (n=15/group):

    • Vehicle Control (e.g., saline with 5% DMSO)

    • Compound X (Low Dose, TBD based on PK/PD)

    • Compound X (High Dose, TBD based on PK/PD)

    • Donepezil (1 mg/kg, positive control)

  • Administration: Daily intraperitoneal (i.p.) injections for 28 days.

Cognitive Assessment: Morris Water Maze

Objective: To evaluate the effect of Compound X on spatial learning and memory.

Protocol:

  • Acquisition Phase (Days 21-27): Mice are trained to find a hidden platform in a circular pool of water over four trials per day. Latency to find the platform is recorded.

  • Probe Trial (Day 28): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Post-Mortem Brain Tissue Analysis

Objective: To assess the impact of Compound X on key neuropathological and neurochemical markers of Alzheimer's disease.

Protocols:

  • Acetylcholine Measurement: Immediately following euthanasia, one brain hemisphere will be flash-frozen. Acetylcholine levels in the hippocampus and cortex will be quantified using HPLC with electrochemical detection.

  • Immunohistochemistry: The other hemisphere will be fixed and sectioned. Immunohistochemical staining will be performed to quantify:

    • Amyloid-beta (Aβ) plaques: Using an anti-Aβ antibody (e.g., 6E10).

    • Tau Pathology: Using an anti-phospho-tau antibody (e.g., AT8).

    • Synaptic Density: Using an anti-synaptophysin antibody.

Expected Comparative Outcomes
ParameterVehicle ControlCompound X (High Dose)Donepezil
Morris Water Maze (Probe Trial) Baseline performanceImproved memory retentionImproved memory retention
Hippocampal Acetylcholine Levels Reduced levelsRestoration towards wild-type levelsIncreased levels
Cortical Aβ Plaque Load High plaque burdenPotential reduction (secondary effect)No direct effect expected
Cortical Synaptophysin Staining Reduced densityPreservation of synaptic densityPotential preservation

Conclusion and Future Directions

This guide details a rigorous, comparative validation strategy for this compound (Compound X). The proposed experiments will elucidate its mechanism of action, potency, selectivity, and, most importantly, its therapeutic potential in a relevant disease model. Positive outcomes from these studies, particularly a strong in vivo cognitive benefit coupled with a favorable selectivity profile, would warrant further preclinical development, including comprehensive toxicology and pharmacokinetic studies, to advance Compound X towards clinical investigation for Alzheimer's disease.

References

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC. [Link]

  • Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.